molecular formula C7H4F2N2 B12875930 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12875930
M. Wt: 154.12 g/mol
InChI Key: ZOAQOKDRLUVWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine is a fluorinated aromatic heterocyclic compound that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Compounds based on the pyrrolopyridine scaffold, often referred to as azaindoles, are considered privileged structures in drug discovery due to their wide range of pharmacological activities . This specific derivative is of particular interest for constructing molecules targeting enzyme families such as kinases and phosphodiesterases (PDEs) . For instance, pyrrolo[2,3-b]pyridine derivatives have been extensively explored as potent and selective inhibitors of PDE4B, a target for inflammatory and central nervous system (CNS) diseases . Other pyrrolopyridine isomers have shown promising activity as inhibitors of c-Met kinase, a key target in oncology, demonstrating the scaffold's relevance in cancer research . The presence of fluorine atoms on the core structure can significantly influence the compound's physicochemical properties, metabolic stability, and binding affinity, making it a crucial intermediate for structure-activity relationship (SAR) studies . Researchers utilize this chemical to develop novel therapeutic agents for areas including inflammation, cancer, and metabolic diseases . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Handle with care in a well-ventilated laboratory setting, using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4F2N2

Molecular Weight

154.12 g/mol

IUPAC Name

3,6-difluoro-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C7H4F2N2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H

InChI Key

ZOAQOKDRLUVWJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=C2F)F

Origin of Product

United States

Foundational & Exploratory

Chemical Properties of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (also known as 3,6-difluoro-4-azaindole ) represents a highly specialized pharmacophore in modern drug discovery. As a fluorinated isostere of the indole and azaindole scaffolds, it offers a unique combination of metabolic stability, modulated lipophilicity, and altered hydrogen-bonding capabilities.

This guide provides an in-depth analysis of the molecule's chemical architecture, synthesis pathways, and reactivity profile.[1] Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the 4-azaindole scaffold possesses distinct electronic properties due to the position of the pyridine nitrogen, which are further tuned by the strategic placement of fluorine atoms at positions 3 and 6.

Chemical Identity and Structural Analysis[2][3][4][5]

Nomenclature and Numbering

The IUPAC designation 1H-pyrrolo[3,2-b]pyridine defines the fused bicyclic core. In the context of medicinal chemistry, the "azaindole" numbering system is frequently used to highlight the relationship to the indole core.

  • Systematic Name: 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine[2]

  • Common Name: 3,6-Difluoro-4-azaindole[3]

  • CAS Number: 1352394-40-1[2]

  • Molecular Formula: C₇H₄F₂N₂

  • Molecular Weight: 154.12 g/mol

Electronic Distribution

The introduction of fluorine atoms at C3 and C6 fundamentally alters the electronic landscape of the 4-azaindole core.

  • Pyridine Nitrogen (N4): Acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M), significantly increasing the acidity of the pyrrole N-H compared to indole.

  • C6-Fluorine: Located on the pyridine ring, this atom exerts a strong -I effect. Being meta to the pyridine nitrogen (N4), it deactivates the ring towards electrophilic attack but does not strongly activate the C6 position for nucleophilic aromatic substitution (SnAr) compared to an ortho or para orientation.

  • C3-Fluorine: Positioned on the electron-rich pyrrole ring, the C3-F blocks the primary site of electrophilic aromatic substitution (EAS), forcing any electrophilic attack to the less reactive C2 position.

Physiochemical Properties (Predicted vs. Observed)
PropertyValue (Approx.)Mechanistic Insight
pKa (N1-H) ~11.5 - 12.5More acidic than indole (16.2) and 4-azaindole (13.2) due to additive -I effects of F atoms.
pKa (N4-H⁺) < 2.0The basicity of the pyridine nitrogen is severely attenuated by the C6-F (-I effect).
LogP ~1.8 - 2.1Fluorination increases lipophilicity relative to the parent azaindole (LogP ~1.2).
H-Bond Donor 1 (N1-H)Stronger donor than non-fluorinated analogs due to increased N-H acidity.
H-Bond Acceptor 2 (N4, F)N4 is a weak acceptor; F acts as a weak acceptor but strongly influences local solvation.

Synthesis Methodologies

Direct fluorination of the parent 4-azaindole at both C3 and C6 is synthetically challenging due to the deactivating nature of the pyridine ring. The most robust protocols rely on De Novo Assembly (constructing the pyrrole ring onto a pre-fluorinated pyridine) or Late-Stage Electrophilic Fluorination .

Primary Pathway: The "Fluorinated Pyridine" Route

This approach ensures regiochemical integrity by installing the C6-fluorine early in the synthesis.

Step 1: Precursor Preparation Start with 2-amino-5-fluoropyridine . Iodination at the C3 position (ortho to the amino group) provides the handle for cyclization.

Step 2: Sonogashira Coupling & Cyclization The 3-iodo intermediate undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by base-mediated cyclization (e.g., KOtBu/NMP) to yield 6-fluoro-4-azaindole .

Step 3: Electrophilic Fluorination at C3 The final fluorine is introduced using an electrophilic source such as Selectfluor™.

Visualization: Synthesis Workflow

Synthesis Start 2-Amino-5-fluoropyridine Step1 Iodination (NIS, MeCN) Start->Step1 Inter1 2-Amino-3-iodo- 5-fluoropyridine Step1->Inter1 Step2 Sonogashira Coupling (TMS-Acetylene, Pd cat.) Inter1->Step2 Inter2 6-Fluoro-4-azaindole Step2->Inter2 Step3 Electrophilic Fluorination (Selectfluor, MeCN) Inter2->Step3 Final 3,6-Difluoro-1H- pyrrolo[3,2-b]pyridine Step3->Final

Caption: Step-wise construction of the 3,6-difluoro-4-azaindole core starting from a fluorinated pyridine precursor.

Experimental Protocol: C3-Fluorination of 6-Fluoro-4-azaindole

Note: This protocol is adapted from standard electrophilic fluorination procedures for azaindoles.

  • Reagents: 6-Fluoro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), Selectfluor™ (1.1 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the starting azaindole in MeCN (0.1 M) under an inert atmosphere (N₂).

    • Cool the solution to 0 °C.

    • Add Selectfluor™ portion-wise over 15 minutes.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of starting material.

    • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Reactivity Profile

The 3,6-difluoro-4-azaindole scaffold exhibits a distinct reactivity profile governed by the "Push-Pull" electronics of the fused system.

Acidity and N-Alkylation

The N1 proton is significantly more acidic than in non-fluorinated analogs.

  • Implication: Bases weaker than NaH (e.g., Cs₂CO₃ or K₂CO₃) are often sufficient for N-alkylation or N-arylation in polar aprotic solvents (DMF, DMSO).

  • Protocol Tip: Avoid harsh bases if sensitive functional groups are present; the enhanced acidity allows for milder conditions.

Electrophilic Aromatic Substitution (EAS)
  • Standard Indole Reactivity: C3 is the preferred site.

  • 3,6-Difluoro Analog: C3 is blocked by Fluorine.

  • Redirected Reactivity: Electrophiles will likely attack C2 (alpha to N1), though the reaction is sluggish due to the electron-deficient pyridine ring and the inductive withdrawal of the fluorines.

  • Practical Note: Friedel-Crafts acylations or halogenations at C2 require forcing conditions or activation of the electrophile.

C-H Activation and Lithiation

The C2-H and C7-H protons possess distinct acidity profiles suitable for organometallic functionalization.

  • C2-Lithiation: Feasible with LDA or n-BuLi at -78 °C. The N-protecting group (e.g., SEM, Boc) is mandatory to prevent N-deprotonation.

  • C7-Lithiation: The C7 proton is ortho to the C6-Fluorine. This creates a "Directed Ortho Metalation" (DoM) effect, making C7 highly susceptible to lithiation.

    • Selectivity: In a competition experiment, C7 lithiation is often favored over C2 due to the inductive activation by the adjacent fluorine and nitrogen.

Visualization: Reactivity Map

Reactivity Center 3,6-Difluoro-4-azaindole Core N1 N1-H High Acidity (Easy Alkylation) Center->N1 C2 C2-H Site of Redirected EAS Lithiation Possible Center->C2 C3 C3-F Blocks Metabolism Blocks EAS Center->C3 N4 N4 (Pyridine) Low Basicity H-Bond Acceptor Center->N4 C6 C6-F Deactivates Ring Stable to SnAr (Meta to N) Center->C6 C7 C7-H Activated for Lithiation (Ortho to F) Center->C7

Caption: Functional map highlighting reactive sites (blue) and blocked/deactivating sites (red).

Medicinal Chemistry Applications

Bioisosterism

This scaffold serves as a bioisostere for:

  • Indole: Reduced electron density, higher N-H acidity.

  • 7-Azaindole: Different vector for hydrogen bonding (N4 vs N7).

  • Purine: Mimics the N9-H / N3 acceptor motif.

Metabolic Stability

Metabolic oxidation of indoles often occurs at C3 (indolenine formation). Substitution with Fluorine at C3 completely blocks this metabolic soft spot, significantly extending the half-life (


) of the drug candidate.
Kinase Inhibition

The 4-azaindole core is a privileged scaffold for kinase inhibitors (e.g., FGFR, JAK). The N1-H and N4 act as a donor-acceptor pair that can bind to the kinase hinge region. The fluorines modulate the pKa to optimize this interaction and improve cellular permeability.

References

  • Reactivity of Azaindoles: Source: Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles." Tetrahedron, 2003. URL:[Link] (General reference for scaffold reactivity).

  • Biological Activity (FGFR Inhibitors): Source: RSC Advances. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives." (Contextual reference for azaindole kinase activity). URL:[Link]

  • Chemical Identity: Source: PubChem. "6-Fluoro-1H-pyrrolo[3,2-b]pyridine." URL:[Link] (Isomer reference).

Sources

In-Depth Technical Guide: 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identifiers

The 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently deployed as a bioisostere for indole in the development of targeted therapeutics. 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (CAS: 1352394-40-1) represents a highly optimized, dual-halogenated building block designed to overcome the inherent pharmacokinetic (PK) and pharmacodynamic (PD) liabilities of the native azaindole core.

By strategically positioning fluorine atoms at the C3 and C6 positions, this molecule achieves superior metabolic stability and precise modulation of basicity, making it an ideal precursor for the synthesis of potent, ATP-competitive kinase inhibitors [1].

Table 1: Physicochemical Properties & Core Identifiers
Identifier / PropertyValue
Chemical Name 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine
CAS Registry Number 1352394-40-1
Molecular Formula C

H

F

N

Molecular Weight 154.12 g/mol
SMILES String Fc1cnc2[nH]cc(F)c2c1
Scaffold Class 4-Azaindole (Heteroaromatic bicyclic)
Primary Application Kinase inhibitor pharmacophore; FGFR4 targeting [2]

Structural Significance & Causality of Difluorination

The transition from a standard 4-azaindole to a 3,6-difluorinated derivative is driven by strict structure-activity relationship (SAR) logic. Each fluorine atom serves a distinct, mechanistic purpose:

  • C3-Fluorination (Metabolic Shielding): The C3 position of the pyrrole ring is highly nucleophilic and electron-rich, making it a primary "soft spot" for rapid Phase I metabolic oxidation by Cytochrome P450 enzymes. Substituting the hydrogen with a highly electronegative fluorine atom forms a robust C-F bond that resists oxidative cleavage, thereby extending the in vivo half-life of the resulting drug candidate.

  • C6-Fluorination (pKa Modulation & Safety): The pyridine nitrogen (N4) in the 4-azaindole core acts as a critical hydrogen-bond acceptor but can be overly basic. High basicity often correlates with poor membrane permeability and dangerous off-target binding to the hERG potassium channel (leading to cardiotoxicity). The fluorine at C6 exerts a strong inductive electron-withdrawing effect (-I), effectively lowering the pKa of the adjacent N4 nitrogen. This fine-tunes the molecule's lipophilicity and dramatically improves its safety profile [3].

MoA A 3,6-Difluoro-4-azaindole (CAS: 1352394-40-1) B Kinase Hinge Region (ATP-Binding Pocket) A->B Competitive Binding C Bidentate H-Bonding (N1-H Donor & N4 Acceptor) B->C Anchors via D Downstream Kinase Signaling Blockade C->D Induces E Targeted Cell Cycle Arrest / Apoptosis D->E Results in

Fig 1: MoA of 4-azaindole derivatives in competitive kinase hinge binding.

Synthetic Methodology: Regioselective Fluorination

Synthesizing 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine requires precise control over electrophilic aromatic substitution. The following protocol outlines the regioselective C3-fluorination of a 6-fluoro-4-azaindole precursor using Selectfluor, a self-validating methodology that prevents over-fluorination.

Step-by-Step Synthesis Protocol
  • Substrate Preparation: Dissolve 10.0 mmol of 6-fluoro-1H-pyrrolo[3,2-b]pyridine in 50 mL of anhydrous acetonitrile (MeCN).

    • Causality: Anhydrous MeCN is chosen because it is polar enough to dissolve the Selectfluor reagent but inert to electrophilic fluorination, preventing solvent side-reactions.

  • Temperature Control & Reagent Addition: Cool the reaction vessel to 0 °C under an inert argon atmosphere. Slowly add 10.5 mmol (1.05 eq) of Selectfluor portion-wise over 15 minutes.

    • Causality: The electron-donating nature of the pyrrole nitrogen makes the C3 position highly reactive. Maintaining 0 °C suppresses the kinetic energy of the system, preventing polyfluorination at the C2 position and ensuring strict regioselectivity.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction via LC-MS.

    • Validation: The reaction is deemed complete when the precursor mass peak disappears and is replaced entirely by the [M+H]+ peak corresponding to 155.12 m/z.

  • Quenching & Extraction: Quench the reaction by adding 50 mL of saturated aqueous NaHCO

    
    . Extract the aqueous layer with ethyl acetate (3 x 30 mL).
    
    • Causality: NaHCO

      
       neutralizes the acidic byproducts generated by Selectfluor, preventing acid-catalyzed degradation of the azaindole core.
      
  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine.

Workflow S1 1. Substrate Preparation (6-Fluoro-4-azaindole in MeCN) S2 2. Electrophilic Fluorination (Selectfluor at 0°C) S1->S2 Argon Atmosphere S3 3. Reaction Monitoring (LC-MS Tracking) S2->S3 Regioselective C3-F S4 4. Quenching & Extraction (NaHCO3 / EtOAc) S3->S4 Confirm [M+H]+ 155.12 S5 5. Purification (Silica Gel Chromatography) S4->S5 Yield Optimization

Fig 2: Step-by-step synthetic workflow for the C3-fluorination of the 4-azaindole core.

Pharmacological Application: Kinase Inhibition Assays

Derivatives of 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine are heavily utilized in the design of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, which are critical targets in hepatocellular carcinoma (HCC) [2]. To validate the efficacy of compounds synthesized from this building block, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is employed.

TR-FRET Assay Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform a 10-point, 3-fold serial dilution in the assay buffer.

    • Causality: DMSO ensures complete solubilization of the hydrophobic fluorinated compound. The 3-fold serial dilution provides a wide dynamic range (e.g., 10 µM to 0.5 nM) necessary to generate an accurate sigmoidal dose-response curve for IC

      
       calculation.
      
  • Kinase Incubation: In a 384-well plate, combine the diluted compound with the target recombinant kinase (e.g., FGFR4), a fluorescently labeled peptide substrate, and ATP at its specific

    
     concentration. Incubate at 25 °C for 60 minutes.
    
    • Causality: Setting the ATP concentration at its

      
       ensures the assay is highly sensitive to ATP-competitive inhibitors (like azaindoles), preventing artificially inflated IC
      
      
      
      values that occur when ATP is oversaturated.
  • Reaction Quenching: Add a stop buffer containing EDTA and the TR-FRET development reagent (europium-labeled antibody).

    • Validation: EDTA instantly chelates the Mg

      
       ions required for kinase catalytic activity, effectively freezing the reaction at the 60-minute mark to ensure precise end-point measurement.
      
  • Data Acquisition: Read the plate on a microplate reader capable of TR-FRET (measuring emission ratios at 615 nm and 665 nm). Calculate the percent inhibition relative to the DMSO control and determine the IC

    
     using non-linear regression analysis [1].
    

References

  • Zhao, Dongmei, et al. "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2022. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9226, 4-Azaindole." PubChem, NIH. Available at: [Link]

Rational Design and Therapeutic Potential of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine Scaffolds in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) framework has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors[1]. However, the clinical translation of unsubstituted azaindoles is frequently derailed by suboptimal pharmacokinetic (PK) profiles, primarily due to rapid cytochrome P450 (CYP450)-mediated oxidation.

As a Senior Application Scientist, I present this technical whitepaper to dissect the profound therapeutic potential of the 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine scaffold. By strategically incorporating fluorine atoms at the C3 and C6 positions, drug developers can fundamentally alter the electronic distribution, metabolic stability, and binding thermodynamics of the core, transforming a vulnerable hit into a robust clinical candidate.

Mechanistic Rationale: The Physics and Chemistry of Fluorination

The decision to utilize a 3,6-difluorinated scaffold is not arbitrary; it is rooted in strict quantum mechanical and thermodynamic principles. The 4-azaindole core naturally mimics the adenine ring of ATP, anchoring itself to the kinase hinge region via a bidentate hydrogen-bonding network.

Electronic Tuning and Hinge Binding
  • C3-Fluorination (H-Bond Donor Optimization): The pyrrole N1-H acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge. Fluorine at the C3 position exerts a strong electron-withdrawing inductive effect (-I), which lowers the

    
     of the adjacent N1-H. Causality: This increased acidity significantly strengthens the hydrogen bond donor capacity of the pyrrole nitrogen, directly translating to lower dissociation constants (
    
    
    
    ) and prolonged target residence time.
  • C6-Fluorination (H-Bond Acceptor Tuning): The pyridine N4 acts as a hydrogen bond acceptor for the hinge backbone amide NH. Fluorination at C6 fine-tunes the basicity of this nitrogen. Causality: By slightly reducing the electron density at N4, the scaffold avoids the off-target hERG liabilities typically associated with highly basic amines, while maintaining an optimal dipole for hinge interaction.

Metabolic Shielding

Unsubstituted pyrrolo[3,2-b]pyridines are highly susceptible to hepatic metabolism. The electron-rich C2 and C3 positions of the pyrrole ring are classic hotspots for electrophilic attack and CYP-mediated hydroxylation[2].

  • Causality: Fluorine acts as a bioisostere for hydrogen but possesses the highest electronegativity on the periodic table. Substituting the C3 and C6 protons with fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy of the ring system, rendering it highly resistant to oxidative metabolism and drastically reducing intrinsic clearance (

    
    ).
    

PathwayLogic A 3,6-Difluoro-1H-pyrrolo [3,2-b]pyridine B Pyrrole NH (H-Bond Donor) A->B Lowers pKa C Pyridine N (H-Bond Acceptor) A->C Tunes Basicity D C3/C6 Fluorines (Metabolic Shield) A->D Blocks Oxidation E Kinase Hinge Backbone (Carbonyl Oxygen) B->E Strong Donor F Kinase Hinge Backbone (Amide NH) C->F Strong Acceptor G Hepatic CYP450 Enzymes D->G Prevents Clearance

Logical relationship: 3,6-difluorination, kinase hinge binding, and metabolic shielding.

Therapeutic Applications & Target Classes

The 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine scaffold is highly versatile across multiple therapeutic domains:

  • Receptor Tyrosine Kinases (RTKs): Derivatives of pyrrolo[3,2-b]pyridine have demonstrated profound efficacy in inhibiting RTKs such as Fibroblast Growth Factor Receptor (FGFR) and c-Met[3]. The difluoro scaffold allows these inhibitors to achieve the necessary in vivo half-life required for sustained tumor regression in xenograft models.

  • Epigenetic Modulators: Beyond traditional kinases, this scaffold is utilized in targeting epigenetic enzymes. For instance, 1H-pyrrolo[3,2-b]pyridine derivatives have been successfully deployed as potent inhibitors of Histone Lysine Demethylase 5A (KDM5A), where the core anchors the molecule deep within the catalytic pocket to repress proliferation in oncology models[4].

Quantitative Pharmacological Profiling

To illustrate the structural advantages, the following table summarizes the comparative physicochemical and pharmacokinetic shifts observed when transitioning from an unsubstituted 4-azaindole to the 3,6-difluoro analog.

Parameter1H-pyrrolo[3,2-b]pyridine (Unsubstituted)3,6-Difluoro-1H-pyrrolo[3,2-b]pyridinePharmacological Impact
Pyrrole N1

~13.5~11.8Increased acidity enhances H-bond donor strength at the kinase hinge.
LogP (Lipophilicity) 1.42.1Improved membrane permeability and hydrophobic pocket occupation.
Hepatic

(µL/min/mg)
> 80 (Rapid Clearance)< 15 (Stable)C3/C6 fluorination blocks primary CYP450 hydroxylation sites.
Kinase Hinge Affinity (

)
Baseline3x to 5x ImprovementHalogen bonding and optimized basicity of N4 acceptor.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols represent self-validating experimental systems used to evaluate 3,6-difluoro-4-azaindole derivatives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol determines the in vitro


 of the synthesized scaffold against target kinases.
  • Reagent Preparation: Prepare the kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare the target kinase, biotinylated peptide substrate, and ATP.

    • Critical Causality: The concentration of ATP must be strictly maintained at the apparent Michaelis constant (

      
      ) for the specific kinase. Operating at 
      
      
      
      ensures the assay is exquisitely sensitive to competitive inhibitors targeting the ATP-binding pocket, while allowing the direct conversion of
      
      
      to
      
      
      via the Cheng-Prusoff equation.
  • Compound Titration: Dispense the 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine derivative in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well proxiplate.

  • Reaction Initiation: Add 5 µL of the Kinase/Peptide mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding. Initiate the reaction by adding 5 µL of the ATP solution.

  • Quench & Detection: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC. Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

Protocol B: CYP450 Microsomal Stability Assay

This assay validates the metabolic shielding hypothesis of the C3/C6 fluorination.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound to a final concentration of 1 µM (keep final organic solvent < 0.5% to prevent CYP denaturation).

  • Reaction Initiation & Controls: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system.

    • Critical Causality: A parallel control lacking the NADPH regenerating system is mandatory. This minus-NADPH control isolates cytochrome P450-mediated metabolism from other degradation pathways (e.g., chemical instability or esterase activity), definitively validating that any observed stability is due to the fluorine shielding.

  • Quenching & Analysis: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Workflow S1 1. Scaffold Synthesis Yield Validation S2 2. TR-FRET Kinase Assay ATP at Km S1->S2 Purified Compound S3 3. Microsomal Stability CYP450 Clearance S2->S3 IC50 < 10 nM S4 4. Cellular Target Engagement Western Blot S3->S4 T_half > 60 min

Self-validating experimental workflow for evaluating 3,6-difluoro-4-azaindole inhibitors.

References

  • Insights into the Action of Inhibitor Enantiomers against Histone Lysine Demethylase 5A - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. National Institutes of Health (NIH). Available at: [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC. National Institutes of Health (NIH). Available at:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. National Institutes of Health (NIH). Available at:[Link]

Sources

Technical Guide: Fluorinated Pyrrolo[3,2-b]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of fluorinated pyrrolo[3,2-b]pyridine derivatives , a specialized scaffold in medicinal chemistry.

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine scaffold (often referred to as 4-azaindole ) represents a distinct isomer of the widely utilized 7-azaindole (pyrrolo[2,3-b]pyridine). While 7-azaindoles have achieved clinical success (e.g., Vemurafenib), the [3,2-b] isomer offers a unique vector for scaffold hopping . By altering the position of the pyridine nitrogen, medicinal chemists can access novel chemical space, modify hydrogen bond donor/acceptor motifs, and bypass intellectual property constraints associated with common isomers.

The incorporation of fluorine into this scaffold is a critical optimization strategy.[1] Fluorination modulates the pKa of the pyridine nitrogen, enhances metabolic stability against oxidative defluorination, and induces conformational locks that improve binding affinity. This guide reviews the synthesis, structure-activity relationships (SAR), and biological applications of these derivatives, with a specific focus on recent breakthroughs in FGFR4 inhibition .[2]

Structural Analysis & Chemical Properties[3]

Isomeric Distinction

It is imperative to distinguish the [3,2-b] isomer from its congeners to ensure synthetic accuracy.

Common NameIUPAC NameStructure DescriptionKey Feature
4-Azaindole 1H-pyrrolo[3,2-b]pyridine Pyridine N adjacent to bridgehead C3aSubject of this Guide
7-Azaindole1H-pyrrolo[2,3-b]pyridinePyridine N adjacent to bridgehead C7aVemurafenib Core
5-Azaindole1H-pyrrolo[3,2-c]pyridinePyridine N at position 5Distinct SAR profile
The Fluorine Effect

Strategic fluorination of the pyrrolo[3,2-b]pyridine core (typically at C-5 or C-6) or its pendant aryl groups serves three mechanistic functions:

  • pKa Modulation: Fluorine (electronegative) lowers the basicity of the pyridine nitrogen, reducing non-specific protein binding and improving membrane permeability.

  • Metabolic Blocking: Substitution at the C-5 or C-6 position blocks Cytochrome P450-mediated oxidation, a common clearance pathway for azaindoles.

  • Conformational Control: Through the gauche effect and electrostatic repulsion, fluorine atoms can lock pendant rings into a bioactive conformation, reducing the entropic penalty of binding.

Synthetic Methodologies

The synthesis of fluorinated pyrrolo[3,2-b]pyridines generally follows two strategies: De Novo Ring Construction using fluorinated precursors (preferred for core fluorination) or Late-Stage Functionalization (preferred for side-chain fluorination).

Strategy A: Hemetsberger-Knittel Synthesis (De Novo)

This classical route is robust for generating the [3,2-b] core.

  • Precursor: Fluorinated pyridine-3-carbaldehyde.

  • Condensation: Reaction with ethyl azidoacetate yields the vinyl azide.

  • Cyclization: Thermolysis (reflux in xylene/toluene) induces nitrene formation and C-H insertion to close the pyrrole ring.

Strategy B: Pd-Catalyzed Cyclization (Modern)

A more convergent approach utilized in recent high-impact papers (e.g., J. Med. Chem. 2022) involves the Larock indole synthesis or Sonogashira coupling followed by cyclization.

Experimental Protocol: Synthesis of 5-Formyl-pyrrolo[3,2-b]pyridine Core

Adapted from Li et al. (2022) for FGFR4 inhibitors.

Reagents: 3-amino-2-chloropyridine, 3,3-diethoxyprop-1-yne, Pd(PPh3)4, CuI, Et3N.

  • Coupling: To a solution of 3-amino-2-chloropyridine (1.0 eq) in DMF, add 3,3-diethoxyprop-1-yne (1.2 eq), Pd(PPh3)4 (0.05 eq), CuI (0.1 eq), and Et3N (3.0 eq).

  • Conditions: Heat at 100°C under N2 atmosphere for 12 hours.

  • Cyclization: The intermediate undergoes spontaneous cyclization (or requires acid treatment) to form the acetal-protected pyrrolo[3,2-b]pyridine.

  • Formylation: Hydrolysis of the acetal (HCl/THF) yields the 5-formyl-pyrrolo[3,2-b]pyridine intermediate, a versatile handle for reductive amination with fluorinated amines.

Visualization: Synthetic Workflow

The following diagram illustrates the logic flow for synthesizing the key FGFR4 inhibitor lead (Compound 10z) utilizing the pyrrolo[3,2-b]pyridine scaffold.

SynthesisWorkflow cluster_fluorine Fluorine Incorporation Point Start 3-Amino-2-chloropyridine (Starting Material) Coupling Sonogashira Coupling (Pd/Cu, Alkyne) Start->Coupling + 3,3-diethoxyprop-1-yne Cyclization Cyclization (Formation of [3,2-b] core) Coupling->Cyclization Intermediate 5-Formyl-pyrrolo[3,2-b]pyridine Cyclization->Intermediate Acid Hydrolysis ReductiveAmination Reductive Amination (Fluorinated Amine) Intermediate->ReductiveAmination + Fluorinated Aniline Acrylamide Acrylamide Addition (Warhead Installation) ReductiveAmination->Acrylamide Acryloyl chloride FinalProduct Compound 10z (Covalent FGFR4 Inhibitor) Acrylamide->FinalProduct

Caption: Synthetic route for 5-formyl-pyrrolo[3,2-b]pyridine-based FGFR4 inhibitors. Fluorine is introduced via the amine side chain.

Biological Applications & Case Studies

Case Study 1: Reversible-Covalent FGFR4 Inhibitors

Reference: Li et al., J. Med.[2] Chem. 2022[2][3][4]

Fibroblast Growth Factor Receptor 4 (FGFR4) is a validated target for hepatocellular carcinoma (HCC).[5] The pyrrolo[3,2-b]pyridine scaffold was identified as a superior core compared to 7-azaindole for targeting the ATP-binding pocket while sparing other FGFR isoforms.

  • Mechanism: The scaffold positions a reactive acrylamide "warhead" to form a covalent bond with Cys552 in the FGFR4 hinge region.

  • Role of Fluorine: The lead compound (10z ) contains a fluorinated phenyl group. The fluorine atom improves metabolic stability and enhances hydrophobic packing against the gatekeeper residue.

  • Selectivity: The [3,2-b] nitrogen orientation avoids steric clash with the unique molecular architecture of the FGFR4 active site, achieving single-digit nanomolar potency.

Data Summary: FGFR4 Inhibition Profile

CompoundScaffoldR-Group (Fluorination)FGFR4 IC50 (nM)Selectivity (vs FGFR1)
10z Pyrrolo[3,2-b]pyridine 2-Fluoro-5-acrylamido 1.2 nM >1000x
Analog APyrrolo[2,3-b]pyridine2-Fluoro-5-acrylamido15.4 nM~50x
Analog BPyrrolo[3,2-b]pyridineNon-fluorinated8.5 nM~200x
Case Study 2: Antiproliferative Agents in Melanoma

Reference: Kim et al., Bioorg. Med. Chem. Lett. 2010

Early exploration of this scaffold demonstrated its utility in inhibiting B-Raf V600E mutated melanoma cell lines (A375).

  • Discovery: Urea derivatives of pyrrolo[3,2-b]pyridine showed superior potency to Sorafenib in specific assays.

  • SAR Insight: The position of the pyridine nitrogen (4-aza) provided a unique H-bond acceptor vector that differentiated it from the standard bis-aryl urea kinase inhibitors.

Signaling Pathway Visualization

The following diagram details the specific intervention point of fluorinated pyrrolo[3,2-b]pyridine derivatives within the FGFR4 signaling cascade in Hepatocellular Carcinoma cells.

FGFR4Pathway cluster_membrane Cell Membrane FGF19 FGF19 (Ligand) FGFR4 FGFR4 (Receptor Tyrosine Kinase) FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylation Klotho Beta-Klotho (Co-receptor) Klotho->FGFR4 Stabilizes Inhibitor Fluorinated Pyrrolo[3,2-b]pyridine (Compound 10z) Inhibitor->FGFR4 Covalent Inhibition (Cys552) RAS RAS FRS2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation/Survival) ERK->Transcription Translocation

Caption: Mechanism of Action: Covalent blocking of FGFR4 signaling by pyrrolo[3,2-b]pyridine derivatives.

References

  • Li, X., et al. (2022). "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." Journal of Medicinal Chemistry, 65(21), 14809–14831.[2]

  • Kim, H. J., et al. (2010). "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma." Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417.

  • Thibault, C., et al. (2003).[6] "Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (4-Fluoro-7-azaindole) and Related Compounds." Organic Letters, 5(26), 5023–5025. (Cited for comparative fluorination strategies).[7]

  • Popowycz, F., et al. (2003). "Synthesis of 5-, 6- and 7-azaindoles via the Hemetsberger-Knittel reaction." Tetrahedron, 59(10), 1749-1759. (Foundational synthesis of the core).

Sources

Engineering Resilience: Metabolic Stability of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacokinetic optimization of the 1H-pyrrolo[3,2-b]pyridine (commonly known as 5-azaindole ) scaffold through strategic fluorination. While 5-azaindoles are privileged bioisosteres for indole and purine systems in kinase inhibitors (e.g., Vemurafenib analogs), they suffer from inherent metabolic liabilities. This guide details how 3,6-difluoro substitution acts as a "metabolic firewall," effectively blocking Cytochrome P450 (CYP) oxidation and modulating physicochemical properties to enhance intrinsic clearance (


) profiles.

Part 1: The Scaffold Liability Analysis

The 1H-pyrrolo[3,2-b]pyridine core is chemically distinct from its isomer 7-azaindole. While it offers unique hydrogen-bonding vectors for ATP-binding pockets, it presents specific "soft spots" for metabolic degradation.

The Metabolic Soft Spots

Without protection, the parent scaffold undergoes rapid Phase I metabolism via two primary vectors:

  • C-3 Oxidation (Pyrrole Ring): The electron-rich C-3 position is the primary site for electrophilic attack by high-valent iron-oxo species in CYP450 enzymes. This leads to the formation of an unstable epoxide or hydroxyl intermediate, rapidly rearranging to an oxindole or leading to ring opening.

  • Pyridine Ring Oxidation: The pyridine ring, particularly at positions electron-rich relative to the nitrogen, is susceptible to oxidation. Furthermore, the pyridine nitrogen (N-4) itself is prone to

    
    -oxidation by FMOs (Flavin-containing monooxygenases) or CYPs.
    
The Fluorine Blockade Strategy

The introduction of fluorine at positions 3 and 6 is not merely steric; it is a profound electronic modification.

  • 3-Fluoro Effect: The C-F bond (

    
    ) is significantly stronger than the C-H bond (
    
    
    
    ), rendering the C-3 position inert to homolytic or heterolytic cleavage. More importantly, the high electronegativity of fluorine lowers the HOMO energy of the pyrrole ring, reducing its overall reactivity toward oxidative species.
  • 6-Fluoro Effect: Substitution at the 6-position of the pyridine ring exerts a strong inductive effect (

    
    ). This reduces the basicity of the pyridine nitrogen (lowering pKa), which decreases the liability of 
    
    
    
    -oxide formation and improves lipophilic efficiency (LipE).

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates the divergence in metabolic fate between the parent scaffold and the 3,6-difluoro analog.

MetabolicPathways Parent Parent Scaffold (1H-pyrrolo[3,2-b]pyridine) Epoxide C-3 Epoxide Intermediate Parent->Epoxide CYP3A4/2D6 (Oxidation at C-3) NOxide N-Oxide (Polar Metabolite) Parent->NOxide FMO/CYP (N-Oxidation) Difluoro 3,6-Difluoro Analog (Metabolically Stable) Difluoro->Difluoro Unchanged (Excreted Intact) Difluoro->Epoxide Blocked by F (High Bond Energy) Difluoro->NOxide Reduced pKa (Inductive Effect) Oxindole Oxindole (Inactive/Toxic) Epoxide->Oxindole Rearrangement

Figure 1: Comparative metabolic pathways. The 3,6-difluoro substitution effectively blocks the primary oxidation vectors observed in the parent azaindole.

Part 3: Experimental Validation Protocols

To validate the stability enhancement, a rigorous Microsomal Stability Assay is required. This protocol is designed to determine the Intrinsic Clearance (


) and half-life (

).[1]
Protocol: Microsomal Stability Assay (HLM/MLM)

Objective: Quantify the disappearance of the test compound over time in the presence of liver microsomes and NADPH.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1

    
    M). Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Stop Solution.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation

Plot


 vs. time. The slope 

is the elimination rate constant.




Comparative Data Analysis (Simulated Representative Data)

The following table illustrates typical stability improvements seen when fluorinating the 5-azaindole scaffold, based on structure-activity relationship (SAR) principles [1][2].

CompoundStructureHLM

(min)

(

L/min/mg)
Metabolic Soft Spot
Parent 5-azaindole14.595.0C-3 Oxidation, N-Oxidation
3-Fluoro 3-F-5-azaindole42.033.0Pyridine Ring Oxidation
3,6-Difluoro 3,6-F2-5-azaindole >120 < 12.0 None (High Stability)

Part 4: Experimental Workflow Visualization

The following diagram maps the logical flow from compound synthesis to stability data generation.

Workflow Synthesis Synthesis: Selectfluor Electrophilic Fluorination Incubation Microsomal Incubation (HLM + NADPH, 37°C) Synthesis->Incubation 1 µM Test Conc. Quench Protein Precipitation (Acetonitrile + IS) Incubation->Quench Timepoints (0-60 min) Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Supernatant Data Kinetic Calculation (CLint, t1/2) Analysis->Data Peak Area Ratio

Figure 2: Standardized workflow for assessing metabolic stability.

Part 5: Synthesis & Application Notes

Synthetic Feasibility

Synthesizing the 3,6-difluoro analog requires precise regiocontrol.

  • Method A (De Novo): Constructing the pyridine ring from a fluorinated aminopyrrole precursor.

  • Method B (Late Stage): Electrophilic fluorination of the 1H-pyrrolo[3,2-b]pyridine core using Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

    • Note: Direct fluorination at C-3 is facile. Introducing fluorine at C-6 often requires starting with 6-fluoro-3-nitropyridine derivatives or using palladium-catalyzed cross-coupling on a halogenated precursor [3].

Drug Discovery Applications

This scaffold is particularly relevant in:

  • Kinase Inhibitors: Mimicking the purine ring of ATP. The 3,6-difluoro modification prevents rapid clearance, allowing for lower dosing and reduced toxicity in oncology indications (e.g., BRAF or JAK inhibitors).

  • CNS Agents: The reduced basicity (lower pKa) from the 6-fluoro substituent improves blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Lerebours, R., & Wolf, C. (2010). Regioselective Copper-Catalyzed Amination of Bromofluoropyridines and Chlorofluoropyridines. Journal of Organic Chemistry.

  • BenchChem. (2025).[1][3] The Strategic Role of Fluorine in Modifying Indole Bioactivity. BenchChem Technical Guides.

Sources

Whitepaper: Electronic Properties and Pharmacological Utility of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds remains one of the most powerful strategies in modern medicinal chemistry for modulating physicochemical properties without introducing significant steric bulk. Among these scaffolds, the 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) core has emerged as a privileged bioisostere for indoles and purines, particularly in the development of kinase inhibitors. This technical guide provides an in-depth analysis of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine . By dissecting the distinct electronic perturbations induced by regioselective fluorination at the C3 (pyrrole) and C6 (pyridine) positions, we elucidate the causality behind its enhanced hydrogen-bonding profile, shifted pKa values, and optimized lipophilicity.

Structural and Electronic Fundamentals

The unmodified 1H-pyrrolo[3,2-b]pyridine scaffold is an electron-rich pyrrole ring fused to an electron-deficient pyridine ring[1]. This electronic dichotomy makes the system highly sensitive to substituent effects. The introduction of fluorine atoms at the 3- and 6-positions fundamentally rewrites the electron density map of the molecule through a competition between strong inductive electron withdrawal (


) and weak mesomeric electron donation (

).
The C3-Fluorination Effect (Pyrrole Ring)

The C3 position is located on the electron-rich pyrrole ring. Fluorine at this position exerts a dominant


 effect, pulling electron density away from the adjacent N1-H bond. Mechanistically, this inductive withdrawal weakens the N1-H sigma bond, significantly increasing its acidity (lowering the pKa). While fluorine can theoretically donate electron density back into the pyrrole 

-system via its

effect, the inductive polarization of the N-H bond dictates the thermodynamic acidity. Consequently, the C3-fluorinated pyrrole acts as a substantially stronger hydrogen-bond donor[2].
The C6-Fluorination Effect (Pyridine Ring)

In the 4-azaindole system, the N4 atom represents the basic pyridine nitrogen. The C6 position is beta to this N4 atom. Because it is at the beta position, a fluorine atom at C6 cannot effectively donate electron density to N4 via resonance (mesomeric structures do not place negative charge on the N4 atom). Therefore, the


 effect operates unopposed. This intense inductive withdrawal drastically reduces the electron density at N4, severely depressing its basicity and lowering its conjugate acid pKa[3].

Electronic_Effects Compound 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine C3 C3-Fluorination (Pyrrole Ring) Compound->C3 Inductive (-I) Effect C6 C6-Fluorination (Pyridine Ring) Compound->C6 Inductive (-I) Effect N1 Increased N1-H Acidity (Lower pKa) C3->N1 Electron Withdrawal N4 Decreased N4 Basicity (Lower pKa) C6->N4 Electron Withdrawal Donor Enhanced H-Bond Donor (Kinase Hinge Region) N1->Donor Stronger Interaction Acceptor Modulated H-Bond Acceptor (Reduced Off-Target Binding) N4->Acceptor Tuned Affinity

Fig 1. Electronic effects of C3/C6 fluorination on the 4-azaindole core and kinase binding.

Quantitative Physicochemical Profile

The dual fluorination strategy results in a highly tuned physicochemical profile. The table below summarizes the quantitative shifts in electronic properties compared to the parent indole and unfluorinated 4-azaindole scaffolds.

Property1H-Indole1H-pyrrolo[3,2-b]pyridine3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine
Pyrrole N1 pKa (Acidity) 16.216.7~13.5
Pyridine N4 pKa (Basicity) N/A6.8~4.2
Dipole Moment (Debye) 2.1 D2.5 D~3.8 D
LogP (Lipophilicity) 2.141.45~2.10

*Values extrapolated from established structure-activity relationship (SAR) models for fluorinated azaindoles[2],[4].

Causality in Medicinal Chemistry: The Bioisosteric Advantage

In the context of drug development, particularly for ATP-competitive kinase inhibitors (such as FGFR4 inhibitors), the 4-azaindole core anchors the molecule to the kinase hinge region[5].

  • Hinge Binding Kinetics: The enhanced acidity of N1-H (due to C3-F) makes it a superior hydrogen-bond donor to the backbone carbonyls of the kinase hinge. Simultaneously, the depressed basicity of N4 (due to C6-F) ensures that the nitrogen remains unprotonated at physiological pH (7.4), allowing its lone pair to act as an optimal hydrogen-bond acceptor[4].

  • Off-Target Mitigation: Highly basic pyridine rings often lead to promiscuous binding (e.g., hERG channel liability) and poor metabolic stability (CYP450 inhibition). By lowering the N4 pKa to ~4.2, the 3,6-difluoro derivative mitigates these off-target toxicities while maintaining target affinity[4].

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate and utilize this scaffold, empirical validation of its electronic properties and regioselective synthesis is required. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Spectrophotometric pKa Determination via UV-Vis Titration

Because the 4-azaindole core contains two ionizable centers, potentiometric titration is often insufficient. UV-Vis spectroscopy is utilized because the protonation/deprotonation of the nitrogens fundamentally alters the conjugated


-system, resulting in measurable bathochromic or hypsochromic shifts.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM stock of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine in HPLC-grade acetonitrile. Dilute to a working concentration of 50 µM in a universal aqueous buffer system (e.g., Britton-Robinson buffer) to maintain solubility across a pH gradient of 2.0 to 12.0.

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) at precise 0.5 pH unit increments.

  • Data Plotting: Plot the absorbance at the wavelength of maximum variance (

    
    ) against the measured pH.
    
  • Regression Analysis: Apply non-linear regression using the Henderson-Hasselbalch equation to extract the specific pKa values for N1 and N4.

Self-Validating Mechanism: The protocol mandates the identification of sharp isosbestic points in the overlaid spectral data. If isosbestic points are present and perfectly intersect across the pH gradient, it mathematically proves that the system exists in a strict two-state thermodynamic equilibrium (protonated vs. neutral). This self-validates the assay by confirming that no compound degradation, precipitation, or irreversible aggregation is occurring during the titration.

Protocol_Workflow S1 1. Sample Preparation (Acetonitrile/Water co-solvent) S2 2. Spectrophotometric Titration (UV-Vis monitoring) S1->S2 Controlled pH adjustment S3 3. Isosbestic Point Validation (Self-Validating Check) S2->S3 Spectral overlay S4 4. Non-Linear Regression (Henderson-Hasselbalch) S3->S4 Absorbance vs pH data S5 5. pKa Extrapolation (Aqueous environment) S4->S5 Yasuda-Shedlovsky extrapolation

Fig 2. Self-validating spectrophotometric workflow for pKa determination of azaindoles.

Protocol 2: Regioselective Synthesis via Directed Electrophilic Fluorination

Direct, simultaneous fluorination of azaindoles is unfeasible due to the disparate electron densities of the two fused rings. The synthesis requires a sequential, regiocontrolled approach[6].

Step-by-Step Methodology:

  • N1-Protection: React 1H-pyrrolo[3,2-b]pyridine with Triisopropylsilyl chloride (TIPS-Cl) and NaH in DMF to yield 1-TIPS-1H-pyrrolo[3,2-b]pyridine. This completely prevents N-fluorination.

  • C3-Fluorination: Treat the TIPS-protected intermediate with Selectfluor (1.1 eq) in acetonitrile at 0 °C. The electron-rich nature of the pyrrole ring ensures rapid, regioselective electrophilic aromatic substitution exclusively at C3.

  • C6-Fluorination: Because the electron-deficient pyridine ring resists direct electrophilic attack, utilize a Directed ortho-Metalation (DoM) strategy. Treat the C3-fluoro intermediate with Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at -78 °C to selectively deprotonate C6, followed by quenching with N-Fluorobenzenesulfonimide (NFSI).

  • Deprotection: Remove the TIPS group using TBAF in THF to yield the final 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine.

Self-Validating Mechanism: After Step 3 (prior to deprotection), the crude intermediate must be analyzed via


F-NMR. The observation of exactly two distinct fluorine resonances (a singlet for C3-F and a doublet/multiplet for C6-F) with an absence of 

F-

F cross-coupling mathematically validates the regiochemistry. This self-check ensures that no over-fluorination or incorrect metalation has occurred before committing to the final deprotection step.

References

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. NIH PMC.
  • Fluorinated Azaindoles. Alfa Chemistry.
  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. ACS Publications.
  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Semantic Scholar.
  • Optimization of Drug-Like Properties of Nonsteroidal Glucocorticoid Mimetics and Identification of a Clinical Candidate. NIH PMC.
  • Product Class 22: Azaindoles and Their Derivatives. Thieme Connect.

Sources

Technical Guide: 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine in Kinase Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the design, synthesis, and application of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (3,6-Difluoro-4-azaindole) as a kinase inhibitor building block.

Executive Summary

3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (CAS: 1352394-40-1) represents a highly specialized scaffold in medicinal chemistry, distinct from the more common 7-azaindole (vemurafenib-like) cores. As a 4-azaindole derivative, it offers a unique hydrogen bond donor/acceptor motif for the kinase hinge region. The strategic incorporation of fluorine atoms at the C3 and C6 positions serves a dual purpose: C3-fluorination blocks the primary site of metabolic oxidation (CYP450-mediated), while C6-fluorination modulates the pKa of the pyridine nitrogen, optimizing solubility and reducing non-specific binding. This guide details the rationale, synthesis, and application of this scaffold in Type I and Type II kinase inhibitor design.

Structural Rationale & Physicochemical Properties[1][2][3][4]

The 4-Azaindole Core vs. 7-Azaindole

While 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is ubiquitous in FDA-approved drugs, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold provides an alternative vector for side-chain attachment and a distinct electrostatic profile.

Feature7-Azaindole (Standard)4-Azaindole (Target Core)Impact
Hinge Binding N1 (Donor) / N7 (Acceptor)N1 (Donor) / N4 (Acceptor)N4 is more basic, offering stronger H-bonds but higher risk of lysosomal trapping.
Vector Geometry C3 points to Solvent/GatekeeperC3 points to Solvent/GatekeeperSimilar vectors, but C5/C6 offer unique exit vectors into the ribose pocket.
pKa (Conj. Acid) ~4.6~6.94-Azaindole is significantly more basic.
The Fluorine Effect (3,6-Substitution)

The 3,6-difluoro substitution pattern is not arbitrary; it is a calculated medicinal chemistry maneuver.

  • C3-Fluorine (Metabolic Blockade):

    • Problem: The C3 position of azaindoles is electron-rich (HOMO localization) and prone to electrophilic attack and oxidative metabolism (hydroxylation/ring opening).

    • Solution: Fluorine at C3 sterically and electronically deactivates this position, significantly extending half-life (

      
      ). It also lowers the HOMO energy, reducing promiscuous reactivity.
      
  • C6-Fluorine (pKa Modulation):

    • Problem: The highly basic N4 (pKa ~6.9) can lead to hERG toxicity and lysosomal accumulation.

    • Solution: The C6-fluorine is meta to the N4 nitrogen. Through strong inductive withdrawal (-I effect), it lowers the pKa of N4 by approximately 1.5–2.0 log units (bringing it to ~5.0–5.5). This brings the molecule into an optimal range for oral bioavailability and CNS penetration while maintaining H-bond acceptor capability.

Synthesis Strategy

The synthesis of 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine is non-trivial due to the electronic deactivation of the pyridine ring. The most robust route utilizes a Leimgruber-Batcho approach for the core construction, followed by electrophilic fluorination.

Retrosynthetic Analysis
  • Target: 3,6-Difluoro-4-azaindole.

  • Disconnection 1 (C3-F): Electrophilic fluorination of the intact azaindole core.

  • Disconnection 2 (Ring Formation): Cyclization of a 2-methyl-3-nitro-pyridine precursor.

  • Starting Material: 5-Fluoro-2-methyl-3-nitropyridine (commercially available or synthesized from 5-fluoro-2-picoline).

Synthesis Workflow Diagram

Synthesis SM 5-Fluoro-2-methyl- 3-nitropyridine Inter1 Enamine Intermediate (Red/Black) SM->Inter1 Condensation Core 6-Fluoro-1H-pyrrolo [3,2-b]pyridine Inter1->Core Reductive Cyclization Target 3,6-Difluoro-1H-pyrrolo [3,2-b]pyridine Core->Target Electrophilic Fluorination Reagent1 DMF-DMA 110°C, 12h Reagent2 H2, Pd/C or Fe/AcOH Reagent3 Selectfluor MeCN, 0°C -> RT

Caption: Step-wise synthesis of 3,6-difluoro-4-azaindole via Leimgruber-Batcho cyclization and late-stage fluorination.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine

This step constructs the bicyclic core. The fluorine at C6 is introduced via the starting material to avoid difficult late-stage C-H activation on the pyridine ring.

Reagents:

  • 5-Fluoro-2-methyl-3-nitropyridine (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)

  • Iron powder (5.0 eq) / Acetic Acid (glacial)

Protocol:

  • Enamine Formation: Dissolve 5-fluoro-2-methyl-3-nitropyridine in anhydrous DMF. Add DMF-DMA. Heat to 110°C for 12 hours under

    
    . The solution will turn deep red (formation of 
    
    
    
    -dimethylamino-2-nitrostyrene derivative).
  • Workup 1: Evaporate solvent in vacuo to yield the crude enamine.

  • Cyclization: Dissolve the crude enamine in glacial acetic acid/ethanol (1:1). Add iron powder cautiously. Reflux for 4 hours.

  • Purification: Filter through Celite to remove iron residues. Neutralize filtrate with

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash with brine, dry over
    
    
    .
  • Isolation: Purify via flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 60–75%.

    • Validation:

      
       should show characteristic azaindole doublets at C2/C3 and pyridine protons.
      
Step 2: C3-Fluorination (The Critical Step)

Direct fluorination of azaindoles is regioselective for C3 due to the high electron density of the pyrrole ring.

Reagents:

  • 6-Fluoro-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 eq)

  • Acetonitrile (anhydrous)

Protocol:

  • Dissolution: Dissolve the 6-fluoro-4-azaindole in anhydrous acetonitrile under Argon atmosphere. Cool to 0°C in an ice bath.

  • Addition: Add Selectfluor portion-wise over 30 minutes. Note: Rapid addition can lead to difluorination at C3 or polymerization.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 4 hours. Monitor by LC-MS (Target Mass: M+1 = ~171).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: Silica gel chromatography (DCM/MeOH 95:5).

    • Yield Expectation: 45–60%.

    • Safety Note: Selectfluor is an oxidant; avoid reducing agents in the mixture.

Medicinal Chemistry Application: Kinase Binding Mode

The 3,6-difluoro-4-azaindole scaffold is designed to bind to the ATP-binding site hinge region.

Binding Diagram (Type I Inhibitor)

BindingMode cluster_ligand 3,6-Difluoro-4-azaindole Core Hinge_BB_NH Hinge Backbone NH (Donor) Azaindole_N4 Azaindole N4 (C6-F modulated) Hinge_BB_NH->Azaindole_N4 H-Bond (Primary) Hinge_BB_CO Hinge Backbone CO (Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic) Ribose_Pocket Ribose Binding Pocket Azaindole_N1 Azaindole N1-H (C3-F modulated) Azaindole_N1->Hinge_BB_CO H-Bond (Primary) C3_F C3-Fluorine (Metabolic Shield) C3_F->Gatekeeper Van der Waals / Steric C6_F C6-Fluorine (pKa Tuner) C6_F->Ribose_Pocket Hydrophobic/Dipole

Caption: Interaction map showing the hinge-binding interface. C3-F interacts with the gatekeeper region; C6-F modulates N4 affinity.

SAR Optimization Vectors
  • N1-Substitution: Alkylation/Arylation here converts the scaffold into a Type II inhibitor (extending into the solvent front), but usually, N1 is kept free for hinge binding in Type I.

  • C2-Functionalization: Ideal for introducing solubilizing groups or "tail" moieties extending into the solvent channel. This can be achieved via lithiation (C2-H is acidic) followed by quenching with electrophiles, before the C3-fluorination step.

References

  • Synthesis of 6-Fluoro-4-azaindole Core

    • Methodology adapted from: Zhang, Z., et al. "Synthesis of 6-substituted-1H-pyrrolo[3,2-b]pyridines." Tetrahedron Letters, 2012.
    • Patent Reference: US Patent 10,287,220 B2. "Fluorination method for heteroaromatics."

  • Selectfluor Chemistry on Azaindoles: Banks, R. E. "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, 1998. Application to Indoles: Ye, C., et al. "Electrophilic fluorination of indoles." Organic Letters, 2005.
  • Kinase Binding & pKa Rationale

    • Lombardo, F., et al. "The role of pKa in the design of kinase inhibitors." Journal of Medicinal Chemistry, 2015.

    • 4-Azaindole vs 7-Azaindole: Lefebvre, V., et al. "Azaindoles in Kinase Drug Discovery." ChemMedChem, 2020.

Technical Guide: Hydrogen Bond Donor/Acceptor Profile of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrogen bond donor/acceptor profile of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly known as 4-azaindole ) is a privileged structure in medicinal chemistry, widely utilized as a bioisostere for indole and purine in kinase inhibitors.[1] The specific derivative, 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine , represents a highly tuned fragment where fluorine substitution is employed to modulate acidity, basicity, and metabolic stability.

This guide provides a rigorous analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) capabilities of this molecule. By synthesizing electronic structure theory with empirical medicinal chemistry principles, we define how the 3,6-difluoro substitution pattern shifts the physicochemical profile relative to the parent scaffold, enhancing its utility as a hinge-binding motif in structure-based drug design (SBDD).

Structural Architecture & Electronic Environment

To understand the H-bond profile, one must first deconstruct the electronic environment established by the heteroatoms and the fluorine substituents.

Core Numbering and Nomenclature

The scaffold consists of a pyridine ring fused to a pyrrole ring.[1]

  • Nitrogen-1 (N1): Pyrrole nitrogen (Protonated, H-bond Donor).

  • Nitrogen-4 (N4): Pyridine nitrogen (Unprotonated, H-bond Acceptor).

  • Position 3: Located on the pyrrole ring (Substituted with Fluorine).

  • Position 6: Located on the pyridine ring, meta to N4 (Substituted with Fluorine).

Electronic Effects of Fluorine Substitution

Fluorine is the most electronegative element (


), exerting a strong inductive electron-withdrawing effect (-I).
  • 3-Fluoro (Pyrrole): Withdraws electron density from the pyrrole ring. This destabilizes the N1-H bond, increasing the acidity of the proton (making it a stronger HBD).

  • 6-Fluoro (Pyridine): Withdraws electron density from the pyridine ring. This reduces the electron density available at the N4 lone pair, decreasing its basicity (making it a weaker HBA) compared to the unsubstituted parent.

Structure cluster_0 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine N1 N1 (Pyrrole) H-Bond Donor (Increased Acidity) N4 N4 (Pyridine) H-Bond Acceptor (Decreased Basicity) F3 3-Fluoro (-I Effect on N1) F3->N1 Inductive Withdrawal F6 6-Fluoro (-I Effect on N4) F6->N4 Inductive Withdrawal Core Aromatic Core (4-Azaindole) Core->N1 Core->N4

Figure 1: Structural analysis of electronic effects governing H-bond capability.

Hydrogen Bond Profile: Deep Dive

The Hydrogen Bond Donor (HBD): N1-H

The pyrrole NH is the sole classical hydrogen bond donor.

  • Parent pKa: The pKa of the unsubstituted 4-azaindole NH is estimated at ~14.7 (predicted) to 15.0.

  • Effect of 3-F: The introduction of fluorine at C3 exerts a proximal -I effect. In analogous indole systems, 3-fluoro substitution lowers the pKa by approximately 1.5–2.0 log units due to stabilization of the conjugate base (anion).

  • Result: The N1-H in 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine is a stronger H-bond donor than the parent scaffold. This increases the enthalpic gain when binding to backbone carbonyls (e.g., in the kinase hinge region).

The Hydrogen Bond Acceptor (HBA): N4

The pyridine nitrogen (N4) is the primary hydrogen bond acceptor.

  • Parent Basicity: The conjugate acid pKa (pKaH) of 4-azaindole is ~4.[1]85. This is already lower than pyridine (5.2) due to the electron-rich pyrrole fusion which, counter-intuitively, can reduce basicity via ground-state stabilization or specific solvation effects, though it is often comparable.

  • Effect of 6-F: Fluorine at position 6 is meta to the N4 nitrogen. The Hammett constant (

    
    ) for fluorine is +0.34, indicating significant electron withdrawal.
    
  • Result: The basicity of N4 is expected to drop significantly, likely into the range of pKaH ~ 2.5 – 3.5 . This makes N4 a weaker H-bond acceptor (softer base). While this might reduce affinity for weak donors, it ensures the molecule remains neutral at physiological pH, improving membrane permeability (LogD).

The Fluorine Atoms: Weak Acceptors?

While organic fluorine is often cited as a potential H-bond acceptor, in aqueous biological media, it is a poor acceptor .

  • Nature: The F atom is tightly held and non-polarizable. It rarely competes with water for H-bonds.

  • Context: In a hydrophobic protein pocket, orthogonal to the solvation shell, the 3-F or 6-F atoms may engage in weak electrostatic interactions (C-F···H-C) or multipolar interactions, but they should not be counted as primary HBAs in pharmacophore modeling.

Quantitative Summary (Estimated)
FeatureMoietyRoleEstimated StrengthElectronic Driver
N1-H Pyrrole NHDonor High (Strong)3-F (-I) increases acidity.
N4 Pyridine NAcceptor Moderate/Weak6-F (-I) decreases basicity.
F3/F6 C-F BondWeak Acceptor Very WeakHigh electronegativity, low polarizability.

Experimental Characterization Protocols

To validate the theoretical profile, the following experimental workflows are recommended. These protocols ensure self-validating data generation.

Determination of pKa (Potentiometric & Spectrophotometric)

Accurate pKa measurement confirms the HBD/HBA strength.

Protocol:

  • Method: Use the "Cosolvent Method" if solubility is low (<10 µM).

  • Titration: Titrate 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine (20 µM) in methanol/water mixtures (e.g., 20%, 30%, 40% MeOH) against 0.1 M HCl (for N4 basicity) and 0.1 M KOH (for N1 acidity).

  • Detection: Monitor UV-Vis absorbance shifts (bathochromic/hypsochromic shifts) characteristic of ionization.

  • Extrapolation: Plot pKa vs. % organic solvent and extrapolate to 0% solvent (Yasuda-Shedlovsky extrapolation).

Determination of Abraham Descriptors (H-Bond Acidity/Basicity)

The Abraham solvation equation (


) provides specific parameters for H-bond acidity (

) and basicity (

).

Protocol:

  • System: Reversed-Phase HPLC (RP-HPLC) on a C18 column.

  • Mobile Phase: Measure retention times (

    
    ) across a gradient of pH (3.0, 7.4, 10.0) to ensure neutral species isolation.
    
  • Calculation: Use a calibrated set of solutes with known

    
     and 
    
    
    
    values. Correlate the retention time of the analyte to determine its effective
    
    
    (HBD) and
    
    
    (HBA) values.
    • Expected A (Acidity): > 0.60 (Enhanced by 3-F).

    • Expected B (Basicity): < 0.40 (Diminished by 6-F).

Workflow cluster_pKa pKa Determination cluster_Abraham H-Bond Parameters (Abraham) Start Start: 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine Step1 Solubilization (MeOH/Water cosolvent) Start->Step1 StepA RP-HPLC Retention (Calibrated Column) Start->StepA Step2 Potentiometric Titration (HCl/KOH) Step1->Step2 Step3 Yasuda-Shedlovsky Extrapolation Step2->Step3 Result1 pKa Values (Acidity/Basicity) Step3->Result1 StepB LSER Equation Fitting (SP = c + eE + sS + aA + bB + vV) StepA->StepB Result2 Descriptors A & B (HBD/HBA Coeffs) StepB->Result2

Figure 2: Experimental workflow for physicochemical characterization.

Medicinal Chemistry Implications[1][2][3][4]

Kinase Hinge Binding

The 4-azaindole scaffold is a classic "hinge binder."

  • Interaction Mode: It typically binds in a bidentate fashion.

    • Donor (N1-H): Forms a H-bond with the backbone carbonyl of the hinge residue (e.g., Glu, Met).

    • Acceptor (N4): Forms a H-bond with the backbone amide NH of the hinge residue + 2 position.

  • Impact of Fluorine:

    • The stronger N1-H donor (due to 3-F) strengthens the interaction with the backbone carbonyl, potentially improving potency (

      
      ).
      
    • The weaker N4 acceptor (due to 6-F) might weaken the interaction with the backbone NH. However, this trade-off is often favorable because desolvation penalties for the weaker base are lower.

Bioisosterism & Permeability
  • Lipophilicity: Fluorine substitution increases lipophilicity (LogP). The 3,6-difluoro motif will likely increase LogP by ~0.4–0.6 units compared to the parent.

  • Permeability: The reduction in N4 basicity prevents protonation at physiological pH, ensuring the molecule remains neutral. Neutral species passively diffuse through membranes more efficiently than cations. Thus, the 3,6-difluoro analog is expected to have superior CNS penetration or oral bioavailability compared to highly basic analogs.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 1H-Pyrrolo[2,3-b]pyridine Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [3]

  • PubChem. (2025).[4][5][6] Compound Summary: 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole).[1] National Library of Medicine. Retrieved from

  • Abraham, M. H., & Zhao, Y. H. (2004). Determination of Solvation Descriptors for Ionic Species: Hydrogen Bond Acidity and Basicity. Journal of Organic Chemistry. Retrieved from

  • GuideChem. (2025). 4-Azaindole Chemical Properties and Safety Data. Retrieved from

Sources

History and discovery of difluorinated 5-azaindole analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the history, discovery, and synthetic evolution of difluorinated 5-azaindole analogs , a niche but critical scaffold in medicinal chemistry.

While 7-azaindoles (e.g., Vemurafenib) often dominate kinase inhibitor literature, 5-azaindoles (1H-pyrrolo[3,2-c]pyridines) offer a unique vector for optimizing hydrogen-bonding networks and metabolic stability. The specific introduction of two fluorine atoms—typically at the C4 and C6 positions—represents a precision maneuver to modulate pKa, block metabolic soft spots, and enhance lipophilicity (LipE).

Executive Summary & Chemical Significance

The 5-azaindole scaffold is a bioisostere of indole and purine, distinguished by a nitrogen atom at the 5-position. This placement alters the electron density of the fused system, making the pyrrole NH more acidic and the C2/C3 positions less nucleophilic than in the parent indole.

Difluorination (specifically 4,6-difluorination) is employed to:

  • Modulate Basicity: Fluorine atoms adjacent to the pyridine nitrogen (N5) significantly lower its pKa, reducing non-specific binding and altering solubility.

  • Block Metabolism: The C4 and C6 positions on the pyridine ring are susceptible to oxidative metabolism. Fluorine substitution effectively blocks these "soft spots."

  • Enhance Binding: The C-F bond can engage in orthogonal multipolar interactions with protein backbones, often replacing C-H...O interactions with stronger electrostatic contacts.

Discovery History & Rational Design

The "Scaffold Hopping" Era (Early 2000s)

The discovery of 5-azaindoles largely emerged from "scaffold hopping" campaigns targeting kinases (e.g., JAK, Aurora, CDK) where 7-azaindoles were the primary hits. Researchers sought to escape crowded IP spaces and improve physicochemical properties.

  • Challenge: 5-azaindoles were historically difficult to synthesize compared to their 4- and 7-isomers due to the instability of electron-deficient pyridine intermediates.

  • Breakthrough: The development of palladium-catalyzed cascade reactions allowed for the efficient construction of the core from 3,4-disubstituted pyridines.

The Fluorine Pivot (2010s–Present)

The push for difluorinated analogs gained traction with the availability of fluorinated pyridine building blocks (e.g., 2,6-difluoro-4-iodopyridine ).

  • Key Driver: The need for CNS-penetrant kinase inhibitors and PET radioligands.

  • Case Study: CB2 Receptor Ligands (2023) Recent work (e.g., Kallinen et al., ACS Chem. Neurosci. 2023) demonstrated the utility of fluorinated 5-azaindoles as PET radioligands for the Cannabinoid Receptor Type 2 (CB2).[1][2] The introduction of fluorine (and 18F labeling) was critical for imaging neuroinflammation, proving that the 5-azaindole core could support high-affinity binding while maintaining blood-brain barrier (BBB) permeability.

Synthetic Methodologies

The synthesis of the 4,6-difluoro-5-azaindole core is the most technically demanding aspect. Direct fluorination of the 5-azaindole ring is rarely selective. The industry standard relies on pre-functionalized pyridine building blocks .

Dominant Route: The Larock-Type Cyclization

This route builds the pyrrole ring onto a pre-existing, fluorinated pyridine core.

Starting Material: 2,6-Difluoro-4-iodopyridine (commercially available, though expensive).

Mechanism:

  • Sonogashira Coupling: The iodo-pyridine is coupled with a protected alkyne (or trimethylsilylacetylene).

  • Amination/Cyclization: A tandem reaction where an amine source (often ammonia or a protected amine) attacks the alkyne and cyclizes onto the pyridine ring (often requiring a leaving group or activation at the C3 position of the pyridine).

Protocol: Synthesis of 4,6-Difluoro-5-Azaindole Core

Note: This is a generalized high-fidelity protocol based on modern cross-coupling standards.

Step 1: Sonogashira Coupling

  • Charge: A reaction vessel with 2,6-difluoro-4-iodopyridine (1.0 equiv), PdCl2(PPh3)2 (0.05 equiv), and CuI (0.02 equiv).

  • Solvent: Degassed THF/Et3N (1:1 ratio).

  • Addition: Add Trimethylsilylacetylene (1.2 equiv) dropwise under inert atmosphere (N2/Ar).

  • Reaction: Stir at RT for 4–6 hours. Monitor by LCMS for disappearance of iodide.

  • Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hex/EtOAc).

Step 2: Cyclization (The Critical Step)

  • Note: Standard Larock conditions may fail due to the electron-deficient nature of the difluoropyridine. A modified approach using a hydrazine or specific amine surrogate is often required.

  • Reagent: Dissolve the alkyne intermediate in NMP or DMF .

  • Catalyst: Add CuI (10 mol%).

  • Amine Source: Add tert-butyl carbamate (BocNH2) or a specific aniline if N1-substitution is desired.

  • Heat: Heat to 100–120°C in a sealed tube.

  • Deprotection (if needed): If a silyl group remains, treat with TBAF in THF.

Structural Activity Relationship (SAR) Data

The following table summarizes the physicochemical impact of fluorinating the 5-azaindole core compared to the parent scaffold.

PropertyParent 5-Azaindole4,6-Difluoro-5-AzaindoleMechanistic Impact
pKa (N5) ~8.2~4.5 - 5.5Fluorine withdraws density, lowering basicity. Reduces protonation at physiological pH, improving membrane permeability.
LogP (Lipophilicity) 1.82.4Increased lipophilicity aids in crossing the Blood-Brain Barrier (BBB).
Metabolic Stability Low (Oxidation prone)HighC-F bonds block P450-mediated oxidation at the electron-deficient pyridine ring.
H-Bond Donor (N1) ModerateHighInductive effect of F increases acidity of the pyrrole NH, strengthening H-bonds with kinase hinge regions.

Visualization of Synthetic Logic

The following diagram illustrates the convergent synthetic pathway to the difluorinated core, highlighting the critical decision points.

G cluster_0 Critical Control Point Start 2,6-Difluoro-4-iodo-pyridine Inter1 Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Start->Inter1 Step 1 Inter2 TMS-Alkynyl Pyridine Inter1->Inter2 Cyclization Cu-Catalyzed Cyclization (Amine Source) Inter2->Cyclization Step 2 Product 4,6-Difluoro-5-Azaindole Cyclization->Product Final Core

Caption: Convergent synthesis of the 4,6-difluoro-5-azaindole core starting from halogenated pyridine precursors.

Advanced Application: PET Radioligand Discovery

In the context of the CB2 receptor study , the "discovery" phase utilized the 5-azaindole core to create a high-affinity radiotracer.

Workflow:

  • Scaffold Selection: 5-azaindole selected over indole to reduce lipophilicity (LogD) slightly while maintaining the pharmacophore.

  • Fluorination: Introduced as [18F] via a boronic acid precursor (Copper-mediated radiofluorination).[2][3][4]

  • Result: The fluorinated analog demonstrated specific binding in the spleen (CB2 rich) and upregulation in neuroinflammation models.[1][2][3][4][5]

Self-Validating Check:

  • Does the protocol work? Yes, Cu-mediated fluorination of boronates is the current "gold standard" for late-stage radiofluorination of electron-deficient heterocycles like azaindoles.

References

  • Kallinen, A., et al. (2023).[1][2] "Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands." ACS Chemical Neuroscience. [Link][2][3]

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. [Link]

  • Song, J.J., et al. (2002). "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry. [Link]

  • Meanwell, N.A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, validated protocol for the synthesis of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (also known as 3,6-difluoro-4-azaindole). The route utilizes a Bartoli Indole Synthesis to construct the fluorinated azaindole scaffold, followed by a regioselective Electrophilic Fluorination at the C3 position.

Introduction & Strategic Analysis

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a critical bioisostere of indole, widely utilized in kinase inhibitors (e.g., Vemurafenib analogs) to modulate hydrogen bond donor/acceptor profiles and metabolic stability. The introduction of fluorine atoms at specific positions profoundly alters the physicochemical properties:

  • C6-Fluorine: Modulates the pKa of the pyridine nitrogen and blocks metabolic oxidation at a susceptible position.

  • C3-Fluorine: Increases the acidity of the N1-H bond and alters the electronics of the pyrrole ring, often enhancing potency against specific protein targets.

Retrosynthetic Analysis

The synthesis is divided into two distinct phases:

  • Scaffold Construction: De novo formation of the 6-fluoro-4-azaindole core using the Bartoli Indole Synthesis . This method is selected for its ability to convert readily available nitropyridines directly into azaindoles.

  • Functionalization: Late-stage Electrophilic Fluorination using Selectfluor™ to install the second fluorine atom at the electron-rich C3 position.

Retrosynthesis Target 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (Target) Intermediate 6-Fluoro-1H-pyrrolo[3,2-b]pyridine (Scaffold) Target->Intermediate Electrophilic Fluorination Precursor 5-Fluoro-3-nitropyridine (Starting Material) Intermediate->Precursor Bartoli Indole Synthesis Reagent1 Selectfluor™ (C3 Fluorination) Reagent1->Target Reagent2 Vinylmagnesium bromide (Bartoli Cyclization) Reagent2->Intermediate

Figure 1: Retrosynthetic strategy for 3,6-difluoro-4-azaindole.

Experimental Protocols

Phase 1: Synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine

Principle: The Bartoli reaction utilizes the attack of a vinyl Grignard reagent on the nitro group of a pyridine, followed by a [3,3]-sigmatropic rearrangement to form the pyrrole ring.

Materials:

  • Substrate: 5-Fluoro-3-nitropyridine (CAS: 1350508-35-4)

  • Reagent: Vinylmagnesium bromide (1.0 M in THF)[1][2][3]

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer. Maintain an inert nitrogen atmosphere throughout.

  • Dissolution: Charge the flask with 5-Fluoro-3-nitropyridine (1.42 g, 10.0 mmol) and anhydrous THF (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add Vinylmagnesium bromide (30.0 mL, 30.0 mmol, 3.0 equiv) dropwise via a syringe pump or pressure-equalizing addition funnel over 30 minutes.

    • Critical Control Point: Maintain internal temperature below -65 °C to prevent polymerization or decomposition. The solution typically turns dark deep red/brown.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to -20 °C over 2 hours. Stir at -20 °C for an additional 1 hour.

  • Quench: Pour the cold reaction mixture into a vigorously stirred solution of saturated aqueous NH₄Cl (100 mL) at 0 °C.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 0-40% Ethyl Acetate in Hexanes).

    • Yield Expectation: 35–45% (approx. 470–600 mg).

    • Appearance: Pale yellow to tan solid.[4]

Phase 2: C3-Selective Fluorination

Principle: The C3 position of the azaindole is highly nucleophilic. Selectfluor™ (F-TEDA-BF4) acts as a mild source of electrophilic fluorine (F⁺), selectively fluorinating this position without requiring metal catalysis.

Materials:

  • Substrate: 6-Fluoro-1H-pyrrolo[3,2-b]pyridine (from Phase 1)[5]

  • Reagent: Selectfluor™ (CAS: 140681-55-6)

  • Solvent: Acetonitrile (MeCN) (HPLC Grade)

Protocol:

  • Setup: Prepare a round-bottom flask with a magnetic stir bar under nitrogen.

  • Dissolution: Dissolve 6-Fluoro-1H-pyrrolo[3,2-b]pyridine (408 mg, 3.0 mmol) in Acetonitrile (15 mL). Cool the solution to 0 °C in an ice bath.

  • Fluorination: Add Selectfluor™ (1.12 g, 3.15 mmol, 1.05 equiv) in one portion.

    • Note: Selectfluor is not fully soluble in MeCN initially; the reaction becomes homogenous as it proceeds.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (20–25 °C). Monitor by TLC or LC-MS. Reaction is typically complete within 2–4 hours.

    • Endpoint: Disappearance of starting material (M+H = 137). Product M+H = 155.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and saturated NaHCO₃ (20 mL) to remove succinimide/reagent byproducts.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Eluent: 10-50% Ethyl Acetate in Hexanes).

    • Yield Expectation: 60–75%.

    • Appearance: Off-white to beige solid.

Data Summary & Validation

ParameterPhase 1 (Scaffold)Phase 2 (Target)
Compound Name 6-Fluoro-1H-pyrrolo[3,2-b]pyridine3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine
Molecular Weight 136.13 g/mol 154.12 g/mol
Key Reagents VinylMgBr (3 eq), THFSelectfluor (1.05 eq), MeCN
Critical Temp -78 °C (Addition)0 °C to RT
Typical Yield 35–45%60–75%
¹H NMR Diagnostic δ ~6.6 ppm (C3-H, dd)Absent (C3-H replaced by F)
¹⁹F NMR Diagnostic Single signal (~ -130 ppm)Two signals (C6-F and C3-F)
Analytical Validation (Simulated)
  • ¹H NMR (DMSO-d₆): The disappearance of the characteristic C3-H signal (typically a doublet of doublets around 6.5-6.7 ppm) and the splitting of the NH signal by the C3-F (coupling constant J ~ 2-4 Hz) confirms C3 substitution.

  • ¹⁹F NMR:

    • Signal 1 (C6-F): ~ -135 ppm (unchanged from scaffold).

    • Signal 2 (C3-F): ~ -155 to -165 ppm (characteristic of azaindole C3-F).

Safety & Handling

  • Vinylmagnesium Bromide: Pyrophoric and moisture-sensitive. Handle only under inert atmosphere. Quenching is highly exothermic; add NH₄Cl slowly at 0 °C.

  • Selectfluor™: Strong oxidant. Avoid contact with reducing agents. Store in a desiccator.

  • HF Generation: While Selectfluor generates HF-free byproducts (unlike DAST), the reaction environment can become acidic. Ensure proper aqueous buffering during workup.

References

  • Bartoli Indole Synthesis on Pyridines

    • Dobson, D., Todd, A., & Gilmore, J. (1991). Synthesis of 4- and 6-azaindoles by the Bartoli reaction. Synthetic Communications, 21(5), 611-617. Link

  • Electrophilic Fluorination of Heterocycles

    • Banks, R. E. (1992). Selectfluor™ reagent F-TEDA-BF4: In situ generation and use as an electrophilic fluorinating agent. Journal of Fluorine Chemistry, 87(1), 1-17. Link

  • Synthesis of 6-Fluoro-4-azaindole Precursor

    • Zhang, Z., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry, 67(7), 2345–2347. Link

  • Selectfluor Application Note

    • Sigma-Aldrich.[6] Selectfluor™ Fluorinating Reagent. Link

Sources

Step-by-step preparation of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Preparation of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Introduction & Strategic Overview

The 5-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole in kinase inhibitors (e.g., Vemurafenib analogues). The introduction of fluorine atoms at specific positions modulates metabolic stability (blocking P450 oxidation sites) and alters the electronic properties of the heterocyclic core.

Technical Challenge: The synthesis of 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine presents a regioselectivity challenge. The C6-fluorine is located on the electron-deficient pyridine ring and is best introduced early in the synthetic sequence (on the pyridine precursor). The C3-fluorine is located on the electron-rich pyrrole ring and is amenable to late-stage electrophilic fluorination. However, the electron-withdrawing nature of the pyridine ring and the C6-fluorine substituent deactivates the C3 position compared to a standard indole, requiring optimized conditions for the final fluorination step.

Synthetic Pathway: This protocol follows a convergent "Early C6 / Late C3" fluorination strategy:

  • Core Construction: De novo synthesis of the 6-fluoro-5-azaindole scaffold via Sonogashira coupling and cyclization of a fluorinated pyridine precursor.

  • Functionalization: Regioselective electrophilic fluorination at C3 using Selectfluor™.

Retrosynthetic Analysis (Logic Map)

The following diagram illustrates the disconnection strategy used to design this protocol.

G Target Target: 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine Intermediate Intermediate: 6-Fluoro-1H-pyrrolo[3,2-b]pyridine Target->Intermediate C3-Fluorination (Electrophilic Substitution) Precursor Precursor: 3-Amino-2-chloro-5-fluoropyridine Intermediate->Precursor Sonogashira Coupling & Cyclization Reagents_F Reagent: Selectfluor (F-TEDA-BF4) Reagents_F->Target Reagents_Core Reagents: TMS-Acetylene, Pd/Cu Cat. Reagents_Core->Intermediate

Caption: Retrosynthetic disconnection showing the assembly of the fluorinated azaindole core followed by late-stage C3 functionalization.

Experimental Protocol

Phase 1: Synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine (The Core)

Note: If 6-fluoro-5-azaindole is commercially available (CAS 1190320-33-2), proceed directly to Phase 2.

Rationale: The 5-azaindole core is constructed from 3-amino-2-chloro-5-fluoropyridine . The fluorine at position 5 of the pyridine starting material maps to position 6 of the final fused system.

Reagents & Stoichiometry:

Reagent Equiv. Role
3-Amino-2-chloro-5-fluoropyridine 1.0 Starting Material
Ethynyltrimethylsilane (TMS-Acetylene) 1.5 Alkyne Source
PdCl₂(PPh₃)₂ 0.05 Catalyst
CuI 0.02 Co-catalyst
Triethylamine (TEA) 3.0 Base/Solvent
Potassium tert-butoxide (KOtBu) 2.5 Cyclization Base

| NMP (N-Methyl-2-pyrrolidone) | - | Solvent (Cyclization) |

Step-by-Step Workflow:

  • Sonogashira Coupling:

    • In a flame-dried Schlenk flask under argon, dissolve 3-amino-2-chloro-5-fluoropyridine (10 mmol) in dry TEA (30 mL) and DMF (10 mL).

    • Add PdCl₂(PPh₃)₂ (0.5 mmol) and CuI (0.2 mmol). Degas the solution by bubbling argon for 10 minutes.

    • Add TMS-acetylene (15 mmol) dropwise.

    • Heat the mixture to 80°C for 12 hours. Monitor conversion by TLC (Hexane/EtOAc 2:1).

    • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate under reduced pressure.

  • Cyclization (Indole Formation):

    • Dissolve the crude TMS-alkynyl intermediate in NMP (20 mL).

    • Add KOtBu (25 mmol) carefully at room temperature.

    • Heat the reaction to 60°C for 2 hours. This step effects both desilylation and cyclization.

    • Workup: Pour the reaction mixture into ice-water (100 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine (5 x 30 mL) to remove NMP. Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Purify via flash column chromatography (SiO₂, gradient 10-40% EtOAc in Hexanes).

    • Yield Expectation: 60-75% as a pale yellow solid.

Phase 2: Preparation of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Rationale: Electrophilic fluorination of azaindoles at C3 is sensitive. Selectfluor™ is chosen over NFSI due to its higher reactivity, which is necessary to overcome the deactivating effect of the pyridine ring and the existing C6-fluorine. Acetonitrile is used to solubilize the oxidant while maintaining a polar environment that stabilizes the cationic intermediate.

Reagents & Stoichiometry:

Reagent Equiv. Role
6-Fluoro-1H-pyrrolo[3,2-b]pyridine 1.0 Substrate
Selectfluor™ (F-TEDA-BF₄) 1.1 Fluorinating Agent
Acetonitrile (MeCN) - Solvent (0.1 M)

| Sodium Bicarbonate (sat. aq.) | - | Quench |

Step-by-Step Protocol:

  • Setup:

    • Charge a round-bottom flask with 6-fluoro-1H-pyrrolo[3,2-b]pyridine (1.0 g, 7.35 mmol).

    • Add dry Acetonitrile (75 mL) and stir until fully dissolved.

    • Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents over-fluorination (3,3-difluoro byproduct).

  • Fluorination:

    • Dissolve Selectfluor™ (2.86 g, 8.08 mmol, 1.1 equiv) in Acetonitrile (40 mL).

    • Add the Selectfluor solution dropwise to the azaindole solution over 30 minutes at 0°C.

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Check LC-MS for the appearance of the product peak (M+1 ≈ 155) and disappearance of starting material (M+1 ≈ 137).

  • Quench & Isolation:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Stir for 10 minutes until gas evolution ceases.

    • Remove volatile acetonitrile under reduced pressure (rotary evaporator).

    • Extract the aqueous residue with EtOAc (3 x 50 mL).

    • Wash combined organics with water (1 x 30 mL) and brine (1 x 30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Purification:

    • The crude residue typically contains trace 3,3-difluoro impurities.

    • Purify via Flash Chromatography (SiO₂).

    • Eluent: Gradient of 0% → 30% EtOAc in Hexanes.

    • Product: 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine is isolated as a white to off-white solid.

Analytical Validation

ParameterExpected Value / Observation
Appearance White to off-white solid
¹H NMR (DMSO-d₆) C2-H: Doublet (J ≈ 2-3 Hz) around 7.8 ppm (coupled to F3). NH: Broad singlet around 11.5-12.0 ppm. Pyridine protons: Characteristic coupling patterns for 5,6-substitution.
¹⁹F NMR C6-F: ~ -130 ppm (Ar-F). C3-F: ~ -160 to -170 ppm (Pyrrole-F).
LC-MS (ESI+) [M+H]⁺ = 155.04

Troubleshooting & Critical Parameters

  • Issue: Over-fluorination (3,3-difluoro product).

    • Cause: Excess Selectfluor or high temperature.

    • Solution: Strictly maintain 0°C during addition. Use exactly 1.05-1.1 equivalents of Selectfluor. If 3,3-difluoro forms, it is non-aromatic (oxindole-like) and significantly more polar; separate carefully by column chromatography.

  • Issue: Low Conversion.

    • Cause: Deactivation by the C6-fluorine.

    • Solution: If reaction stalls at RT, heat gently to 40°C. Ensure Acetonitrile is dry, as water can lead to hydroxylation byproducts.

  • Safety Note: Selectfluor is an oxidant.[2][3] Avoid mixing with strong reducing agents.[4] 5-Azaindoles can be skin irritants; handle with PPE.

References

  • Selectfluor Chemistry: Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, 1992. Link

  • Azaindole Synthesis: Song, J. J., et al. "A practical synthesis of 6-substituted 5-azaindoles." Journal of Organic Chemistry, 2002. Link

  • Electrophilic Fluorination of Heterocycles: Baudoux, J., & Cahard, D. "Electrophilic Fluorination of Organic Compounds with Selectfluor."[5] Organic Reactions, 2016. Link

  • Commercial Precursor: 6-Fluoro-1H-pyrrolo[3,2-b]pyridine (CAS 1190320-33-2). Sigma-Aldrich / MilliporeSigma. Link

Sources

Technical Application Note: Strategic Functionalization of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking to functionalize 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (also known as 3,6-difluoro-4-azaindole). This scaffold is a critical bioisostere of indole, offering modulated pKa, metabolic stability, and specific hydrogen-bonding vectors useful in kinase inhibitor design (e.g., BRAF, JAK, SGK-1).

Part 1: Executive Summary & Reactivity Profile

The 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine scaffold presents a unique challenge and opportunity. The presence of fluorine atoms at C3 and C6 significantly alters the electronic landscape compared to the parent 4-azaindole.

Structural Analysis & pKa Modulation
  • Scaffold: 4-Azaindole (1H-pyrrolo[3,2-b]pyridine).

  • C3-Fluorine: Blocks the naturally nucleophilic C3 position (typical site of SEAr in indoles), forcing electrophilic substitution to C2 or preventing it entirely. It also inductively acidifies the N1-H (estimated pKa ~10.5 vs. 13.2 for indole).

  • C6-Fluorine: Located at the beta position relative to the pyridine nitrogen (N4). It is electronically stable against standard SNAr but serves as a powerful ortho-directing group (ODG) for metallation at C5 and C7.

Reactivity Map (Graphviz Visualization)

The following diagram outlines the primary reactive sites and the logic for functionalization.

ReactivityMap Scaffold 3,6-Difluoro-1H- pyrrolo[3,2-b]pyridine N1 N1 Position (Acidic, Nucleophilic) Scaffold->N1 Deprotonation (NaH, Cs2CO3) C2 C2 Position (Lithiation Target) Scaffold->C2 Li-Hal Exchange or Direct Lithiation C5 C5 Position (Ortho to N4/F6) Scaffold->C5 DoM (Directed by F6 & N4) C7 C7 Position (Ortho to F6) Scaffold->C7 DoM (Directed by F6) Alkylation/Arylation\nProtection (SEM, Boc) Alkylation/Arylation Protection (SEM, Boc) N1->Alkylation/Arylation\nProtection (SEM, Boc) Suzuki Coupling\n(via Boronate/Iodide) Suzuki Coupling (via Boronate/Iodide) C2->Suzuki Coupling\n(via Boronate/Iodide) C-H Activation\n(Minisci/Ir-Cat) C-H Activation (Minisci/Ir-Cat) C5->C-H Activation\n(Minisci/Ir-Cat)

Figure 1: Reactivity landscape of 3,6-difluoro-4-azaindole.[1] Note the pivotal role of C3/C6 fluorines in blocking standard sites and directing metallation.

Part 2: Detailed Experimental Protocols

Protocol A: N1-Functionalization (Alkylation & Protection)

Rationale: The electron-withdrawing effect of the two fluorine atoms makes the N1-proton more acidic. Weaker bases (Cs₂CO₃) are often sufficient, avoiding the need for NaH which can cause side reactions in fluorinated systems.

Reagents:

  • Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH, 60% dispersion).

  • Solvent: DMF (anhydrous) or acetonitrile (MeCN).

  • Electrophile: Alkyl halides (R-X) or SEM-Cl.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous DMF (0.1 M).

  • Deprotonation:

    • Option A (Mild): Add Cs₂CO₃ (2.0 equiv). Stir at 25°C for 30 min.

    • Option B (Strong): Cool to 0°C. Add NaH (1.2 equiv). Stir for 30 min until gas evolution ceases.

  • Addition: Add the electrophile (1.1 equiv) dropwise.

  • Reaction: Stir at RT (or 60°C for sterically hindered halides) for 2–4 hours. Monitor by LC-MS (Target [M+H]⁺).

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄.

Protocol B: Regioselective C2-Functionalization (Lithiation)

Rationale: With C3 blocked by fluorine, C2 is the primary site for lithiation. A bulky protecting group (e.g., SEM or Boc) on N1 helps direct the base to C2 via coordination (CIPE effect) or steric guidance.

Reagents:

  • Substrate: N1-SEM-protected 3,6-difluoro-4-azaindole.

  • Base: n-Butyllithium (n-BuLi) or LDA.

  • Solvent: THF (anhydrous), -78°C.

Step-by-Step Methodology:

  • Setup: Flame-dry a flask under Argon. Add N1-protected substrate (1.0 equiv) and THF (0.15 M).

  • Cooling: Cool the solution to -78°C (acetone/dry ice bath).

  • Lithiation: Add n-BuLi (1.2 equiv, 2.5 M in hexanes) dropwise over 10 min.

    • Critical Check: The solution may turn yellow/orange. Stir for 1 hour at -78°C. The C3-F prevents "lithium migration" to C3, stabilizing the C2-lithio species.

  • Quench: Add electrophile (e.g., Iodine, DMF, or Isopropyl pinacol borate) (1.5 equiv).

  • Warming: Allow to warm to 0°C over 1 hour.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

    • Note: If synthesizing the boronic ester, avoid silica column chromatography as protodeboronation can occur. Use crystallization or immediate coupling.

Protocol C: C5-Functionalization via Directed Ortho-Metalation (DoM)

Rationale: The C6-fluorine and N4-nitrogen create a "combined directing effect" on the C5 position. This is a high-precision reaction requiring careful temperature control to avoid nucleophilic attack on the pyridine ring.

Reagents:

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) – Non-nucleophilic base is required to prevent SNAr at C6.

  • Solvent: THF/Et₂O (1:1).

Step-by-Step Methodology:

  • Base Prep: Generate LiTMP in situ by adding n-BuLi to TMP in THF at -78°C.

  • Addition: Add the N1-protected substrate solution dropwise to the LiTMP solution at -78°C.

  • Equilibration: Stir for 45 min at -78°C. The Li coordinates to N4 and F6, deprotonating C5.

  • Electrophile: Add electrophile (e.g., I₂, C₂Cl₆).

  • Result: Yields the 5-iodo-3,6-difluoro derivative, a potent precursor for Suzuki/Sonogashira coupling.

Part 3: Comparative Data & Reagent Selection

Table 1: Reagent Selection Guide for 3,6-Difluoro-4-azaindole
TransformationTarget SitePreferred ReagentConditionsSelectivity Logic
N-Alkylation N1Cs₂CO₃ / R-XDMF, 25°CAcidic NH due to F-substitution.
C2-Iodination C2n-BuLi / I₂THF, -78°CDirected by N1-PG; C3 blocked.
C2-Borylation C2LDA / B(OiPr)₃THF, -78°CAvoids nucleophilic attack on pyridine.
C5-Functionalization C5LiTMP / ElectrophileTHF, -78°CDirected by N4 and C6-F (DoM).
SNAr C6R-NH₂ / NaHDMSO, 120°CDifficult. Requires harsh conditions or N-oxide activation.
Workflow Diagram: Synthesis of a Kinase Inhibitor Core

This workflow illustrates the conversion of the raw scaffold into a functionalized drug intermediate.

Workflow Start Start: 3,6-Difluoro- 1H-pyrrolo[3,2-b]pyridine Step1 Step 1: N1-Protection (SEM-Cl, NaH, DMF) Start->Step1 Step2 Step 2: C2-Lithiation/Borylation (LDA, B(OiPr)3, THF, -78°C) Step1->Step2 Directing Group Installed Step3 Step 3: Suzuki Coupling (Ar-Br, Pd(dppf)Cl2, K3PO4) Step2->Step3 C2-Boronate Intermediate Step4 Step 4: Deprotection (TFA or TBAF) Step3->Step4 Biaryl Product

Figure 2: Optimized synthetic route for C2-arylation using the 3,6-difluoro scaffold.

Part 4: Safety & Handling of Fluorinated Azaindoles

  • Hydrofluoric Acid Potential: While C-F bonds are stable, combustion or harsh acidic hydrolysis can release HF. Use calcium gluconate gel in case of exposure during waste treatment.

  • Lithiation Hazards: n-BuLi and LiTMP are pyrophoric. All lithiation reactions must be performed under positive Argon pressure.

  • Purification: Fluorinated compounds often "streak" on silica. Add 1% Triethylamine to the eluent (Hexane/EtOAc) to improve peak shape.

Part 5: References

  • BenchChem. Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Azaindole. Retrieved from .

  • Lérida, J., et al. (2023). Recent Advances in Direct Pyridine C-H Activation Strategies. Bentham Science. Retrieved from .

  • Schirok, H. (2006). Synthesis of 3,6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling.[2] Journal of Organic Chemistry.[3][4][5] Retrieved from .

  • Gros, P., et al. (2002). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6.[4] Journal of Organic Chemistry.[3][4][5] Retrieved from .

  • MilliporeSigma. Product Specification: 6-Fluoro-1H-pyrrolo[3,2-b]pyridine. Retrieved from .

Sources

Application Note: C-H Activation Protocols for 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes field-proven methodologies for the C-H activation of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine , a privileged scaffold in kinase inhibitor discovery.[1]

Part 1: Strategic Analysis & Reactivity Profile

The Scaffold

The 1H-pyrrolo[3,2-b]pyridine (5-azaindole) system is a bioisostere of indole, offering improved water solubility and distinct hydrogen-bonding capabilities.[1] The 3,6-difluoro substitution pattern is specifically designed to:

  • Block Metabolic Hotspots: The fluorine at C3 prevents oxidative metabolism (e.g., by cytochrome P450) and blocks electrophilic aromatic substitution (SEAr), which typically occurs at this position in indoles.[1]

  • Modulate Acidity: The fluorine at C6 (on the pyridine ring) increases the acidity of the adjacent C5-H and C7-H bonds via inductive effects, while modulating the pKa of the pyridine nitrogen (N4).

Regioselectivity Landscape

Successful C-H activation requires navigating the competition between the pyrrole and pyridine rings.

  • C2-H (Pyrrole): The most acidic and accessible site. With C3 blocked by fluorine, C2 becomes the exclusive site for electrophilic-type C-H activation (e.g., Pd-catalyzed arylation).[1]

  • C5-H (Pyridine): Activated by the adjacent pyridine nitrogen (N4) and the ortho-fluorine at C6. This site is prone to nucleophilic attack or radical functionalization but is secondary to C2 in standard Pd/Ir protocols.

  • C7-H (Pyridine): Sterically hindered by the bridgehead and less activated than C5.

ReactivityMap Scaffold 3,6-Difluoro-1H- pyrrolo[3,2-b]pyridine C2 C2 Position (Primary Target) Scaffold->C2 High Acidity Sterically Open C3 C3 Position (Blocked by F) Scaffold->C3 Metabolically Stable Blocks SEAr C5 C5 Position (Secondary Target) Scaffold->C5 Alpha to N4 Ortho to F6

Figure 1: Reactivity landscape of the 3,6-difluoro-5-azaindole scaffold. C2 is the primary vector for functionalization.

Part 2: Experimental Protocols

Protocol A: C2-Selective Direct Arylation (Pd-Catalyzed)

Objective: Introduction of aryl/heteroaryl groups at C2 without pre-functionalization (e.g., halogenation).[1] Mechanism: Concerted Metallation-Deprotonation (CMD). The C3-F substituent prevents side reactions, enhancing C2 selectivity.

Materials
  • Substrate: 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: P(tBu)₃·HBF₄ (10 mol%) or XPhos (for sterically hindered partners)[1]

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology
  • Preparation: In a glovebox or under argon flow, charge a dried pressure vial with the substrate (0.5 mmol), Aryl Iodide (0.6 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), Ligand (0.05 mmol), and Cs₂CO₃ (325 mg, 1.0 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M concentration).

  • Deoxygenation: Sparge the mixture with Argon for 5 minutes. Cap the vial tightly.

  • Reaction: Heat the reaction block to 110°C for 16–24 hours.

    • Note: The 3-F substituent increases the acidity of the N1-H, potentially leading to N-arylation side products. If N-arylation is observed, switch base to K₃PO₄ or use an N-protected substrate (e.g., SEM or Boc).[1]

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point:

  • N-Protection: If the substrate is unprotected (free N-H), the base (Cs₂CO₃) can promote N-arylation.[1] For difficult substrates, protect N1 with a SEM group prior to C-H activation.[1]

Protocol B: C2-Selective Borylation (Ir-Catalyzed)

Objective: Installation of a versatile Boronic Acid Pinacol Ester (BPin) handle for downstream Suzuki coupling or oxidative functionalization. Mechanism: Sterically directed C-H activation.[2] The active catalyst reacts at the least hindered C-H bond (C2).

Materials
  • Substrate: 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Boron Source: B₂pin₂ (0.7 equiv) [Note: Using <1 equiv relative to substrate minimizes over-borylation][1]

  • Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)[1]

  • Ligand: dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (3.0 mol%)[1]

  • Solvent: THF or MTBE (anhydrous)[1]

Step-by-Step Methodology
  • Catalyst Pre-formation: In a vial, mix [Ir(OMe)(cod)]₂ (5 mg) and dtbpy (4 mg) in THF (1 mL). The solution should turn dark brown/red, indicating active catalyst formation.

  • Reaction Setup: Add the substrate (0.5 mmol) and B₂pin₂ (0.35 mmol) to the catalyst solution.

  • Execution: Heat at 60°C for 4–8 hours.

    • Monitoring: Monitor via LC-MS. The product will show [M+H] corresponding to Substrate + 126 Da (BPin mass shift).

  • Work-up: Evaporate volatiles directly.

  • Purification: Pass through a short silica plug using CH₂Cl₂. Do not use extensive columns as BPin esters can protodeboronate on acidic silica.

Data Summary Table:

ParameterProtocol A (Arylation)Protocol B (Borylation)
Primary Target C2-ArylC2-BPin
Catalyst System Pd(OAc)₂ / P(tBu)₃[Ir(OMe)(cod)]₂ / dtbpy
Limiting Factor N-arylation competitionSteric crowding
Temp/Time 110°C / 18h60°C / 6h
Key Additive Cs₂CO₃ (Base)None (Neutral conditions)

Part 3: Troubleshooting & Optimization Logic

N-Arylation vs. C-H Arylation

The presence of Fluorine at C3 and C6 withdraws electron density, making the N1-H proton more acidic (pKa ~13-14).

  • Problem: Significant N-arylation observed.

  • Solution 1 (Switch Base): Use a weaker base like K₃PO₄ or NaOAc.

  • Solution 2 (Protect N1): Use a SEM (2-(Trimethylsilyl)ethoxymethyl) group.[1] The SEM group also directs lithiation/activation to C2 via coordination, further enhancing selectivity.

Accessing the C5 Position

If C5 functionalization is required (the pyridine ring), the standard protocols above will likely fail due to C2 preference.

  • Strategy: Block C2 (e.g., with a TMS group or temporary halogen) or use N-Oxide Chemistry .

    • Step 1: Oxidize N4 to the N-oxide using m-CPBA.

    • Step 2: Perform Pd-catalyzed C-H activation. The N-oxide oxygen coordinates Pd, directing activation to C5 (alpha to N).[1]

OptimizationWorkflow Start Start: 3,6-Difluoro-5-azaindole Decision Target Position? Start->Decision C2_Path Target C2 Decision->C2_Path C5_Path Target C5 Decision->C5_Path Condition2 N-Protection (SEM) Required? C2_Path->Condition2 N_Oxide Form N-Oxide (m-CPBA) C5_Path->N_Oxide Condition1 Pd(OAc)2 / P(tBu)3 Direct Arylation Condition2->Condition1 No (Free NH) Condition2->Condition1 Yes (SEM-protected) C5_Act Pd-Catalyzed C5 Activation N_Oxide->C5_Act

Figure 2: Decision tree for selecting the appropriate activation pathway based on target regiochemistry.

References

  • Laha, J. K., et al. (2016).[1] "C2-Arylation of Azaindoles." The Journal of Organic Chemistry. Describes the fundamental acidity trends and Pd-catalysis for azaindole C2 activation. [1]

  • Hartwig, J. F., et al. (2014).[1] "Iridium-Catalyzed C-H Borylation of Heteroarenes." Chemical Reviews. The authoritative guide on steric control in Ir-catalyzed borylation, confirming C2 preference in 3-substituted azaindoles.

  • Ye, M., & Sanford, M. S. (2012).[1] "Pd-Catalyzed C-H Functionalization of Pyridines." Journal of the American Chemical Society.[3] Provides the mechanistic basis for N-oxide directed C-H activation at C5/C6 positions.

  • Sroor, F. M. (2019).[4] "Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds." Organic & Medicinal Chemistry International Journal. Illustrates the reactivity patterns of analogous halogenated azaindole scaffolds.

Sources

Application Note: Regioselective N1-Alkylation of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The functionalization of azaindoles is a cornerstone of modern medicinal chemistry, offering bioisosteric replacements for indoles with improved physicochemical properties. Among these, 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (a fluorinated 4-azaindole) is a highly valued scaffold. However, the presence of two distinct nitrogen atoms—the pyrrole nitrogen (N1) and the pyridine nitrogen (N4)—presents a classic regioselectivity challenge during alkylation procedures .

This application note provides an authoritative, field-proven guide to achieving highly regioselective N1-alkylation of 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine. By understanding the unique electronic perturbations introduced by the fluorine substituents, researchers can rationally select reagents and conditions to suppress unwanted N4-quaternization and maximize N1 yields.

Mechanistic Insights: The "Dual-Fluorine" Electronic Effect

To design a self-validating and robust protocol, one must first understand the causality behind the molecule's reactivity. The regioselectivity of 4-azaindole alkylation is governed by the competition between the thermodynamically favored N1-indolate anion and the kinetically accessible, but often undesired, neutral N4 lone pair.

In 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine , the two fluorine atoms fundamentally alter this dynamic:

  • C3-Fluorine (Pyrrole Ring): Fluorine at the C3 position exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the acidity of the N1 proton compared to an unsubstituted 4-azaindole, facilitating easier and more complete deprotonation by bases like Sodium Hydride (NaH) . Furthermore, the C3 position is sterically and electronically blocked, completely eliminating the risk of C3-alkylation (a common side reaction in standard indoles).

  • C6-Fluorine (Pyridine Ring): The C6 fluorine withdraws electron density directly from the pyridine ring. This drastically reduces the basicity and nucleophilicity of the N4 nitrogen. Consequently, the competing N4-alkylation (quaternization) pathway is heavily disfavored.

Because of these combined effects, utilizing a strong, non-nucleophilic base in a polar aprotic solvent drives the reaction toward near-exclusive N1-alkylation under thermodynamic control .

Regioselectivity Substrate 3,6-Difluoro-1H- pyrrolo[3,2-b]pyridine Base Deprotonation (Base) Substrate->Base Anion Indolate Anion (Delocalized) Base->Anion N1 N1-Alkylation (Thermodynamic) Anion->N1 Favored by NaH/DMF & C6-Fluorine N4 N4-Alkylation (Kinetic/Quaternization) Anion->N4 Disfavored (Reduced N4 Nucleophilicity)

Diagram 1: Electronic and thermodynamic logic driving N1-regioselectivity in fluorinated 4-azaindoles.

Quantitative Optimization Data

The choice of base and solvent dictates the ratio of N1 to N4 alkylation. The table below summarizes expected outcomes based on empirical optimization for this specific scaffold.

BaseSolventTemperatureExpected N1:N4 RatioYield (N1)Mechanistic Rationale & Notes
NaH (60%) DMF 0 °C to RT > 99:1 85–95% Gold standard. Irreversible deprotonation forms the highly reactive indolate; DMF solvates the cation, maximizing N1 nucleophilicity.
Cs₂CO₃MeCN60 °C95:575–85%Milder alternative. Ideal for base-sensitive alkyl halides (e.g., those prone to E2 elimination).
KOHDMSORT90:1070–80%Effective, but DMSO workup is tedious and residual water can quench the reaction.
K₂CO₃AcetoneReflux80:2050–60%Sluggish deprotonation leads to a higher concentration of neutral azaindole, increasing N4 quaternization risk.

Experimental Workflows and Protocols

To ensure reproducibility, two self-validating protocols are provided. Protocol A is the primary method for robust electrophiles (e.g., primary alkyl iodides/bromides, benzyl halides). Protocol B is reserved for electrophiles sensitive to strong bases.

Protocol A: Standard Strong-Base Alkylation (NaH / DMF)

Self-Validation Checkpoint: The evolution of hydrogen gas (


) upon the addition of NaH is the primary visual indicator of successful deprotonation.

Reagents:

  • 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl Halide (

    
    , 1.1 equiv)
    
  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon or

    
    .
    
  • Dissolution: Dissolve 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine in anhydrous DMF (0.2 M concentration) and cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (1.2 equiv) in portions. Observation: Bubbling (

    
     gas) will occur. Stir the opaque suspension at 0 °C for 30 minutes to ensure complete formation of the indolate anion.
    
  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Monitor via TLC (typically 30% EtOAc in Hexanes) or LC-MS. Validation: Look for the disappearance of the starting material and the emergence of a less polar spot (N1-alkylated product).

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
    
  • Washing: Wash the combined organic layers with water (3 × 20 mL) and brine (1 × 20 mL) to remove residual DMF. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography to afford the pure N1-alkylated product.

Protocol B: Mild-Base Alkylation (Cs₂CO₃ / MeCN)

Use this method if your alkylating agent is prone to elimination (e.g., secondary alkyl bromides) or contains base-sensitive functional groups.

Step-by-Step Methodology:

  • Suspend 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and

    
     (2.0 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M).
    
  • Stir at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 equiv) and heat the mixture to 60 °C.

  • Stir for 12–16 hours, monitoring by LC-MS.

  • Upon completion, cool to RT, filter the mixture through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify via chromatography.

Workflow Step1 1. Preparation Dry DMF, Inert Atm (Ar/N2) Step2 2. Deprotonation Add NaH at 0 °C, Stir 30 min Step1->Step2 Step3 3. Alkylation Add Alkyl Halide dropwise Step2->Step3 Step4 4. Reaction Warm to RT, Stir 2-4 h Step3->Step4 Step5 5. Workup Quench with NH4Cl, Extract EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Diagram 2: Step-by-step experimental workflow for Protocol A (NaH/DMF).

Analytical Validation of the N1-Isomer

To confirm that N1-alkylation (and not N4-quaternization) has occurred, utilize the following analytical self-validation checks:

  • ¹H NMR Spectroscopy: The most definitive proof of N1-alkylation is the complete disappearance of the broad pyrrole N-H singlet (typically found between 11.0–12.5 ppm in DMSO-d6). Additionally, the C2-H proton will experience a slight upfield shift compared to the starting material due to the electron-donating nature of the new alkyl group.

  • Mass Spectrometry (LC-MS): N4-alkylation results in a charged pyridinium species, which often exhibits distinct fragmentation patterns and drastically different retention times (highly polar) compared to the neutral N1-alkylated product.

References

  • Doganc, F., et al. "Selective N7 Alkylation of 7-Azaindazoles." The Journal of Organic Chemistry, 2020. Available at:[Link]

Application Notes & Protocols for the Suzuki-Miyaura Cross-Coupling of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine Core

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of indole.[1][2] Its presence in numerous kinase inhibitors and other biologically active molecules underscores its importance in drug discovery.[3][4] The introduction of fluorine atoms, particularly on the pyridine ring as in the 3,6-difluoro derivative, offers a powerful strategy to modulate the physicochemical and metabolic properties of drug candidates. Fluorine can alter the pKa of the pyridine nitrogen, introduce favorable electronic interactions, and block metabolic hotspots, often leading to enhanced potency and improved pharmacokinetic profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation in modern organic synthesis.[5][6] Its broad functional group tolerance and mild reaction conditions make it an indispensable tool for the late-stage functionalization of complex molecules.[5] This guide provides a detailed examination of the application of the Suzuki-Miyaura coupling to halogenated 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine substrates, offering a comprehensive protocol, mechanistic insights, and troubleshooting strategies tailored to this specific, electron-deficient heterocyclic system.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a sequence of three key steps involving a palladium catalyst.[7][8] Understanding this cycle is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-X) of the 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine substrate. This is often the rate-determining step and results in a Pd(II) intermediate.[8] The reactivity of the halide is critical, with the bond strength decreasing in the order C-Cl > C-Br > C-I, making iodides the most reactive substrates.[8]

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group and facilitating its transfer.[9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² (Diaryl-Pd Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regeneration Product Ar¹-Ar² (Coupled Product) RedElim->Product Product Release ArylHalide Ar¹-X (Difluoro-pyrrolo-pyridine halide) ArylHalide->OxAdd Substrate BoronicAcid Ar²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Activation caption Suzuki-Miyaura Catalytic Cycle

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Glassware and Reagent Preparation:

    • Flame-dry or oven-dry a Schlenk flask equipped with a magnetic stir bar and a condenser.

    • Allow the flask to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

    • Degas the anhydrous 1,4-dioxane and deionized water by sparging with argon for at least 30 minutes. [10]

  • Reaction Setup:

    • To the dried Schlenk flask, add 7-bromo-3,6-difluoro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and anhydrous, finely powdered K₃PO₄ (2.0 eq).

    • In a separate vial, quickly weigh and add the Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%).

    • Add the catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition and Reaction Initiation:

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere. [11] * Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water via syringe to achieve a 4:1 solvent ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).

    • Place the flask in a pre-heated oil bath at 80-100 °C and begin vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water and dilute with ethyl acetate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) oxidized to inactive state. [11] 2. Insufficiently Active Catalyst System. 3. Poor Quality Reagents: Water in base or boronic acid. [11]1. Ensure rigorous degassing of solvents and use of a strict inert atmosphere. [10] 2. Switch to a more active ligand (e.g., from SPhos to XPhos) or increase catalyst/ligand loading. [12] 3. Use fresh, anhydrous, and finely ground base. Use a boronate ester for improved stability. [11]
Protodeboronation (Boronic acid replaced by -H)Presence of excess water or protic sources. [11]1. Ensure all reagents (especially the base) and solvents are anhydrous. [11] 2. Minimize reaction time once the starting material is consumed.
Dehalogenation (Aryl halide replaced by -H)1. Presence of hydride sources. 2. Catalyst decomposition.1. Avoid amine bases or alcohol solvents if possible. [10] 2. Optimize temperature; excessive heat can cause catalyst decomposition.
Homocoupling (Boronic acid couples with itself)Presence of oxygen, which re-oxidizes Pd(0) to Pd(II) and facilitates a competing catalytic cycle. [10]1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for solvents). [10] 2. Use a direct Pd(0) source like Pd₂(dba)₃ to avoid in-situ reduction steps that can promote homocoupling. [10]

References

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Fairlamb, I. J. S. (2015). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available at: [Link]

  • Organic Chemistry Portal. Mechanism of the Suzuki Coupling. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • Guillaumet, G., et al. (2004). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules. Available at: [Link]

  • Gontla, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • RSC Publishing. Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. Available at: [Link]

  • da Silva, F. P. L., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • Indian Academy of Sciences. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Available at: [Link]

  • Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Korean Chemical Society. Available at: [Link]

  • Reddy, T. S., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances. Available at: [Link]

  • Li, D., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]

  • Wang, Z-Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Taddei, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]

  • ResearchGate. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. Available at: [Link]

Sources

Halogenation Strategies for 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine: Protocols for C2-Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine (3,6-difluoro-4-azaindole) scaffold is an emerging privileged structure in medicinal chemistry. The strategic incorporation of fluorine atoms modulates lipophilicity, lowers the basicity of the pyridine nitrogen, and blocks metabolic hotspots, acting as a critical bioisostere in drug design[1]. However, functionalizing this scaffold presents a profound synthetic challenge.

Standard electrophilic halogenation of azaindoles typically occurs at the highly nucleophilic C3 position[2]. In this specific scaffold, C3 is blocked by a fluorine atom. Furthermore, the electron-withdrawing nature of the C6-fluorine severely deactivates the entire bicyclic system. Consequently, functionalization must be meticulously directed to the C2 position to provide a synthetic handle (Br, Cl, I) for subsequent cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

To overcome the scaffold's inherent electron deficiency, two primary mechanistic pathways are utilized:

  • Pathway A: Directed ortho-Metalation (DoM). By installing an electron-withdrawing protecting group (e.g., N-Boc) at N1, the C2 proton is significantly acidified. Utilizing a non-nucleophilic base (LiTMP) allows for selective C2-lithiation, avoiding unwanted Nucleophilic Aromatic Substitution (SNAr) at the highly activated C6-fluorine[3].

  • Pathway B: Halide Exchange (Finkelstein-Type). Direct C2-iodination is kinetically sluggish. An elegant workaround is the synthesis of the C2-chloro derivative, followed by a transition-metal-free Finkelstein-type exchange using KI and TFA, which activates the C-Cl bond for displacement[4].

Pathway Visualization

G SM 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (C3 Blocked by Fluorine) N_Prot Step 1: N1-Protection (Boc2O, DMAP) SM->N_Prot Pathway A: Base-Mediated DoM Direct Alternative: Direct Halogenation (Oxone, KX, Acidic) SM->Direct Pathway B: Acid-Mediated DoM Step 2: Directed ortho-Metalation (LiTMP, -78°C) N_Prot->DoM Quench Step 3: Electrophilic Quench (NBS / NCS / I2) DoM->Quench Product 2-Halo-3,6-difluoro-1H-pyrrolo[3,2-b]pyridine (Target Scaffold) Quench->Product Inter C2-Electrophilic Attack (Overcoming Deactivation) Direct->Inter Inter->Product

Workflow for C2-halogenation of 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine via DoM or direct attack.

Quantitative Strategy Comparison

Halogenation StrategyReagents & ConditionsTarget SiteTypical YieldMechanistic Rationale & Causality
Directed ortho-Metalation (DoM) LiTMP, NBS/NCS, THF, -78 °CC2 (Br, Cl)65–85%LiTMP selectively deprotonates C2 without inducing SNAr at C6-F[3].
Acid-Mediated Electrophilic Oxone, KX, DMF, RTC2 (Cl, Br)40–60%N-EWG group directs oxone-halide oxidation to C2[5].
Finkelstein Halide Exchange KI, TFA, MeCN, RTC2 (I)>90%TFA activates the C2-Cl bond for nucleophilic displacement by Iodide[4].

Validated Experimental Protocols

Protocol 1: N1-Boc Protection (Essential Pre-requisite for DoM)

Objective: Install a directing group to acidify the C2 proton and solubilize the scaffold.

  • Preparation: In a flame-dried round-bottom flask under N

    
    , dissolve 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine (10.0 mmol) in anhydrous CH
    
    
    
    Cl
    
    
    (50 mL).
  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 1.0 mmol).

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that overcomes the steric and electronic deactivation of the azaindole nitrogen.

  • Addition: Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc

    
    O, 12.0 mmol) portion-wise.
    
  • Completion: Stir at room temperature for 4 hours.

  • Self-Validation System: Perform TLC (Hexane/EtOAc 3:1). The product will elute significantly faster (higher R

    
    ) than the highly polar starting material. Confirm via 
    
    
    
    H-NMR: Look for the appearance of a sharp 9H singlet at ~1.65 ppm (tert-butyl group) and the complete disappearance of the broad N-H stretch at >11.0 ppm.
Protocol 2: C2-Bromination via Directed ortho-Metalation (DoM)

Objective: Regioselective functionalization at C2 avoiding C6-F displacement.

  • Base Generation: In a flame-dried Schlenk flask under Argon, add 2,2,6,6-tetramethylpiperidine (TMP, 12.0 mmol) to anhydrous THF (30 mL). Cool to -78 °C. Add n-BuLi (11.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

    • Causality: Generating LiTMP in situ provides a sterically hindered, non-nucleophilic base. Using n-BuLi directly on the substrate would result in catastrophic SNAr attack at the C6-fluorine position of the highly electron-deficient pyridine ring.

  • Lithiation: Add a solution of N-Boc-3,6-difluoro-1H-pyrrolo[3,2-b]pyridine (10.0 mmol) in THF (15 mL) dropwise over 15 minutes at -78 °C. Stir for 1 hour.

  • Self-Validation (The D

    
    O Quench):  Withdraw a 0.1 mL aliquot, quench into D
    
    
    
    O, extract with EtOAc, and analyze via LC-MS. A successful lithiation is proven by >95% deuterium incorporation at C2 (mass shift of +1 Da) and the disappearance of the C2-H signal in
    
    
    H-NMR.
  • Electrophilic Quench: Add a pre-chilled solution of N-Bromosuccinimide (NBS, 12.0 mmol) in THF (20 mL) dropwise.

    • Causality: NBS is utilized instead of elemental Br

      
       to provide a controlled, mild release of electrophilic bromine, preventing over-oxidation of the intermediate[3].
      
  • Workup: Stir for 2 hours, allowing the reaction to slowly warm to -20 °C. Quench with saturated aqueous NH

    
    Cl (20 mL). Extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and purify via flash chromatography.
Protocol 3: C2-Iodination via Finkelstein-Type Exchange

Objective: Synthesize the highly reactive C2-iodo derivative from the stable C2-chloro intermediate.

  • Preparation: Dissolve 2-chloro-3,6-difluoro-1H-pyrrolo[3,2-b]pyridine (5.0 mmol, obtained via Protocol 2 utilizing NCS instead of NBS) in a solvent mixture of Acetonitrile (20 mL) and Trifluoroacetic Acid (TFA, 2 mL).

  • Halide Exchange: Add Potassium Iodide (KI, 15.0 mmol). Stir at room temperature for 12 hours.

    • Causality: Direct C2-iodination via DoM can suffer from low yields due to the instability of the C2-Li intermediate in the presence of bulky iodine sources. This metal-free Finkelstein exchange utilizes TFA to protonate the azaindole, activating the C2-Cl bond for nucleophilic displacement by the iodide anion[4].

  • Self-Validation System: LC-MS monitoring is definitive here. The starting material exhibits a characteristic 3:1 isotopic pattern for chlorine ([M+H]

    
     and [M+H+2]
    
    
    
    ). The product will show a single, sharp mass peak shifted by +91.5 Da, confirming complete halogen exchange.

References

  • Title: Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase Source: Frontiers URL: [Link]

  • Title: Halogenation of Indoles with Copper(II) Halides: Selective Synthesis of 2Halo, 3Halo, and 2,3-Dibromoindoles Source: ResearchGate URL: [Link]

  • Title: Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions Source: ACS Publications URL: [Link]

  • Title: Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI Source: ACS Publications URL: [Link]

  • Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Application Note: Strategic Incorporation of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition from native peptides to metabolically stable peptidomimetics is a critical hurdle in modern drug development. While tryptophan (Trp) is a privileged residue for driving hydrophobic and hydrogen-bonding interactions in protein-protein interactions (PPIs), its native indole ring is highly susceptible to CYP450-mediated oxidation and provides limited orthogonal interaction vectors.

Replacing the native indole with 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (a difluorinated 4-azaindole core) represents a paradigm shift in peptidomimetic design. Azaindoles are well-established bioisosteres for indoles[1], but the specific addition of fluorine at the 3- and 6-positions engineers precise physicochemical advantages:

  • C3-Fluorination (Pyrrole Ring): The C3 position of standard indoles is highly nucleophilic and serves as the primary metabolic hotspot for oxidative degradation. Fluorination at C3 completely blocks this liability. Furthermore, the electron-withdrawing nature of fluorine lowers the pKa of the pyrrole N1-H, significantly enhancing its strength as a hydrogen-bond donor[2].

  • C6-Fluorination (Pyridine Ring): The introduction of a nitrogen at the 4-position provides a novel hydrogen-bond acceptor. However, unsubstituted 4-azaindole can undergo unwanted protonation at physiological pH. Fluorine at the C6 position inductively withdraws electron density from the pyridine nitrogen, lowering its pKa and ensuring it remains unprotonated and highly lipophilic in systemic circulation.

Physicochemical & Pharmacological Profiling

To understand the causality behind selecting 3,6-difluoro-4-azatryptophan over native L-Tryptophan or standard 4-Azatryptophan, we must analyze the modulation of their physicochemical properties. The table below summarizes the quantitative and estimated shifts in key pharmacological parameters.

PropertyL-Tryptophan4-Azatryptophan3,6-Difluoro-4-azatryptophanMechanistic Impact
Aromatic Core Indole1H-pyrrolo[3,2-b]pyridine3,6-Difluoro-1H-pyrrolo[3,2-b]pyridineScaffold bioisosterism for enhanced target affinity.
LogP (Estimated) ~1.0~0.6~1.4Fluorination recovers and exceeds the lipophilicity lost by nitrogen insertion, improving membrane permeability.
Pyrrole N1-H pKa ~16.5~15.0~13.5C3-F increases acidity, strengthening the H-bond donor capacity for tighter target binding.
Pyridine N4 pKa N/A~6.8~4.5C6-F reduces basicity, preventing unwanted protonation at physiological pH (7.4).
Metabolic Stability Low (C3 oxidation)ModerateHighC3-F sterically and electronically blocks the primary site of CYP450-mediated oxidation.

Synthetic Integration Workflow

The incorporation of this unnatural amino acid into a peptidomimetic sequence requires the asymmetric synthesis of the Fmoc-protected building block, followed by Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is prioritized over Boc chemistry to avoid harsh liquid hydrogen fluoride (HF) cleavage conditions, which can degrade sensitive fluorinated heterocycles[3].

G A 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (Bioisosteric Core) B Asymmetric Synthesis (Schöllkopf Chiral Auxiliary) A->B Alkylation C Fmoc-3,6-Difluoro-4-azatryptophan (Unnatural Amino Acid) B->C Fmoc-Cl / Base D Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) C->D Resin Loading E Fmoc Deprotection (20% Piperidine in DMF) D->E Cycle Start F Peptide Coupling (HBTU/DIPEA) E->F Free Amine F->E Next Amino Acid G Global Cleavage (TFA/TIS/H2O) F->G Sequence Complete H Purified Peptidomimetic (Enhanced ADME & Affinity) G->H RP-HPLC Purification

Workflow for the synthesis and SPPS integration of Fmoc-3,6-difluoro-4-azatryptophan.

Detailed Experimental Protocols

The following protocols establish a self-validating system for the synthesis and incorporation of the fluorinated azatryptophan analog. Every critical step includes an in-process control to ensure the integrity of the synthesis.

Protocol A: Preparation of Fmoc-3,6-Difluoro-4-azatryptophan

To ensure the correct L-stereochemistry required for biological activity, a Schöllkopf chiral auxiliary approach is utilized[4].

  • Alkylation: React 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine with paraformaldehyde and dimethylamine to form the corresponding gramine derivative. Alkylate the Schöllkopf chiral auxiliary (e.g., derived from cyclo-(D-Val-Gly)) with the gramine derivative utilizing n-BuLi at -78 °C in THF.

  • Hydrolysis: Hydrolyze the resulting cycloadduct using 2N HCl in THF at room temperature to liberate the free unnatural amino acid.

  • Fmoc Protection: Dissolve the crude amino acid in a 10% Na2CO3/dioxane (1:1) solution. Add Fmoc-OSu (1.2 eq) dropwise at 0 °C.

  • Causality Check: The use of Fmoc-OSu instead of Fmoc-Cl prevents the formation of dipeptide byproducts caused by over-activation of the carboxylic acid.

  • Purification: Acidify to pH 2.0 with 1M HCl, extract with ethyl acetate, and purify via silica gel chromatography to yield pure Fmoc-3,6-difluoro-4-azatryptophan.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol utilizes standard Fmoc SPPS chemistry[], optimized for sterically hindered or electronically deactivated unnatural amino acids.

  • Resin Swelling: Swell Rink Amide AM resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and maximize reactive site accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Mechanistic Note: Piperidine acts as a base to abstract the acidic proton on the fluorenyl ring, initiating an E1cB elimination that liberates the free primary amine.

  • Self-Validation (Kaiser Test 1): Take a few resin beads and apply the Kaiser test reagents (ninhydrin/phenol/KCN). A deep blue color confirms the successful generation of free amines.

  • Coupling: Pre-activate Fmoc-3,6-difluoro-4-azatryptophan (3.0 eq) and HBTU (2.9 eq) in DMF with DIPEA (6.0 eq) for 3 minutes. Add the cocktail to the resin and agitate for 2 hours.

    • Mechanistic Note: HBTU converts the carboxylic acid into a highly reactive OBt ester. The slight stoichiometric deficit of HBTU (2.9 eq vs 3.0 eq amino acid) ensures no excess uronium salt caps the resin-bound free amines.

  • Self-Validation (Kaiser Test 2): Repeat the Kaiser test. A yellow/colorless result confirms complete coupling and the absence of unreacted amines.

Protocol C: Global Cleavage and Validation
  • Cleavage Cocktail Preparation: Prepare a solution of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure H2O in a 95:2.5:2.5 ratio.

  • Cleavage: Add 10 mL of the cocktail per gram of resin. Agitate for 2 hours at room temperature.

    • Mechanistic Note: TIS is a critical carbocation scavenger. During TFA cleavage, protecting groups (like tBu) form highly reactive carbocations. Without TIS, these cations would electrophilically attack the electron-rich pyrrole ring of the azaindole, ruining the peptidomimetic.

  • Precipitation: Filter the resin and precipitate the cleaved peptide by dropwise addition of the filtrate into cold (-20 °C) diethyl ether. Centrifuge and wash the pellet twice with cold ether.

  • Validation: Analyze the crude peptide via LC-MS. The presence of the difluoro-azaindole core will present a distinct isotopic pattern and a mass shift of +37 Da relative to a native tryptophan residue (Trp to 3,6-F2-4-AzaTrp: -CH +N +2F -2H).

References

Sources

Crystallization solvents for 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization & Purification Strategies for 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Abstract

This technical guide provides a rigorous protocol for the crystallization and purification of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine , a critical fluorinated azaindole scaffold used in kinase inhibitor development. Due to the scarcity of isomer-specific literature, this guide synthesizes physicochemical principles of the pyrrolo[3,2-b]pyridine core with empirical data from analogous fluorinated heterocycles. We define a self-validating solvent screening workflow, specific solvent recommendations based on dielectric matching, and a scalable crystallization protocol designed to maximize purity (>98% HPLC) and yield.

Structural Analysis & Physicochemical Profile

To select the correct solvent, one must first understand the molecular interactions at play. 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine is a bicyclic aromatic heterocycle with distinct electronic features:

  • H-Bond Donor (HBD): The pyrrole N1-H (pKa ~13-14) serves as a strong hydrogen bond donor.

  • H-Bond Acceptor (HBA): The pyridine N4 acts as a hydrogen bond acceptor.

  • Fluorine Effect:

    • C6-F (Pyridine ring): Lowers the basicity of the pyridine nitrogen via inductive electron withdrawal (-I effect), making the molecule less soluble in dilute aqueous acid compared to the non-fluorinated parent.

    • C3-F (Pyrrole ring): Increases lipophilicity (LogP increase ~0.2–0.4 units) and enhances crystal lattice energy through C-F···H dipole interactions.

Implication for Solvents: The molecule exhibits "amphiphilic" solubility—soluble in polar organic solvents (due to H-bonding) but increasingly insoluble in water and highly non-polar alkanes (due to the rigid aromatic core and fluorination).

Solvent Selection Strategy

Based on the solubility profile of analogous 5-azaindoles and fluoro-indoles [1, 2], the following solvent classes are categorized for this specific application.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventsRoleInteraction Mechanism
Primary Solvents (Good Solubility at High T)Ethanol (EtOH) , Isopropanol (IPA) Recommended Forms H-bonds with N1-H and N4; moderate polarity matches the fluorinated core.
Secondary Solvents (Moderate Solubility)Ethyl Acetate (EtOAc) , Toluene Alternative Pi-stacking interactions (Toluene) or dipole-dipole (EtOAc). Good for removing polar impurities.
Anti-Solvents (Poor Solubility)n-Heptane , Hexanes , Water Precipitant Forces aggregation of the hydrophobic fluorinated scaffold.
Solubilizers (Too Soluble)DMSO, DMF, DMAcAvoid for Cryst. High boiling points and excessive solubility make product recovery difficult.

Experimental Protocols

Protocol A: The "Self-Validating" Solubility Screen

Objective: To empirically determine the Metastable Zone Width (MSZW) for your specific batch.

Workflow Diagram:

SolubilityScreen Start Weigh 50mg Compound AddSolvent Add 0.5 mL Solvent (EtOH or EtOAc) Start->AddSolvent CheckRT Dissolved at RT? AddSolvent->CheckRT Heat Heat to Reflux (70-80°C) CheckRT->Heat No Fail_Soluble Too Soluble (Try Anti-solvent) CheckRT->Fail_Soluble Yes CheckHot Dissolved at Reflux? Heat->CheckHot AddMore Add Solvent (0.1 mL increments) CheckHot->AddMore No Cool Cool to RT (10°C/hour) CheckHot->Cool Yes AddMore->Heat Precip Precipitate Formed? Cool->Precip Success Candidate Identified Precip->Success Yes Precip->Fail_Soluble No Fail_Insoluble Insoluble (Switch Solvent)

Caption: Logical flow for rapid solubility screening (50mg scale) to identify the optimal crystallization solvent.

Step-by-Step:

  • Place 50 mg of crude 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine into a 4 mL vial.

  • Add Ethanol (absolute) in 100 µL aliquots while heating to 75°C.

  • Record the volume required for complete dissolution (

    
    ).
    
  • Allow the solution to cool to room temperature (RT) without agitation.

  • Validation Criteria:

    • If crystals form within 1 hour at RT: Excellent Candidate .

    • If oil forms: Reject (Solvent too non-polar or cooling too fast).

    • If no precipitate: Reject (Solubility too high; requires anti-solvent).

Protocol B: Scale-Up Recrystallization (Ethanol/Heptane Method)

Context: This method utilizes the "Anti-Solvent" approach, which is superior for fluorinated azaindoles that may be too soluble in pure alcohols.

Reagents:

  • Crude 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

  • Solvent A: Ethanol (200 proof) or Ethyl Acetate (HPLC Grade)

  • Solvent B (Anti-solvent): n-Heptane

Procedure:

  • Dissolution:

    • Charge crude solid into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Solvent A (Ethanol) at a ratio of 5-7 mL per gram of solid.

    • Heat to reflux (78°C). If solid remains, add Solvent A in 5% increments until fully dissolved.

    • Critical Step: If the solution is colored/dark, add activated carbon (5 wt%), stir for 10 min at reflux, and filter hot through Celite.

  • Nucleation:

    • Remove from heat and allow the filtrate to cool to ~50°C.

    • Slowly add Solvent B (Heptane) dropwise until a persistent cloudiness (turbidity) is observed.

    • Re-heat briefly to clear the solution (dissolve the cloudiness).

  • Crystallization:

    • Allow the clear solution to cool to Room Temperature (20-25°C) at a controlled rate (approx. 10°C/hour). Do not shock cool.

    • Once at RT, transfer to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel.

    • Wash the cake with a cold mixture of Solvent A:Solvent B (1:3 ratio).

    • Dry under vacuum at 45°C for 12 hours.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Melting point of solvated impurity is < Boiling point of solvent.Switch to higher boiling solvent (e.g., Toluene) or slow down the cooling rate. Seed the solution at 50°C.
Low Yield Compound is too soluble in the mother liquor.Increase the ratio of Anti-solvent (Heptane) or cool to -20°C.
Colored Crystals Polymerized pyrrole impurities.Perform a silica plug filtration (100% EtOAc) before crystallization.

Process Flow Diagram:

PurificationFlow Crude Crude Reaction Mixture Workup Aqueous Workup (Extract into EtOAc) Crude->Workup Silica Optional: Silica Plug (Remove tars) Workup->Silica If impure Dissolve Dissolve in Hot EtOH (75°C) Workup->Dissolve Silica->Dissolve Carbon Activated Carbon Treatment (If colored) Dissolve->Carbon Filter Hot Filtration Dissolve->Filter Carbon->Filter AntiSolvent Add Heptane to Turbidity Filter->AntiSolvent Cool Controlled Cooling (75°C -> 20°C -> 4°C) AntiSolvent->Cool Isolate Filtration & Drying Cool->Isolate

Caption: End-to-end purification workflow from crude reaction mixture to pure crystalline solid.

References

  • BenchChem. (2025).[1][2][3] Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 6-Fluoro-1H-pyrrolo[3,2-b]pyridine. Retrieved from

  • National Institutes of Health (NIH). (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives. PubMed.[4] Retrieved from

  • Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. Org. Synth. 2014, 91, 221-232.[4] Retrieved from

  • Thieme Connect. (2023). Synthesis of Azaindoles and Their Derivatives. Science of Synthesis. Retrieved from

Sources

Scale-Up Synthesis and Process Optimization of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Logic

The synthesis of highly functionalized fluorinated azaindoles, specifically 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (CAS: 1352394-40-1), presents a unique challenge in process chemistry. The introduction of fluorine atoms at the 3- and 6-positions profoundly modulates the physicochemical properties of the azaindole core—lowering the basicity of the pyridine nitrogen, improving metabolic stability against cytochrome P450 oxidation, and enhancing membrane permeability.

To achieve a scalable, kilogram-scale synthesis, we bypass the harsh, low-yielding conditions of traditional Bartoli indole syntheses. Instead, we employ a modified Larock-type heteroannulation starting from commercially available 2-bromo-5-fluoropyridin-3-amine, followed by a highly regioselective electrophilic fluorination. This three-step continuous workflow ensures high atom economy, utilizes stable intermediates, and avoids highly cryogenic or pyrophoric conditions.

SynthesisWorkflow SM 2-Bromo-5-fluoropyridin-3-amine (Starting Material) Step1 Step 1: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, TMS-Acetylene Et3N, THF, 50 °C SM->Step1 Int1 5-Fluoro-2-((trimethylsilyl)ethynyl)pyridin-3-amine (Intermediate 1) Step1->Int1 Step2 Step 2: Desilylative Annulation KOtBu, NMP, 80 °C (5-endo-dig cyclization) Int1->Step2 Int2 6-Fluoro-1H-pyrrolo[3,2-b]pyridine (Intermediate 2) Step2->Int2 Step3 Step 3: Electrophilic Fluorination Selectfluor, NaHCO3 DMF, 60 °C Int2->Step3 Product 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (Target API Building Block) Step3->Product

Fig 1. Three-step scale-up synthesis workflow for 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine.

Mechanistic Rationale & Causality in Route Design

The Annulation Sequence (Steps 1 & 2)

The construction of the 1H-pyrrolo[3,2-b]pyridine core relies on a Sonogashira coupling followed by a base-mediated 5-endo-dig cyclization.

  • Causality in Catalyst Selection: We utilize Pd(PPh₃)₂Cl₂ over Pd(dppf)Cl₂ in Step 1. The monodentate triphenylphosphine ligands allow for a more flexible coordination sphere, accelerating the transmetalation step with the bulky TMS-acetylene copper acetylide.

  • Causality in Base/Solvent Selection: In Step 2, Potassium tert-butoxide (KOtBu) in N-Methyl-2-pyrrolidone (NMP) serves a dual purpose. First, it acts as a nucleophile to cleave the labile C-Si bond, generating a terminal alkyne in situ. Second, NMP is a highly polar aprotic solvent that effectively breaks KOtBu ion pairs. This maximizes the basicity of the tert-butoxide, which deprotonates the adjacent amine, driving the nucleophilic attack onto the alkyne to form the pyrrole ring ().

Regioselective Electrophilic Fluorination (Step 3)

The C3 position of the pyrrolo[3,2-b]pyridine is selectively fluorinated using Selectfluor.

  • Mechanistic Logic: The pyrrole ring is significantly more electron-rich than the fused pyridine ring. The N1 lone pair delocalizes into the pyrrole system, making C3 the site with the highest HOMO coefficient (enamine-like character). Concurrently, the pyridine nitrogen (N4) is deactivated by the inductive electron-withdrawing effect of the adjacent fluorine at C6. This electronic bias strictly channels the F+ electrophile to the C3 position, preventing unwanted N-fluorination or oxidation ().

FluorinationLogic A 6-Fluoro-1H-pyrrolo[3,2-b]pyridine B Enamine-like Activation (Pyrrole N1 lone pair delocalization) A->B C Nucleophilic Attack at C3 (Highest HOMO coefficient) B->C E Wheland Intermediate (Positive charge stabilized by N1) C->E D Selectfluor (F+ donor) D->C F+ transfer F Deprotonation (NaHCO3) Restores Aromaticity E->F G 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine F->G

Fig 2. Mechanistic logic of regioselective C3 electrophilic fluorination using Selectfluor.

Self-Validating Experimental Protocols

The following protocols are designed for a 1.0 kg input of starting material. Every step includes In-Process Controls (IPCs) to ensure the system is self-validating before proceeding to the next stage.

Step 1: Synthesis of 5-Fluoro-2-((trimethylsilyl)ethynyl)pyridin-3-amine
  • Reactor Preparation: To a clean, dry 50 L glass-lined reactor, charge 2-Bromo-5-fluoropyridin-3-amine (1.00 kg, 5.23 mol) and anhydrous THF (10.0 L).

  • Degassing (Critical): Charge Triethylamine (1.58 kg, 15.7 mol). Sparge the solution with subsurface Nitrogen for 30 minutes. Failure to remove oxygen will result in the copper-catalyzed Glaser homocoupling of TMS-acetylene.

  • Catalyst Addition: Under a positive N₂ sweep, charge Pd(PPh₃)₂Cl₂ (73.4 g, 0.10 mol, 2 mol%) and CuI (40.0 g, 0.21 mol, 4 mol%).

  • Alkyne Addition: Add TMS-acetylene (616 g, 6.28 mol, 1.2 eq) dropwise over 1 hour, maintaining the internal temperature at 20–25 °C.

  • Reaction: Heat the mixture to 50 °C and stir for 6 hours.

  • IPC Validation: Sample the reaction for HPLC analysis. Acceptance Criteria: Starting material < 2.0% AUC. (If > 2.0%, spike with 0.1 eq TMS-acetylene and stir for 2 additional hours).

  • Workup: Cool to 20 °C. Filter the mixture through a pad of Celite to remove insoluble copper/palladium salts. Concentrate the filtrate under reduced pressure to yield Intermediate 1 as a dark oil. Use directly in Step 2.

Step 2: Desilylative Annulation to 6-Fluoro-1H-pyrrolo[3,2-b]pyridine
  • Solvent Exchange: Dissolve the crude Intermediate 1 in anhydrous NMP (8.0 L) in a 50 L reactor.

  • Base Addition: Cool the reactor to 10 °C. Add KOtBu (1.17 kg, 10.46 mol, 2.0 eq) in four equal portions over 1 hour, ensuring the internal temperature does not exceed 35 °C (exothermic deprotonation).

  • Cyclization: Heat the reactor to 80 °C and stir for 4 hours.

  • IPC Validation: Sample for HPLC. Acceptance Criteria: Intermediate 1 < 1.0% AUC.

  • Workup: Cool to 10 °C. Slowly quench the reaction by transferring it into a vessel containing ice water (24.0 L). Extract the aqueous layer with EtOAc (3 x 10.0 L).

  • NMP Removal (Critical): Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 5.0 L). Lithium chloride selectively partitions NMP into the aqueous phase, preventing solvent carryover.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Heptane/EtOAc (4:1) to afford 6-Fluoro-1H-pyrrolo[3,2-b]pyridine as an off-white solid.

Step 3: Electrophilic Fluorination to 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine
  • Reaction Setup: Charge 6-Fluoro-1H-pyrrolo[3,2-b]pyridine (500 g, 3.67 mol) and DMF (5.0 L) to a 20 L reactor. Add NaHCO₃ (616 g, 7.34 mol, 2.0 eq).

  • Fluorination: Heat the mixture to 60 °C. Add Selectfluor (1.43 kg, 4.04 mol, 1.1 eq) in four portions over 1 hour. Portion-wise addition controls the exotherm and minimizes the formation of 3,3-difluoro-indolenine byproducts.

  • Reaction: Stir at 60 °C for 12 hours.

  • IPC Validation: Sample for HPLC. Acceptance Criteria: 6-Fluoro-1H-pyrrolo[3,2-b]pyridine < 2.0% AUC.

  • Workup: Cool to 20 °C. Quench with saturated aqueous NH₄Cl (5.0 L). Extract with EtOAc (3 x 4.0 L). Wash organics with water (3 x 3.0 L) and brine (3.0 L).

  • Purification: Concentrate under vacuum. Purify via a short silica gel plug (eluting with Hexanes/EtOAc) to yield the final API building block, 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine.

Quantitative Data & Scale-Up Metrics

The table below summarizes the expected quantitative metrics for a 1.0 kg scale-up campaign, highlighting the Critical Process Parameters (CPPs) required to maintain the E-factor and yield.

Process StepTransformationExpected Yield (%)Purity (HPLC Area %)E-FactorCritical Process Parameter (CPP)
Step 1 Sonogashira Coupling92 - 95% (Crude)> 90%~ 12Strict anaerobic conditions (N₂ sparge) to prevent Glaser coupling.
Step 2 Desilylative Annulation78 - 82% (Isolated)> 98%~ 255% LiCl aqueous wash is mandatory to remove residual NMP.
Step 3 Electrophilic Fluorination65 - 70% (Isolated)> 99%~ 35Temperature strictly maintained at 60 °C; Selectfluor added portion-wise.

Troubleshooting & Causality Matrix

When scaling up heterocyclic chemistry, minor deviations in parameters can lead to drastic impurity profiles. The following matrix explains the root cause of common scale-up failures and their corrective actions.

Observation / IssueRoot Cause Analysis (Causality)Corrective / Preventative Action (CAPA)
High levels of diyne byproduct in Step 1 Oxygen ingress oxidizes the Cu(I) catalyst to Cu(II), triggering the Glaser homocoupling of TMS-acetylene.Ensure subsurface N₂ sparging for a minimum of 30 mins prior to catalyst addition.
Incomplete cyclization in Step 2 Moisture in the KOtBu causes premature desilylation without providing enough basicity to drive the 5-endo-dig cyclization.Use freshly opened, anhydrous KOtBu. Protect the reactor with a drying tube or N₂ blanket.
Formation of 3,3-difluoro impurities in Step 3 Excess Selectfluor or thermal spikes (>80 °C) lead to over-fluorination, breaking aromaticity to form an indolenine derivative.Strictly limit Selectfluor to 1.1 eq. Utilize portion-wise addition to control the exotherm.
Product degradation during Step 3 workup Tetrafluoroboric acid (a byproduct of Selectfluor) lowers the pH, protonating the azaindole core and causing water solubility/degradation.Ensure 2.0 eq of NaHCO₃ is present in the reaction mixture to continuously buffer the acid.

References

  • Heterocyclic compounds, compositions thereof, and methods of treatment therewith (EP4476219A1)
  • Substituted 4-azaindoles and their use as glun2b receptor modulators (WO2017007938A1)
  • Optimization and Scaling up of the Azaindole Derivatives Synthesis Source: Journal of Organic and Pharmaceutical Chemistry / ResearchGate URL:[Link]

Troubleshooting & Optimization

Improving reaction yields of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is the internal technical support guide for the synthesis and optimization of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine . This document is designed for the Process Chemistry and Medicinal Chemistry teams.

Status: Active Molecule Class: Fluorinated Azaindole (4-Azaindole core) Primary Application: Kinase Inhibitor Scaffolds / Fragment-Based Drug Discovery

Executive Summary & Core Chemistry

The synthesis of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine involves two distinct challenges: the construction of the electron-deficient azaindole core incorporating the C6-fluorine, and the regioselective introduction of the C3-fluorine.

The Structural Paradox: The pyrrolo[3,2-b]pyridine core (often referred to as 4-azaindole ) places the pyridine nitrogen at position 4. This renders the C3 position less nucleophilic than in a standard indole, making electrophilic fluorination sluggish. Conversely, the C6 position (on the pyridine ring) is deactivated towards electrophilic attack, necessitating its introduction prior to ring closure or via nucleophilic aromatic substitution (SNAr) on a precursor.

The Optimized Route:

  • Core Construction: Synthesis of 6-fluoro-1H-pyrrolo[3,2-b]pyridine via Sonogashira cyclization of a fluorinated pyridine precursor.

  • Functionalization: Electrophilic fluorination at C3 using Selectfluor™ (F-TEDA-BF4).

Troubleshooting & Optimization Guide (Q&A)

Module A: Synthesis of the Precursor (6-Fluoro Core)

User Query: "I am getting low yields (<30%) during the cyclization to form the 6-fluoro-4-azaindole core. The major byproduct is the uncyclized alkyne."

Diagnosis: The standard Larock or Sonogashira/Cyclization sequence is sensitive to the electronics of the pyridine ring. The fluorine at C6 (of the final ring) further pulls electron density, destabilizing the Pd-intermediate required for ring closure.

Solution: The "Amine-First" Sonogashira Protocol Do not use the standard indole conditions. Switch to a Cacchi-type cyclization logic optimized for azaindoles.

  • Protocol Adjustment:

    • Starting Material: Use 3-amino-2-bromo-6-fluoropyridine .

    • Coupling Partner: Trimethylsilylacetylene (TMSA).

    • Catalyst System: PdCl₂(PPh₃)₂ (5 mol%) + CuI (2 mol%).

    • Base/Solvent: Et₃N (3 equiv) in DMF (anhydrous) at 80°C. Note: THF often fails here due to lower boiling point and solubility issues.

    • Cyclization Trigger: Do not isolate the internal alkyne if possible. Add KOtBu (2 equiv) or CuI (excess) directly to the reaction mixture after coupling is complete to force the 5-endo-dig cyclization.

Key Checkpoint: If the amine is free (unprotected), the nitrogen lone pair can poison the catalyst. Ensure your solvent is degassed thoroughly to prevent oxidative homocoupling of the alkyne (Glaser coupling), which consumes your TMSA.

Module B: Electrophilic Fluorination at C3

User Query: "Selectfluor is not reacting at C3, or I am seeing significant N-fluorination and tar formation."

Diagnosis: The 4-azaindole core is electron-poor. The pyridine nitrogen (N4) withdraws density from the pyrrole double bond (C2-C3), raising the activation energy for the electrophilic attack. Furthermore, the pyridine nitrogen is basic and can form a stable, non-reactive complex with Selectfluor (N-F cation interaction), effectively quenching the reagent.

Solution: The "Buffered Activation" Protocol You must activate the C3 position while preventing N4-complexation.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Solvent Acetonitrile (MeCN)MeCN : Water (9:1) or MeCN : MeOH (10:1)
Temperature 0°CRT to 40°C
Stoichiometry 1.0 equiv Selectfluor1.2 - 1.5 equiv Selectfluor
Additives NoneNaHSO₄ (0.5 equiv) or weak acid

Why this works:

  • Solvent Polarity: The addition of a protic co-solvent (Water or MeOH) stabilizes the transition state of the fluorination and helps solubilize the Selectfluor/byproduct (H-TEDA).

  • Acidic Buffer: Adding a weak acid protonates the Pyridine-N (N4), blocking it from attacking Selectfluor. This forces the reaction to the C3 carbon. Note: Too strong an acid will deactivate the pyrrole ring entirely.

Step-by-Step Protocol (C3 Fluorination):

  • Dissolve 6-fluoro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in MeCN:MeOH (10:1) [0.1 M concentration].

  • Add Selectfluor (1.2 equiv) in one portion at 0°C.

  • Allow to warm to Room Temperature (25°C). Monitor by LCMS.

    • Target Mass: M+18 (F adds 19, H leaves 1).

  • Critical Step: If reaction stalls at 50% conversion, heat to 40°C. Do not add more Selectfluor immediately; the intermediate cation might be "stuck".

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[1][2] The byproduct (3,3-difluoro imine) is possible if you overheat; keep strict temp control.

Module C: Purification & Stability

User Query: "The product decomposes on silica gel."

Diagnosis: Fluorinated azaindoles are acidic (NH) and the C-F bond at C3 can be labile (susceptible to hydrolysis) if the ring is electron-deficient. Acidic silica gel can catalyze defluorination or polymerization.

Solution:

  • Stationary Phase: Use Neutral Alumina or Base-Deactivated Silica (treat silica with 1% Et₃N in Hexane before loading).

  • Eluent: DCM : MeOH (95:5). Avoid Acetone (can form aminals).

  • Storage: Store under Argon at -20°C. The C3-F bond is sensitive to light and moisture over months.

Visual Workflows

Figure 1: Synthetic Pathway & Decision Tree

G Start Start: 3-amino-2-bromo-6-fluoropyridine Coupling Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Start->Coupling Cyclization Cyclization (Indole Formation) (Base-mediated, CuI) Coupling->Cyclization Core Intermediate: 6-Fluoro-1H-pyrrolo[3,2-b]pyridine Cyclization->Core Issue1 Issue: Low Cyclization Yield Cyclization->Issue1 <30% Yield? Fluorination C3-Fluorination (Selectfluor, MeCN/MeOH) Core->Fluorination Product Target: 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine Fluorination->Product Success Issue2 Issue: N-Fluorination / No Rxn Fluorination->Issue2 Stalled? Fix1 Fix: Increase Temp (80°C) Switch to DMF Issue1->Fix1 Yes Fix1->Cyclization Retry Fix2 Fix: Add H+ Buffer Use Protic Co-solvent Issue2->Fix2 Yes Fix2->Fluorination Retry

Caption: Optimized workflow for 3,6-difluoro-4-azaindole synthesis with integrated troubleshooting loops for common failure modes.

References

  • Selectfluor Mechanism & Application: Banks, R. E. Selectfluor™ reagent F-TEDA-BF4: A user-friendly electrophilic fluorinating agent.

  • Azaindole Synthesis (Sonogashira/Cyclization): McLaughlin, M., et al. A Simple, Modular Synthesis of Azaindoles.

  • Fluorination of Indoles: Takeuchi, Y., et al. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.

  • Handling Fluorinated Pyridines: Schlosser, M. The organometallic approach to fluorinated pyridines.

  • Commercial Precursor Data: 6-Fluoro-1H-pyrrolo[3,2-b]pyridine (CAS 1190320-33-2).[3]

Sources

Technical Support Center: Navigating Solubility Challenges with 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

A specialized resource for researchers, scientists, and drug development professionals. This guide offers in-depth technical assistance and troubleshooting for common solubility issues encountered with 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine. As Senior Application Scientists, we have consolidated our expertise and practical insights to help you effectively address these challenges in your experimental workflows.

Introduction to 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with significant applications in medicinal chemistry, frequently used as a foundational scaffold in the synthesis of novel therapeutic agents.[1][2] The incorporation of fluorine atoms into its rigid pyrrolopyridine core can confer advantageous pharmacological properties. However, these structural characteristics often result in poor solubility in both aqueous and common organic solvents, presenting a considerable hurdle for biological screening, formulation development, and in vivo studies.[3][4] This guide provides direct solutions to these solubility-related obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am unable to dissolve 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine in standard aqueous buffers like PBS for my biological assay. What should be my course of action?

Answer:

This is a frequently encountered problem. The planar and crystalline nature of many heterocyclic compounds, such as this one, results in high lattice energy, making them challenging to dissolve in aqueous solutions.

A systematic approach is recommended:

Step 1: Understand the Physicochemical Properties

The two fluorine atoms on the pyrrolopyridine ring increase the molecule's lipophilicity, while the core structure is largely aromatic and non-polar. These features contribute to its low aqueous solubility.

Step 2: Utilize Co-solvents

The most effective initial strategy is to dissolve the compound in a water-miscible organic solvent before preparing the final dilution in your aqueous buffer.[5][6][][8][9]

  • Recommended Starting Solvents:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol (EtOH)

Experimental Protocol: Stock Solution Preparation

  • Weighing: Accurately weigh a small quantity of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (e.g., 1-5 mg).

  • Initial Dissolution: Add a minimal volume of 100% DMSO (e.g., 100 µL) to the solid.

  • Vortexing/Sonication: Vortex vigorously. If the solid remains, use a bath sonicator for 5-10 minutes. Gentle warming (30-40°C) can also be applied, but monitor for any potential degradation.[10]

  • Stock Concentration: Once fully dissolved, add more DMSO to achieve a suitable high-concentration stock (e.g., 10-50 mM). Store this stock solution at -20°C or -80°C, protected from light.

  • Working Solution: For your assay, perform a serial dilution from the DMSO stock into your final aqueous buffer. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to prevent solvent-induced artifacts and cytotoxicity. [11][12][13][14]

Troubleshooting Workflow: Co-Solvent Method

Caption: Decision tree for managing precipitation.

Q3: What are the best practices for preparing a formulation of this compound for an in vivo animal study?

Answer:

In vivo formulations have more stringent requirements than in vitro assays, with the primary goals of ensuring bioavailability and minimizing vehicle-induced toxicity. High concentrations of DMSO are generally not suitable for in vivo administration.

Recommended Vehicle Systems:

A multi-component system is often necessary. A widely used and effective approach for poorly soluble compounds is a "SBE-β-CD/Saline" formulation.

  • SBE-β-CD (Captisol®): Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with significantly higher aqueous solubility and a better toxicity profile than other cyclodextrins, making it an excellent choice for in vivo formulations. [15][16][17][18][19] Experimental Protocol: In Vivo Formulation with SBE-β-CD

  • Vehicle Preparation: Prepare a 30% (w/v) solution of SBE-β-CD in sterile saline or water for injection. [15]2. pH Adjustment (Optional but Recommended): The solubility of compounds with ionizable groups can be pH-dependent. While the solubility of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine is primarily driven by its lipophilicity, adjusting the vehicle's pH to 4-5 can sometimes improve wetting and dissolution. [20][21]3. Compound Addition: Add the accurately weighed 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine directly to the SBE-β-CD solution.

  • Sonication/Stirring: Sonicate or stir the mixture vigorously. This process may take several hours to reach equilibrium. Gentle heating (up to 40-50°C) can expedite dissolution, but the final solution must be clear at room temperature.

  • Sterile Filtration: Once completely dissolved and clear, sterile filter the final formulation using a 0.22 µm syringe filter appropriate for aqueous solutions.

Self-Validating System:

  • Visual Inspection: The final formulation must be a clear, particle-free solution. Any cloudiness or precipitate indicates insolubility or degradation.

  • Concentration Verification: It is best practice to verify the compound's concentration in the final formulation using an analytical method such as HPLC-UV to confirm that no material was lost during preparation and filtration.

References

  • WuXi AppTec DMPK. (2024, March 15).
  • Mocan, T., & Vlase, L. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 989.
  • Fenyvesi, É., & Szente, L. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers, 15(14), 3128.
  • Nexcelom Bioscience. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • González-Gaitano, G., & Tardajos, G. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 14(3), 589.
  • CD Bioparticles. Cyclodextrin Inclusion Compounds.
  • Mura, P. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Pharmaceutical Development and Technology, 27(10), 1157-1164.
  • InvivoChem. SBE-β-CD (captisol)
  • Bio-WORLD.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Sharma, D., & Saini, S. (2018). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Journal of Applied Pharmaceutical Science, 8(5), 134-143.
  • Biofargo. (2026, January 5).
  • Biofargo. (2026, January 3).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • InvivoChem. SBE-β-CD (captisol) | CAS 182410-00-0.
  • World Pharma Today. (2025, October 17).
  • Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., & Su, H. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE, 9(9), e107447.
  • de Souza Costa, C. A., Hebling, J., & Scheffel, D. L. (2015). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells.
  • Al-Absi, A. M., Al-kadasi, M. N., Al-hajj, M. N., & Al-shawafi, W. M. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules, 30(16), 3847.
  • Li, Y., Liu, J., & Zhang, X. (2023). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 87, 104803.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • Padmapriya, R., & Vavia, P. R. (2004). In Vitro and in Vivo Evaluation of a Sulfobutyl Ether Beta-Cyclodextrin Enabled Etomidate Formulation. Journal of Pharmaceutical Sciences, 93(10), 2569-2576.
  • G-Biosciences. (2020, March 10).
  • Pardeshi, C. V., Kothawade, R. V., Markad, A. R., Pardeshi, S. R., Kulkarni, A. D., Chaudhari, P. J., Longhi, M. R., Dhas, N., Naik, J. B., Surana, S. J., & Garcia, M. C. (2022). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications.
  • Benchchem. (2025, December). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • Beig, A., Agbaria, R., & Dahan, A. (2015). The use of captisol (SBE7-β-CD) in oral solubility-enabling formulations: Comparison to HPβCD and the solubility-permeability interplay. Journal of Pharmaceutical Sciences, 104(8), 2530-2536.
  • BOC Sciences.
  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Kumar, A., Sahoo, S. K., & Padhee, K. (2023). Solubility enhancement techniques: A comprehensive review.
  • ChemicalBook. Intrinsic antitumor effect of tween 80.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Patel, K., & Patel, N. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery and Therapeutics, 8(5), 12-19.
  • Narmada, I. (2023). Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics, 13(2), 1-10.
  • ChemShuttle. 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
  • Szeliga, J., & Girek, T. (2021).
  • MilliporeSigma. 6-Fluoro-1H-pyrrolo[3,2-b]pyridine.
  • Sigma-Aldrich. 6-Fluoro-1H-pyrrolo[3,2-b]pyridine.
  • IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities.

Sources

Technical Support Center: Purification of Fluorinated Pyrrolopyridines

[1]

Status: Operational Agent: Senior Application Scientist Ticket ID: F-PYR-992 Subject: Troubleshooting purification anomalies in fluorinated 7-azaindole scaffolds

Welcome to the Specialized Purification Support Center.

You are likely here because your fluorinated pyrrolopyridine (7-azaindole) derivative is behaving erratically. It may be co-eluting with regioisomers, crashing out on the column, or showing "ghost peaks" that disappear upon re-injection.

Fluorine substitution on the pyrrolopyridine core introduces a unique set of physicochemical paradoxes: it increases lipophilicity (


Below is your interactive troubleshooting guide.

Module 1: Chromatography Anomalies & Regioisomer Separation

User Question: "I cannot separate the 3-fluoro from the 5-fluoro regioisomer using my standard C18 gradient. They co-elute as a single broad peak. What is happening?"

Technical Diagnosis: Standard C18 stationary phases rely primarily on hydrophobic interactions. Fluorine atoms are lipophilic, but they are also highly electronegative and polarizable. Regioisomers of fluorinated heterocycles often have nearly identical hydrophobicities (

The Solution: Orthogonality via PFP Phases You must switch to a Pentafluorophenyl (PFP) stationary phase.[1] PFP columns offer a distinct selectivity mechanism known as "The Fluorine-Fluorine Interaction" (and


Protocol: The "PFP Switch"

  • Column: C18

    
     PFP (Core-shell particles recommended for efficiency).
    
  • Mobile Phase:

    • Solvent A: Water + 10 mM Ammonium Formate (pH 3.8)

    • Solvent B: Methanol (MeOH is preferred over Acetonitrile for PFP columns as it promotes

      
      -
      
      
      interactions).
  • Mechanism: The electron-deficient PFP ring interacts with the electron-rich pyrrole section of your molecule, while the fluorine-fluorine interactions resolve the positional isomers.

Decision Tree: Column Selection Strategy

ColumnSelectioncluster_legendKey LogicStartStart: Separation ChallengeIsomerIs it a Regioisomer Pair?(e.g., 3-F vs 5-F)Start->IsomerStandardStandard Impurity RemovalStart->StandardPFPREQUIRED: PFP Column(Methanol driven)Isomer->PFPC18Try C18 High pH(10mM NH4HCO3, pH 10)Standard->C18CheckResolution > 1.5?PFP->CheckSuccessProceed to PrepCheck->SuccessYesFailTry Supercritical FluidChromatography (SFC)Check->FailNo

Caption: Workflow for selecting stationary phases based on impurity type. PFP is critical for regioisomers.

Module 2: Solubility & The "Brick Dust" Phenomenon

User Question: "My compound is a solid that won't dissolve in MeOH or ACN for injection. When I dissolve it in DMSO and inject, it precipitates at the head of the column, causing high backpressure."

Technical Diagnosis: Fluorinated pyrrolopyridines often exhibit high crystal lattice energy due to strong intermolecular hydrogen bonding (Pyrrole NH


The Solution: Solid Loading or Strong Solvent Injection

Method A: Dry Loading (Recommended for Flash) Do not inject liquid.

  • Dissolve crude in a minimal amount of volatile solvent (THF or Acetone).

  • Add Celite 545 or silica (ratio 1:3 crude:silica).

  • Evaporate to dryness on a rotovap.

  • Load the resulting free-flowing powder into a solid load cartridge.

Method B: The "Sandwich" Injection (Recommended for Prep HPLC) If you must do liquid injection, you need to prevent the "solvent shock" of water.

  • Solvent: Dissolve in 1:1 DMSO:HFIP (Hexafluoroisopropanol). HFIP disrupts the strong H-bonds.

  • Injection Sequence:

    • Air gap

    • Sample

    • Air gap

    • Strong Solvent Plug (e.g., 100% MeOH)

  • This plug chases the sample and prevents immediate contact with the aqueous buffer at the column head.

Solubility Data Table: Fluorinated 7-Azaindole Scaffolds

SolventSolubility RatingApplicationNotes
Water InsolubleMobile Phase ARequires buffer to prevent tailing.
Methanol Poor to ModerateMobile Phase BGood for PFP columns; may require warming.
Acetonitrile ModerateMobile Phase BStandard, but less selective for PFP.
DMSO HighStock SolutionWarning: High viscosity; freeze-thaw issues.
HFIP Very HighDissolution AidExcellent for breaking aggregates. Expensive.
DCM/MeOH ModerateFlash ChromatographyUse 90:10 ratio for silica columns.
Module 3: Ionization & Detection (Mass Spec)

User Question: "I see a peak on UV (254 nm), but my Mass Spec (ESI+) shows no signal or the wrong mass. Is my compound degrading?"

Technical Diagnosis: Fluorine is the most electronegative element. Placing it on the pyridine ring significantly lowers the basicity (

  • Unsubstituted 7-azaindole

    
    :  ~4.6
    
  • Fluorinated 7-azaindole

    
    :  < 2.0 (estimated)
    

If you use a standard Formic Acid buffer (pH ~2.7), the pyridine nitrogen may not be protonated because its basicity has dropped below the buffer pH. Furthermore, fluorine can cause ion suppression in ESI source.

The Solution: Adjust pH and Ionization Mode

  • Switch to ESI Negative: The pyrrole NH is acidic. Fluorine increases this acidity. ESI- (Negative mode) is often 10x more sensitive for fluorinated azaindoles.

  • Low pH is Critical for ESI+: If you must use positive mode, use TFA (0.05%) instead of Formic Acid. You need a pH < 2 to force protonation on the deactivated pyridine ring.

Diagram: The Fluorine Effect on pKa and Retention

pKaShiftcluster_0Standard 7-Azaindolecluster_1Fluorinated DerivativeN1Pyridine N(Basic, pKa ~4.6)N2Pyridine N(Deactivated, pKa < 2.5)N1->N2Fluorine EWG EffectActionConsequence:Requires Stronger Acid (TFA)for Retention/IonizationN2->ActionNHPyrrole NH(More Acidic)NH->ActionSwitch to ESI-

Caption: Impact of Fluorine Electron Withdrawing Group (EWG) on basicity, necessitating pH adjustments.

FAQ: Rapid Fire Troubleshooting

Q: Can I use standard silica flash chromatography? A: Yes, but fluorinated pyrrolopyridines streak badly on silica due to the acidic pyrrole NH interacting with silanols. Add 1% Triethylamine (TEA) to your DCM/MeOH mobile phase to block silanols.

Q: My compound is turning pink on the column! A: Pyrrolopyridines are oxidation-sensitive. The pink color indicates the formation of N-oxides or radical species. Degas your solvents and consider adding an antioxidant like BHT (butylated hydroxytoluene) to the collection vessels if the compound is unstable in solution.

Q: How do I verify the final purity? A: Do not rely solely on UV. You must run 19F-NMR (Fluorine NMR).[2][3] It is the only way to definitively see if you have separated the regioisomers (e.g., 3-F vs 5-F), which will show up as distinct split peaks.

References
  • Selectivity of PFP Phases: Bell, D. S. (2016).[4] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America.

  • Synthesis & Properties: Thibault, C., et al. (2003).[5] Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(26), 5023–5025.

  • Fluorine in Med Chem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • pKa Shifts: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Minimizing side reactions in 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the functionalization of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine , a specialized 4-azaindole scaffold.

Technical Note on Numbering: In the 1H-pyrrolo[3,2-b]pyridine system (also known as 4-azaindole ), the pyridine nitrogen is at position 4.[1]

  • C3-F: Located on the electron-rich pyrrole ring (

    
    -position).
    
  • C6-F: Located on the electron-deficient pyridine ring (

    
    -position relative to N4).
    
  • Reactivity Implication: Unlike 7-azaindoles or 6-fluoro-pyridines where the halogen is activated for

    
    , the C6-fluorine here is in a non-activated 
    
    
    
    -position
    , making it resistant to nucleophilic displacement but highly potent for Directed Ortho-Metalation (DoM) .

Current Status: Operational Role: Senior Application Scientist Topic: Minimizing Side Reactions & Optimizing Selectivity

Executive Summary: The "Fluorine Effect"

The 3,6-difluoro substitution pattern creates a unique "push-pull" electronic environment. The C3-fluorine lowers the


 of the pyrrole N-H and activates the C2 position for lithiation. The C6-fluorine, while resistant to 

, powerfully directs metalation to the C5 and C7 positions. Primary Challenge: Controlling Regioselective Lithiation (C2 vs. C5 vs. C7) and preventing Li-F exchange (defluorination).

Interactive Troubleshooting Guide (Q&A)

Module A: N-Functionalization (N1-Alkylation/Arylation)

Q: I am observing low yields and multiple spots during N-alkylation. Is the C6-fluorine reacting? A: It is unlikely the C6-fluorine is reacting via


 because it is meta to the pyridine nitrogen (N4). The issue is likely N1 vs. N4 competition  or over-alkylation .
  • Diagnosis: The C3-fluorine increases the acidity of the N1-H (estimated

    
     ~15-16 vs. 17.5 for unsubstituted azaindole).
    
  • Solution: Switch to a softer, non-nucleophilic base .

    • Avoid: NaH in DMF at high temps (can cause ring degradation).

    • Recommended:

      
       in MeCN or DMF  at ambient temperature. The increased acidity means you do not need aggressive deprotonation.
      

Q: Can I use Buchwald-Hartwig conditions for N-arylation without losing the fluorines? A: Yes, but ligand selection is critical.

  • Risk: Oxidative addition into the C-F bond (defuorination) is a risk with electron-rich phosphines (e.g.,

    
    ).
    
  • Protocol: Use BrettPhos or Xantphos with

    
     and 
    
    
    
    . These bulky ligands facilitate N-arylation while preventing the smaller Pd species from inserting into the sterically shielded (and stronger) C-F bonds.
Module B: C-H Activation & Lithiation (The Danger Zone)

Q: I tried to lithiate at C2 using n-BuLi at -78°C, but I got a complex mixture and defluorinated byproducts. Why? A: You are seeing "Lithium Scrambling" .

  • Mechanism: The C6-fluorine is a powerful Director of Ortho-Metalation (DoM). While C2 is acidic, the C5 proton (flanked by N4 and C6-F) and C7 proton (flanked by C6-F) are also highly activated.

  • The Fix: You must use the "Base-Temperature" Matrix :

    • For C2-Functionalization: Use LDA (not n-BuLi) at -78°C . LDA is bulky and less likely to attack the pyridine ring or cause Li-F exchange.

    • For C5-Functionalization: This is thermodynamically favorable due to the "Complex Induced Proximity Effect" (CIPE) between N4 and C6-F. Use LiTMP at -78°C .

Q: How do I prevent Li-F exchange (defluorination)? A: Li-F exchange is driven by the stability of the resulting Li-F salt.

  • Rule 1: Never allow the temperature to rise above -60°C before quenching.

  • Rule 2: Use non-polar solvents (Hexanes/THF mixture) rather than pure THF if possible, to aggregate the lithium species and reduce reactivity toward the C-F bond.

Experimental Protocols

Protocol 1: "Soft" N-Alkylation (Preserving Fluorines)

Target: Clean N1-alkylation without N4-quaternization.

  • Dissolution: Dissolve 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous Acetonitrile (0.1 M). Note: DMF is acceptable but harder to remove.

  • Base Addition: Add Cesium Carbonate (

    
    )  (2.0 eq).
    
    • Why: Cs+ provides the "Cesium Effect," enhancing solubility and reactivity of the azaindole anion without being strong enough to deprotonate C2-H or attack C6-F.

  • Electrophile: Add alkyl halide (1.1 eq) dropwise at 0°C .

  • Reaction: Warm to RT and stir for 4–12 h.

  • Workup: Filter solids, concentrate, and purify via flash chromatography (Hex/EtOAc).

Protocol 2: Regioselective C2-Lithiation/Formylation

Target: Introducing an aldehyde at C2 without touching C6-F or C5.

  • Preparation: Flame-dry flask,

    
     atmosphere.
    
  • Solvent: Add anhydrous THF (0.15 M).

  • Protection (Optional but Recommended): If N1 is unprotected, use

    
     (1.0 eq)  at -78°C to make the N-Li salt first, OR use an N-protected substrate (SEM/Boc). Assume N-SEM protected for this protocol.
    
  • Metalation: Add LDA (1.1 eq) dropwise at -78°C .

    • Critical: Do NOT use

      
       for the C-H step; it is nucleophilic and will attack the C6-F or pyridine ring.
      
  • Equilibration: Stir at -78°C for 30 mins . (Do not warm).

  • Quench: Add DMF (1.5 eq) dropwise.

  • Workup: Stir 10 min, quench with sat.

    
    , warm to RT.
    

Decision Logic & Reactivity Map

The following diagram visualizes the competing reactive sites and the logic for selecting conditions.

ReactivityMap Core 3,6-Difluoro-1H- pyrrolo[3,2-b]pyridine N1 N1 Position (Acidic NH) Core->N1 pK_a ~15 C2 C2 Position (Kinetic Lithiation) Core->C2 Activated by N1/C3-F C6 C6-Fluorine (Pyridine Beta-Pos) Core->C6 Stable to SNAr Directs Metalation C5 C5 Position (Ortho to F, Alpha to N) Core->C5 Thermodynamic Lithiation Site N1_Action Use Cs2CO3 / MeCN Avoid NaH (High Temp) N1->N1_Action C2_Action Use LDA / -78°C Quench < -60°C C2->C2_Action C6_Action Risk: Li-F Exchange Avoid n-BuLi C6->C6_Action

Caption: Reactivity profile of 3,6-difluoro-4-azaindole. Note the stability of C6-F to SNAr vs. its liability to Lithiation.

Comparison of Reagents (Risk Assessment)

ReagentApplicationRisk LevelOutcome/Notes

LithiationCRITICAL High risk of nucleophilic attack on pyridine ring or Li-F exchange.
LDA LithiationLOW Bulky, non-nucleophilic. Ideal for kinetic C2 deprotonation at -78°C.
LiTMP LithiationMEDIUM Very strong base. May favor thermodynamic C5/C7 lithiation over C2.
NaH N-AlkylationMEDIUM Can cause harsh exotherms. Use only at 0°C.

N-AlkylationSAFE Best choice. Mild, buffers reaction, prevents side reactions.
NaOMe SNAr AttemptFAIL C6-F is in the beta-position (meta to N) and will NOT displace easily.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Léger, F., et al. (2014). "Regioselective Lithiation of Azaindoles." Journal of Organic Chemistry. Link (Describes the hierarchy of lithiation in fluorinated azaindoles).

  • Estel, L., et al. (1996). "Selectivity in the functionalization of 4-azaindoles." Tetrahedron. (Establishes the stability of the pyridine beta-position in 4-azaindoles).
  • Wang, X., et al. (2010). "Fluorine Effect on pKa and Reactivity in Heterocycles." Journal of Medicinal Chemistry. Link (Data on pKa shifts in fluorinated systems).

Sources

Technical Support Center: HPLC Method Development for 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

You are working with 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (also known as a 4-azaindole derivative).[1] This is not a standard small molecule; it presents a "perfect storm" of chromatographic challenges:

  • Basicity: The pyridine nitrogen (N4) is basic, leading to silanol interactions and peak tailing.

  • Acidity: The pyrrole nitrogen (N1) is weakly acidic, making the molecule amphoteric.

  • Fluorine Substitution: The fluorine atoms at positions 3 and 6 alter the dipole moment and lipophilicity, often requiring specific stationary phases for selectivity against regioisomers (e.g., 2,6-difluoro analogs).

This guide synthesizes field-proven strategies to achieve a robust separation.

Module 1: Method Development Strategy

The Physicochemical Basis (The "Why")

To develop a method, we must first understand the molecule's ionization state.

  • Parent pKa: The parent 1H-pyrrolo[3,2-b]pyridine has a pKa of ~6.9 (pyridine N) [1].

  • Fluorine Effect: Fluorine is electron-withdrawing. Placing fluorines at positions 3 and 6 will significantly lower the basicity of the pyridine nitrogen, likely shifting the pKa down to the 3.0 – 4.0 range .

  • Implication: At standard pH 3 (formic acid), the molecule is partially ionized, leading to poor peak shape. You must choose a pH that forces the molecule into a single state:

    • pH < 2.0: Fully protonated (Good solubility, but requires robust columns).

    • pH > 8.0: Fully neutral (Best peak shape, best retention).

Recommended Screening Protocol

Do not start with a generic C18/Formic Acid gradient. Use this targeted screening approach.

Table 1: Recommended Screening Conditions

ParameterCondition A (Low pH - Mass Spec Friendly)Condition B (High pH - Best Shape)
Stationary Phase CSH C18 (Charged Surface Hybrid)XBridge C18 or Gemini NX-C18
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water10mM Ammonium Bicarbonate (pH 10)
Mobile Phase B Acetonitrile + 0.05% TFAAcetonitrile
Gradient 5% B to 95% B over 10 min5% B to 95% B over 10 min
Temp 40°C30°C

Critical Note: If using MS detection, TFA causes signal suppression. Replace with 0.1% Formic Acid, but expect slightly worse peak tailing unless using a CSH column [2].

Workflow Visualization

MethodDev Start Start: 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine Check_pKa Estimate pKa (~3.5 due to F-substitution) Start->Check_pKa Screen_pH Screen pH 2.0 (TFA) vs pH 10 (NH4HCO3) Check_pKa->Screen_pH Decision Is Peak Shape Symmetrical? Screen_pH->Decision Good_Shape Proceed to Resolution Check Decision->Good_Shape Yes Bad_Shape Severe Tailing (As > 1.5) Decision->Bad_Shape No Check_Isomers Separating from Regioisomers? Good_Shape->Check_Isomers Fix_Tailing Switch to CSH Column or Add Ion Pair (HILIC mode) Bad_Shape->Fix_Tailing Fix_Tailing->Decision Select_PFP Switch to Pentafluorophenyl (PFP) (Exploits F-F interactions) Check_Isomers->Select_PFP Yes (Co-elution) Final_Method Finalize Method Check_Isomers->Final_Method No Select_PFP->Final_Method

Figure 1: Method Development Decision Tree for Fluorinated Azaindoles.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with fluorinated heterocycles.

Issue 1: Peak Tailing (Asymmetry Factor > 1.5)

Q: My peak looks like a shark fin. I'm using a standard C18 column with Formic Acid. Why is this happening?

A: This is "Secondary Interaction." The pyridine nitrogen in your molecule is protonated at acidic pH. It interacts strongly with residual silanols (Si-OH) on the silica surface of your column, which are negatively charged above pH 3 [3].

The Fix:

  • The "Masking" Approach: Switch from Formic Acid to 0.1% TFA . The trifluoroacetate anion pairs with the protonated nitrogen, masking the charge and preventing silanol interaction.

  • The "Steric" Approach: Use a Charged Surface Hybrid (CSH) column. These columns have a slight positive charge on the surface that repels the protonated base, eliminating tailing [4].

  • The "pH" Approach: Move to pH 10 (Ammonium Bicarbonate). At this pH, the pyridine nitrogen is deprotonated (neutral), and silanol interactions are minimized. Ensure your column is pH stable (e.g., hybrid silica).

Issue 2: Isomer Resolution

Q: I cannot separate the 3,6-difluoro target from the 2,6-difluoro impurity. They co-elute on C18.

A: C18 separates primarily by hydrophobicity (logP). Regioisomers often have identical logP values, making C18 ineffective.

The Fix: Switch to a Pentafluorophenyl (PFP) column.

  • Mechanism: PFP phases offer

    
    -
    
    
    
    interactions and, crucially, fluorine-fluorine interactions . The position of the fluorine atoms on your pyridine ring will create different electrostatic potential maps that the PFP phase can discriminate [5].
  • Protocol: Use Methanol instead of Acetonitrile as the organic modifier. Methanol promotes

    
    -
    
    
    
    interactions, enhancing the selectivity of the PFP phase.
Issue 3: Sample Solubility & Carryover

Q: I see ghost peaks in blank injections. Is the molecule sticking?

A: Yes. Fluorinated azaindoles are lipophilic and planar; they can adsorb to the stainless steel of the HPLC flow path or the injector needle.

The Fix:

  • Needle Wash: Use a strong needle wash: 90:10 Acetonitrile:Water + 0.1% Formic Acid .

  • Diluent: Do not dissolve the sample in 100% DMSO. This causes "solvent mismatch" and peak distortion. Dissolve in DMSO, then dilute to at least 50% water/buffer before injection.

Module 3: Advanced Troubleshooting Logic

Use this logic flow when your standard optimization fails.

Troubleshooting Problem Problem Identified Split Type? Problem->Split Tailing Peak Tailing Split->Tailing Resolution Poor Resolution (Isomers) Split->Resolution Retention Retention Shift Split->Retention Action_T1 Check pH vs pKa (Is pH within +/- 1 of pKa?) Tailing->Action_T1 Action_R1 Change Organic Modifier (ACN -> MeOH) Resolution->Action_R1 Action_Ret1 Check Column Equilibration (Fluorinated phases need longer) Retention->Action_Ret1 Action_T2 Switch to High pH (pH 10) Action_T1->Action_T2 If pH is ~3.5 Action_R2 Change Stationary Phase (C18 -> PFP or Phenyl-Hexyl) Action_R1->Action_R2 If fails

Figure 2: Diagnostic logic for common fluorinated azaindole separation issues.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Retrieved from [Link]

  • Chromatography Online. (2012). Troubleshooting Peak Tailing in HPLC. LCGC North America. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Restek Corporation. (2018). The Power of Fluorophenyl Phases for Isomer Separation. Retrieved from [Link]

Sources

Removing impurities from crude 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Case #: PUR-5AZA-36DF Topic: Purification Protocols for Crude 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Context

Compound: 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (also known as 3,6-difluoro-5-azaindole). Critical Attributes:

  • Core Structure: A fused bicyclic system containing a pyrrole ring and a pyridine ring.

  • Acidity/Basicity: The molecule is amphoteric. The pyridine nitrogen (N5) is weakly basic, but the fluorine at C6 significantly lowers its pKa (likely < 3.0) via inductive electron withdrawal. The pyrrole NH (N1) is weakly acidic (pKa ~12-13), made more acidic by the C3-fluorine.

  • Stability Warning: The C3-fluorine substituent on the pyrrole ring is the "Achilles' heel" of this molecule. 3-Fluoroindoles/azaindoles are prone to acid-catalyzed hydrolysis (forming oxindoles) and oxidative decomposition.

Support Directive: Standard purification methods for non-fluorinated azaindoles (e.g., strong acid washes or unbuffered silica columns) will likely degrade this compound. This guide prioritizes neutral-to-basic conditions and gentle handling to preserve the C3-F bond.

Triage: Initial Impurity Assessment

Before initiating purification, categorize your crude mixture using LC-MS/HPLC.

Impurity TypeLikely OriginRetention Behavior (C18)Removal Strategy
Defluorinated Byproduct Acidic hydrolysis (loss of C3-F)More polar than productBuffered Silica Chromatography
Starting Material (Aminopyridine) Incomplete cyclizationVaries (often more polar)Acid/Base Extraction (Careful pH control)
Regioisomers 4,6-difluoro vs 3,6-difluoroVery close to productRecrystallization (Toluene)
Pd/Cu Salts Cross-coupling catalystsInjection peak (void volume)Metal Scavengers (SiliaMetS)
Oligomers/Tars Oxidation/PolymerizationLate eluting / Does not eluteTrituration / Filtration

Workflow Visualization

The following decision tree outlines the logical flow for purifying this sensitive intermediate.

PurificationProtocol Crude Crude 3,6-Difluoro-5-azaindole (Black/Dark Solid) Trituration Step 1: Trituration (Cold DCM or Et2O) Crude->Trituration Filtration Filtration Trituration->Filtration SolidResidue Solid Residue (Likely Inorganic Salts/Polymers) Filtration->SolidResidue Discard Filtrate Filtrate (Contains Product) Filtration->Filtrate Keep Decision Purity Check (LC-MS) Filtrate->Decision Recryst Method A: Recrystallization (Toluene/Heptane) Decision->Recryst If >85% Pure & Main Impurity is Isomer Column Method B: Buffered Chromatography (Silica + 1% Et3N) Decision->Column If <85% Pure & Complex Mixture Final Pure Compound (>98%) Recryst->Final Column->Final

Caption: Purification decision tree emphasizing the removal of bulk impurities via trituration before subjecting the sensitive 3-fluoro moiety to thermal or chromatographic stress.

Detailed Protocols

Protocol A: The "Soft" Chemical Workup (Trituration)

Why: Avoids aqueous workups that might hydrolyze the C3-F bond if the pH drifts too low.

  • Suspend the crude dark solid in a minimal amount of cold Dichloromethane (DCM) or Diethyl Ether (Et₂O).

  • Sonicate for 5 minutes. The product should dissolve; inorganic salts and heavy tars will remain suspended.

  • Filter through a pad of Celite.

  • Concentrate the filtrate at low temperature (<35°C).

Protocol B: Buffered Silica Chromatography (Critical)

Why: Standard silica gel is slightly acidic (pH 5-6). This acidity can catalyze the protodefluorination of the C3 position. You must neutralize the silica.

  • Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., 5% EtOAc in Hexanes) containing 1% Triethylamine (TEA) .

  • Column Packing: Pour the slurry and flush with 2 column volumes of the TEA-doped solvent.

  • Elution Gradient:

    • Solvent A: Hexanes + 1% TEA

    • Solvent B: Ethyl Acetate (EtOAc) + 1% TEA

    • Gradient: 0% B to 40% B over 20 minutes.

  • Monitoring: The 3,6-difluoro analog usually elutes earlier than the non-fluorinated parent due to lower basicity and reduced hydrogen bond accepting capability.

Protocol C: Recrystallization (Polishing)

Why: To separate regioisomers that co-elute on silica.

  • Solvent System: Toluene (good solubilizer at hot temps) and Heptane (anti-solvent).

  • Procedure: Dissolve crude in boiling Toluene (minimal volume). Add hot Heptane dropwise until persistent cloudiness appears. Cool slowly to room temperature, then to 4°C.

Troubleshooting & FAQs

Q1: The compound turns reddish-brown on the silica column. What is happening? A: This indicates acid-catalyzed decomposition . The red color is often associated with the formation of oligomeric species or oxindole derivatives resulting from the hydrolysis of the C3-fluorine [1].

  • Fix: You likely forgot to buffer the silica. Repeat using Neutral Alumina or ensure 1% Triethylamine is present in all mobile phases.

Q2: I see a peak with M-20 mass (Loss of HF) in LC-MS. Is this an impurity or an artifact? A: It can be both.

  • In-Source Fragmentation: If the peak appears only at the same retention time as your product, the ionization voltage is too high, causing HF loss inside the MS source. Lower the cone voltage.

  • Real Impurity: If it has a distinct retention time (usually earlier on C18), it is the defluorinated byproduct (likely the 6-fluoro-5-azaindole). This must be removed via chromatography (Protocol B).

Q3: Can I use HCl to wash away unreacted aminopyridines? A: High Risk. While the pyridine nitrogen can be protonated, the C3-F bond is labile in aqueous acid.

  • Alternative: Use a Citrate Buffer (pH 4.5) for a very gentle wash, but do it quickly and keep the mixture cold (0°C). Do not use 1M HCl.

Q4: My yield is low after drying. Where did it go? A: Fluorinated azaindoles can be surprisingly volatile or sublime under high vacuum, especially if the molecular weight is low (<200 g/mol ).

  • Fix: Do not dry under high vacuum (< 1 mbar) for extended periods. Dry under a stream of Nitrogen or mild vacuum (20 mbar).

Mechanism of Instability (Expert Insight)

Understanding why the 3-fluoro position is sensitive helps in designing better protocols.

Decomposition Product 3-Fluoro-5-azaindole Protonation Protonation at C3 (Acidic Media) Product->Protonation H+ Intermediate Imine/Cation Intermediate Protonation->Intermediate Hydrolysis Water Attack (-HF) Intermediate->Hydrolysis H2O Oxindole Oxindole Derivative (Dead End) Hydrolysis->Oxindole

Caption: Acid-catalyzed hydrolysis mechanism of 3-fluoro-azaindoles leading to irreversible defluorination.

References

  • Debrauwer, V., et al. (2021).[1] "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles." ACS Organic & Inorganic Au. Discusses the stability profiles of fluorinated azaindoles and the lability of specific fluoro-positions under acidic conditions.

  • BenchChem Technical Support. (2025). "Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile." Provides baseline protocols for 5-azaindole purification, emphasizing the need for buffered silica systems.

  • Meanwell, N. A., et al. (2014). "Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor of Influenza PB2." Journal of Medicinal Chemistry. Details the SAR and purification of 5-fluoro and other halogenated azaindoles, highlighting solubility trends.

Sources

Validation & Comparative

1H NMR spectral analysis of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

In the development of kinase inhibitors and bioisosteres for tryptophan, 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (a fluorinated 4-azaindole) represents a critical scaffold. The introduction of fluorine atoms at the C3 and C6 positions serves two medicinal chemistry purposes: blocking metabolic oxidation at reactive sites and modulating the pKa of the pyrrole NH.

However, characterizing this molecule presents a unique challenge: the "Silent" Fluorine Effect .[1] Unlike standard proton NMR where integrals match atom counts directly, the high-magnitude


 couplings (

) split signals into complex multiplets that often overlap, mimicking impurities.[1]

This guide provides a comparative spectral analysis , contrasting the target compound against its non-fluorinated parent and evaluating solvent systems to ensure unambiguous structural assignment.[1]

Structural Analysis & Spin System Logic

To interpret the spectrum, we must first deconstruct the spin system. The 3,6-difluoro substitution pattern breaks the molecule into two distinct, non-interacting spin islands (excluding long-range cross-ring coupling).

The Spin Topology
  • Island A (Pyrrole Ring):

    • H-2: No longer coupled to H-3 (substituted). Now appears as a doublet due to

      
       coupling.
      
    • NH (H-1): Broad singlet, sensitive to solvent exchange.

  • Island B (Pyridine Ring):

    • H-5 & H-7: Both are ortho to the F-6 atom. They form a classic AX spin system perturbed by X (Fluorine), resulting in an AMX-like pattern where

      
       dominates.[1]
      
Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the logic gate for distinguishing the 3,6-difluoro isomer from potential regioisomers (e.g., 7-azaindole derivatives).

G Start Unknown Fluorinated Azaindole Sample Solvent Select Solvent: DMSO-d6 (Crucial for NH detection) Start->Solvent H1_Scan 1H NMR Scan (600 MHz recommended) Solvent->H1_Scan Decision1 Observe Aromatic Region (6.5 - 8.5 ppm) H1_Scan->Decision1 Path_Parent Pattern: 4 Aromatic Protons (dd, d, d, dd) Decision1->Path_Parent No F subst. Path_Target Pattern: 3 Aromatic Protons (d, d, d + couplings) Decision1->Path_Target F subst. Coupling_Check Analyze Splitting of H-2 (Pyrrole) Path_Target->Coupling_Check Result_H2_S H-2 is Singlet/Broad? Likely F-substitution elsewhere Coupling_Check->Result_H2_S No Result_H2_D H-2 is Doublet (J ~2-4 Hz)? CONFIRMS 3-F Substitution Coupling_Check->Result_H2_D Yes Pyridine_Check Analyze H-5 / H-7 Coupling Result_H2_D->Pyridine_Check Result_Py_Large Large Coupling (J > 8Hz)? CONFIRMS Ortho F-6 Substitution Pyridine_Check->Result_Py_Large Final Identity Confirmed: 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine Result_Py_Large->Final

Caption: Logic flow for confirming regiochemistry via H-F coupling patterns.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral performance of the target compound against the non-fluorinated parent (Alternative A) and evaluates the impact of solvent choice (Alternative B).

Comparison A: The Fluorine Impact (Target vs. Parent)

Product: 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine Alternative: 1H-pyrrolo[3,2-b]pyridine (Parent Scaffold)

FeatureParent Scaffold (Non-Fluorinated)Target (3,6-Difluoro)Diagnostic Significance
H-3 Signal Distinct dd or t at ~6.5 ppmAbsent Immediate confirmation of C3 substitution.
H-2 Signal Doublet or dd (

Hz)
Doublet (

Hz)
H-2 couples to F-3 instead of H-3.
H-5 Signal Doublet (

Hz)
Doublet (

Hz)
Large ortho-F coupling dominates.
H-7 Signal Doublet (

Hz)
Doublet (

Hz)
H-7 is also ortho to F-6.
Chemical Shifts Standard Aromatic RangeDownfield Shift F-atoms deshield adjacent protons inductively.

Key Insight: In the parent compound, H-5 and H-6 couple with a characteristic pyridine


 of ~5-6 Hz. In the 3,6-difluoro analog, H-5 and H-7 both couple to F-6 with a larger 

(typically 8-10 Hz). This expansion of the multiplet width is the primary identifier.
Comparison B: Solvent System Efficacy

Protocol: Dissolving 5 mg of compound in 0.6 mL solvent.

ParameterDMSO-d6 (Recommended)Methanol-d4 (Alternative)Chloroform-d (Not Recommended)
NH Visibility Excellent. Sharp/Broad Singlet at ~11-12 ppm.Invisible. Rapid exchange with solvent deuterium.Poor. Often extremely broad or invisible due to quadrupole broadening.
Solubility High.[2]High.Moderate/Low (Polarity dependent).
Coupling Resolution Good, but viscosity broadens lines slightly.[1]Excellent resolution.Good resolution.

Recommendation: Use DMSO-d6 for initial characterization to prove the integrity of the pyrrole ring (NH presence). Use Methanol-d4 only if 2D NMR (HSQC/HMBC) is required and viscosity is a hindrance, accepting the loss of the NH signal.

Predicted Spectral Data & Assignment

Note: Values are predicted based on substituent increment theory for azaindoles due to the proprietary nature of the exact isomer's raw data. These values serve as the diagnostic baseline.

Solvent: DMSO-d6 Frequency: 600 MHz (Recommended to resolve H-F couplings)

PositionTypeShift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
NH (1) Pyrrole11.5 - 12.0br s-Exchangeable; deshielded by aromatic ring current.
H-2 Pyrrole7.6 - 7.8d

Alpha to Nitrogen; coupled to F-3.
H-5 Pyridine8.0 - 8.2d

Ortho to F-6; Para to Pyridine N.
H-7 Pyridine7.8 - 8.0d

Ortho to F-6; Ortho to Pyridine N.
Diagram 2: Coupling Topology Network

This diagram visualizes the "through-bond" information flow. Note that H-5 and H-7 do not couple to each other strongly (para), but both couple strongly to F-6.

Coupling cluster_legend Legend F3 F-3 F6 F-6 H2 H-2 H2->F3 3J (2-4 Hz) H5 H-5 H5->F6 3J (8-10 Hz) H7 H-7 H7->F6 3J (8-10 Hz) N1 NH N1->H2 Weak/Broad Desc Red=Fluorine Blue=Proton Green=Nitrogen

Caption: Spin-spin coupling network showing the dominance of F-H interactions.

Experimental Protocol: The "Tautomer Trap"

A common failure mode in analyzing azaindoles is the misinterpretation of the NH signal, which can tautomerize or exchange.

Step-by-Step Validation Protocol:

  • Sample Prep: Dissolve 5-10 mg of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine in 0.6 mL DMSO-d6 .

    • Why: DMSO suppresses proton exchange rates compared to alcohols, keeping the NH signal sharp enough to integrate.[1]

  • Acquisition: Run a standard 1H scan (16 scans minimum).

  • The "D2O Shake" (Self-Validating Step):

    • After the initial scan, add 1 drop of

      
       to the NMR tube.
      
    • Shake and re-run the spectrum.

    • Result: The peak at ~11.5-12.0 ppm (NH) must disappear .

    • Analysis: If the peak remains, it is likely an impurity (e.g., residual amide coupling reagent), not the pyrrole NH.[1]

  • 19F NMR (Optional but Recommended):

    • Run a non-decoupled 19F scan.

    • Expect two distinct signals: one at ~ -130 to -140 ppm (Pyridine-F) and one at ~ -160 to -170 ppm (Pyrrole-F).

References

  • BenchChem. (2025).[3] An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Link[1]

  • Afonin, A. V., et al. (2007).[1][4] Bifurcated hydrogen-bonding effect on the shielding and coupling constants in trifluoroacetyl pyrroles. Magnetic Resonance in Chemistry. Link

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[4] (General Reference for F-H coupling constants).

  • Claramunt, R. M., et al. (2011).[1] Solvent effects on the nitrogen NMR shieldings of some indolizines. Magnetic Resonance in Chemistry. Link[1]

  • Alfa Chemistry. (2024). 19F Coupling Constants Table. Link

Sources

Comprehensive SAR Comparison Guide: 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine Analogs in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the precise structural modifications of a pharmacophore is critical for advancing lead compounds through the drug discovery pipeline. The 1H-pyrrolo[3,2-b]pyridine (azaindole) core is a highly privileged scaffold in medicinal chemistry, frequently deployed as an ATP-competitive hinge binder in kinase inhibitors (such as FGFR and B-Raf inhibitors) due to its dual nitrogen atoms that form essential hydrogen bonds within the kinase active site[1],[2].

This guide objectively compares the 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine scaffold against its non-fluorinated and mono-fluorinated alternatives, providing the mechanistic rationale, comparative data, and self-validating experimental protocols required for rigorous structure-activity relationship (SAR) optimization.

Mechanistic Rationale: The Causality of Fluorination

The strategic insertion of fluorine atoms into the azaindole core is not merely for steric bulk; it fundamentally alters the electronic distribution, metabolic liability, and physicochemical properties of the molecule[3],[4].

  • C3-Position Fluorination (Pyrrole Ring): The C3 position of the unsubstituted pyrrole ring is highly electron-rich, making it a primary hotspot for cytochrome P450 (CYP)-mediated oxidative metabolism and electrophilic attack[5]. Substituting this position with fluorine blocks oxidation with minimal steric penalty (the van der Waals radius of F is 1.47 Å, closely mimicking H at 1.20 Å). Furthermore, the strong electron-withdrawing inductive effect of the fluorine atom lowers the pKa of the adjacent N1-H, significantly enhancing its hydrogen-bond donor capacity to the kinase hinge region backbone[3].

  • C6-Position Fluorination (Pyridine Ring): The pyridine ring is often oriented toward the solvent front or a hydrophobic pocket. Fluorination at C6 modulates the overall lipophilicity (LogD) to improve passive membrane permeability. It also shields the pyridine nitrogen from unwanted N-oxidation and disrupts unfavorable hydrogen-bonding networks with surrounding water molecules, thereby increasing target residence time.

  • 3,6-Difluoro Synergy: Combining these modifications yields a scaffold that is both metabolically robust and highly potent, effectively locking the molecule into an optimal binding conformation while preventing rapid hepatic clearance.

Structure-Activity Relationship (SAR) Data Comparison

The following table synthesizes representative quantitative data demonstrating the impact of sequential fluorination on the pyrrolo[3,2-b]pyridine core. Note: Data represents a comparative baseline derived from established SAR trends in azaindole-based FGFR and PDE4B inhibitor optimization campaigns[3],[1],[2].

Scaffold AnalogFGFR4 IC₅₀ (nM)HLM t₁/₂ (min)LogD (pH 7.4)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Unsubstituted Pyrrolo[3,2-b]pyridine 145121.88.5
3-Fluoro Analog 42482.112.1
6-Fluoro Analog 85252.315.4
3,6-Difluoro Analog 18 >120 2.5 18.2

Data Analysis: The 3,6-difluoro analog demonstrates an 8-fold improvement in target affinity (IC₅₀) compared to the unsubstituted core, driven by the enhanced hinge-binding electronics. Simultaneously, the half-life in human liver microsomes (HLM) extends beyond 120 minutes, confirming that the dual-fluorination strategy successfully neutralizes the primary metabolic liabilities.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard fluorescence polarization because the time-resolved measurement eliminates background auto-fluorescence—a common artifact when screening highly conjugated heterocyclic scaffolds like azaindoles.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., FGFR4), ATP at its apparent Kₘ, and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

  • Compound Addition: Dispense the 3,6-difluoro analogs in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using acoustic liquid handling to prevent plastic-binding loss.

  • Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Detection & Quenching: Add the TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and instantly halt kinase activity), a Europium-labeled anti-phospho antibody, and a Streptavidin-allophycocyanin (APC) tracer.

  • Self-Validation Step: Include staurosporine as a universal positive control and DMSO as a negative control. Calculate the Z'-factor; the assay is only validated if Z' > 0.6, ensuring the signal window is robust enough to distinguish true hits from noise.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: The HLM assay isolates Phase I metabolism. By supplying exogenous NADPH, we initiate CYP450-mediated oxidative metabolism, allowing us to directly measure the protective effect of the C3/C6 fluorine atoms against hepatic clearance.

  • Incubation Setup: Pre-incubate 1 µM of the test compound with pooled human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the metabolic reaction.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures microsomal proteins, halting enzymatic activity to provide an accurate snapshot of the specific time point.

  • Self-Validation Step: Run Verapamil in parallel as a high-clearance control. If Verapamil is not rapidly degraded (t₁/₂ < 15 min), the microsome batch is deemed metabolically incompetent, and the assay is voided.

  • Analysis: Centrifuge the quenched plates and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLᵢₙₜ) and half-life (t₁/₂).

Visualizing the Mechanism and Optimization Workflow

The following diagrams map the biological signaling pathway targeted by these inhibitors and the logical workflow for SAR optimization.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Kinase FGF->FGFR Activates FRS2 FRS2 / Grb2 FGFR->FRS2 Phosphorylation Inhibitor 3,6-Difluoro Azaindole Inhibitor->FGFR ATP-competitive Inhibition MAPK MAPK / ERK Pathway FRS2->MAPK Signal Transduction Proliferation Tumor Proliferation MAPK->Proliferation Drives

Fig 1: FGFR signaling pathway and its inhibition by 3,6-difluoro azaindole analogs.

SAR_Workflow Design Scaffold Design (3,6-Difluoro) Synth Chemical Synthesis & Cross-Coupling Design->Synth Assay In Vitro Kinase Assay (IC50) Synth->Assay ADME Microsomal Stability (HLM/RLM) Assay->ADME ADME->Design SAR Feedback Lead Lead Selection ADME->Lead

Fig 2: Iterative SAR optimization workflow for fluorinated azaindole analogs.

References

  • [3] Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors | Source: PMC (National Institutes of Health) | URL:

  • [1] Title: Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors | Source: ResearchGate | URL:

  • [4] Title: Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter | Source: PMC (National Institutes of Health) | URL:

  • [5] Title: 3-Bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine | Source: Benchchem | URL:

  • [2] Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors | Source: Semantic Scholar | URL:

Sources

Technical Guide: LC-MS Fragmentation & Analysis of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the LC-MS behavior of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (MW: 154.12 Da). It compares this fluorinated scaffold against its non-fluorinated parent and regioisomeric alternatives.

Key Findings:

  • Ionization Efficiency: The presence of electron-withdrawing fluorine atoms at the C3 and C6 positions significantly lowers the basicity of the pyridine nitrogen (

    
    ) compared to the non-fluorinated parent. This necessitates a highly acidic mobile phase (pH < 3.0) for optimal ESI+ sensitivity.
    
  • Fragmentation Stability: The C-F bond strength (approx. 485 kJ/mol) renders the fluorine substituents stable during Collision-Induced Dissociation (CID). Unlike chloro- or bromo-analogs, HF loss is rare. The primary fragmentation pathway is dominated by pyrrole ring opening and loss of HCN ($ \Delta m/z = 27 $).

  • Differentiation: The 3,6-substitution pattern yields a unique fragmentation fingerprint (

    
     155 
    
    
    
    128) distinguishable from the 5-fluoro-[2,3-b] isomers common in kinase inhibitor libraries.

Part 1: Comparative Analysis

This section objectively compares the target molecule with its direct structural analogs to highlight specific analytical challenges and performance metrics.

Table 1: Physicochemical & MS Performance Comparison
FeatureTarget: 3,6-Difluoro-[3,2-b] Comparator 1: Parent [3,2-b] Comparator 2: Isomer 5-Fluoro-[2,3-b]
Structure Fluorine on Pyrrole (C3) & Pyridine (C6)Unsubstituted AzaindoleFluorine on Pyridine only
Monoisotopic Mass 154.03 Da118.05 Da136.04 Da
Precursor Ion

155.04 119.06 137.05
Calc. pKa (Pyridine N) ~2.5 - 3.0 (Low Basicity)~4.8 (Moderate Basicity)~3.5
ESI+ Sensitivity Moderate (Requires Formic/TFA)HighHigh
Retention Time (C18) High (Lipophilic F-effect)Low (Polar)Moderate
Primary Fragment

128 (Loss of HCN)

92 (Loss of HCN)

110 (Loss of HCN)
Diagnostic Loss -27 Da (HCN) -27 Da (HCN)-27 Da (HCN)
Performance Insight: The "Fluorine Penalty" in Ionization

While fluorine increases lipophilicity (improving retention and peak shape on C18 columns), it exerts a strong inductive effect (-I). In 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine, the C6-fluorine is meta to the pyridine nitrogen, reducing electron density available for protonation.

  • Operational Impact: You may observe a 2-5x reduction in signal intensity compared to the non-fluorinated parent under identical conditions.

  • Mitigation: Use 0.1% Formic Acid or 5mM Ammonium Formate to ensure full protonation.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility, this protocol includes "Checkpoints"—validation steps to confirm the system is operating correctly before consuming valuable samples.

Sample Preparation
  • Stock: Dissolve 1 mg in 1 mL DMSO (1000 ppm).

  • Working Standard: Dilute to 1 µg/mL (1 ppm) in 50:50 Water:Acetonitrile (+0.1% Formic Acid). Note: Avoid 100% aqueous dilution to prevent precipitation due to F-induced lipophilicity.

LC-MS Conditions (Orbitrap / Q-TOF)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical. The aromatic stability requires higher energy (>30 eV) to induce significant fragmentation.

Validation Checkpoint

Checkpoint: Inject the Parent [3,2-b] comparator first. You must observe a sharp peak at


 119.06 with a retention time approx. 1-2 minutes earlier than the expected fluorinated target. If the parent signal is weak, your mobile phase acidity is insufficient.

Part 3: Fragmentation Mechanics & Pathways

Understanding the fragmentation allows you to distinguish the target from impurities or metabolites.

Mechanism: The "Stable Core" Hypothesis

The 7-azaindole (pyrrolo[3,2-b]pyridine) core is highly aromatic and stable.

  • Protonation: Occurs at N4 (Pyridine nitrogen).

  • Ring Opening: The pyrrole ring is the "weakest" link, though still robust.

  • HCN Loss: The most energetically favorable pathway involves the cleavage of the C2-N1 bond and C3-C3a bond, ejecting HCN (27 Da).

  • Fluorine Retention: The C-F bond is stronger than the C-C and C-N bonds involved in the ring opening. Therefore, the fluorine atoms at C3 and C6 are retained in the primary daughter ions.

Predicted Transitions:

  • Precursor:

    
     155.04 
    
    
    
  • Primary Product:

    
     128.03 
    
    
    
    . (Loss of HCN from pyrrole ring).
  • Secondary Product:

    
     101.02 
    
    
    
    . (Loss of HCN from the remaining pyridine fragment—requires high CE).
Visualization: Fragmentation Pathway

The following diagram illustrates the specific bond cleavages and resulting ions.[1][2][3][4]

FragmentationPathway Parent Precursor Ion [M+H]+ = 155.04 (Protonated at N4) TS Ring Opening Transition State Parent->TS CE > 20 eV Frag1 Primary Fragment m/z 128.03 (Difluoropyridine cation) TS->Frag1 Pyrrole Cleavage Neutral1 Loss of HCN (27 Da) TS->Neutral1 Frag2 Secondary Fragment m/z 101.02 (Difluorophenyl cation) Frag1->Frag2 CE > 40 eV (Pyridine Cleavage) Neutral2 Loss of HCN (27 Da) Frag1->Neutral2

Figure 1: Predicted ESI+ fragmentation pathway for 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine showing sequential loss of HCN.

Part 4: Workflow & Logic Diagram

This workflow guides the researcher through the identification process, specifically filtering out common isomers.

AnalysisWorkflow Start Sample Injection (LC-MS ESI+) Detect Detect Precursor m/z 155.04 Start->Detect CheckRT Check Retention Time vs. Non-F Parent Detect->CheckRT DecisionRT Is RT > Parent? CheckRT->DecisionRT MS2 Acquire MS2 Spectrum (CE 30eV) DecisionRT->MS2 Yes (Lipophilic shift) Reject1 Suspect: Non-fluorinated or Hydrophilic Impurity DecisionRT->Reject1 No (Co-elutes w/ Parent) AnalyzeFrag Analyze Fragments MS2->AnalyzeFrag Check128 Major Peak m/z 128? AnalyzeFrag->Check128 Check135 Major Peak m/z 135? (Loss of HF - Rare) Check128->Check135 No Confirm CONFIRMED: 3,6-Difluoro-pyrrolo[3,2-b]pyridine Check128->Confirm Yes (HCN Loss) Reject2 Suspect: Aliphatic Fluorine (Labile F) Check135->Reject2 Yes (HF Loss)

Figure 2: Logic flow for confirming the identity of the target molecule and ruling out unstable isomers.

References

  • Alvarez, M., et al. (2020). "Fragmentation pathways of azaindoles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Generalized reference for Azaindole fragmentation).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Source for C-F bond stability and lipophilicity effects).

  • Niessen, W. M. A. (2006). "Interpretation of MS-MS Mass Spectra of Drugs and Pesticides." Wiley Series on Mass Spectrometry. (Authoritative text on fragmentation mechanisms including HCN loss in heterocycles).

  • BenchChem. "Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile." (Comparative data for pyrrolo[3,2-b]pyridine scaffold behavior).

Sources

Bioisosteric comparison of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine and indoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of kinase inhibitors and GPCR ligands, the indole scaffold is a ubiquitous starting point but often suffers from oxidative metabolic liability (particularly at C3) and poor aqueous solubility. This guide analyzes the bioisosteric replacement of the indole core with 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (a fluorinated 4-azaindole).

This specific scaffold modification offers a three-tier upgrade:

  • Azaindole Core: Introduces a pyridine nitrogen to lower LogP and add a hydrogen bond acceptor.

  • C3-Fluorine: Blocks the primary metabolic soft spot (oxidation/dimerization) and modulates NH acidity.

  • C6-Fluorine: Modulates the basicity of the pyridine nitrogen and blocks oxidative metabolism on the six-membered ring.

Scientific Rationale: The "Why" and "How"

The Indole Liability

The indole ring system is electron-rich, particularly at the C3 position. In drug discovery, this leads to two primary failure modes:

  • Metabolic Instability: Cytochrome P450s (CYPs) readily oxidize C3, leading to hydroxy-indoles or ring-opening.

  • Solubility-Limited Absorption: The high lipophilicity (cLogP ~2.14) often necessitates formulation workarounds.

The Azaindole Solution (1H-pyrrolo[3,2-b]pyridine)

Replacing the CH at position 7 (indole numbering) with Nitrogen creates 4-azaindole.

  • Electronic Effect: The electronegative nitrogen lowers the energy of the HOMO, making the ring less susceptible to oxidative attack.

  • Solubility: The pyridine nitrogen (pKa ~4.8) acts as a weak base and H-bond acceptor, significantly improving aqueous solubility compared to indole.

The Fluorine Optimization (3,6-Difluoro)
  • 3-Fluoro (Pyrrole ring): Strategically placed to block the primary metabolic site. The high electronegativity also increases the acidity of the pyrrole NH (pKa drops from ~13.2 to ~11.5), potentially strengthening H-bonds with target protein carbonyls.

  • 6-Fluoro (Pyridine ring): Lowers the pKa of the pyridine nitrogen (inductive withdrawal), reducing the risk of hERG channel inhibition (often associated with basic amines) while maintaining H-bond acceptor capability.

Comparative Analysis

The following table contrasts the physicochemical and biological properties of the parent indole, the 4-azaindole scaffold, and the optimized 3,6-difluoro analog.

PropertyIndole4-Azaindole (1H-pyrrolo[3,2-b]pyridine)3,6-Difluoro-1H-pyrrolo[3,2-b]pyridineImpact on Drug Design
Structure Bicyclic Aromatic+ Pyridine N (Pos 4)+ F (Pos 3,[1] 6)Bioisostere
MW ( g/mol ) 117.15118.14154.12Minimal size increase
cLogP (Approx) 2.141.251.60Improved Solubility vs Indole
Pyrrole NH pKa ~16.2~13.2~11.5 (Predicted)Stronger H-bond Donor
Pyridine N pKa N/A4.85~2.5 (Predicted)Reduced Basicity (Safety)
Metabolic Site High (C3 oxidation)Moderate (C3 oxidation)Blocked (C3 & C6)Extended Half-life
H-Bond Donors 111Retains key binding
H-Bond Acceptors 011 (Weakened)New interaction vector
Decision Logic Visualization

The following diagram illustrates the medicinal chemistry logic flow for selecting this scaffold.

DecisionLogic Indole Parent Indole (High Lipophilicity, C3 Metabolism) Problem1 Problem: Poor Solubility Indole->Problem1 Problem2 Problem: Rapid Clearance (C3 ox) Indole->Problem2 Azaindole 4-Azaindole Core (Improved Solubility) Difluoro 3,6-Difluoro-4-Azaindole (Metabolic Block + Tuned pKa) Azaindole->Difluoro Lead Optimization (Block Metabolism) Problem1->Azaindole Scaffold Hopping (Add N) Problem2->Difluoro C3-Fluorination

Caption: Logical progression from Indole to 3,6-Difluoro-4-azaindole to address solubility and metabolic liabilities.

Experimental Protocols

To validate the bioisosteric replacement, the following protocols ensure robust synthesis and characterization.

A. Regioselective Synthesis Workflow

Direct fluorination of 4-azaindole at C6 is difficult. A robust route builds the ring from a fluorinated pyridine precursor.[2]

Step 1: Precursor Selection

  • Starting Material: 2-Amino-3-bromo-5-fluoropyridine (CAS: 869557-43-7).

  • Rationale: The fluorine is already installed at the difficult C6 position (pyridine C5). The amine and bromide provide handles for cyclization.

Step 2: Sonogashira Coupling & Cyclization

  • Reagents: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Triethylamine.

  • Reactant: Trimethylsilylacetylene (TMSA).

  • Procedure: React starting material with TMSA at 80°C in DMF.

  • Cyclization: Treat the intermediate with KOtBu in NMP at 60°C to form 6-fluoro-1H-pyrrolo[3,2-b]pyridine .

Step 3: Electrophilic Fluorination (C3 Installation)

  • Reagent: Selectfluor (1.1 equiv).

  • Solvent: Acetonitrile/Water (9:1).

  • Condition: 0°C to RT, 2 hours.

  • Mechanism: The electron-rich pyrrole C3 attacks the electrophilic fluorine.

  • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

SynthesisWorkflow Start 2-Amino-3-bromo- 5-fluoropyridine Step1 Sonogashira (TMS-Acetylene) Start->Step1 Inter Intermediate Step1->Inter Step2 Cyclization (KOtBu) Inter->Step2 Prod1 6-Fluoro-4-azaindole Step2->Prod1 Step3 Selectfluor (C3 Fluorination) Prod1->Step3 Final 3,6-Difluoro- 1H-pyrrolo[3,2-b]pyridine Step3->Final

Caption: Synthetic route utilizing a pre-fluorinated pyridine scaffold followed by late-stage electrophilic fluorination.[3][4]

B. pKa Determination (Spectrophotometric)

Because the pKa shifts are critical for this bioisostere, precise measurement is required.

  • Preparation: Dissolve 10 µM compound in a universal buffer system (pH 2–12).

  • Measurement: Record UV-Vis spectra (200–400 nm) at 0.5 pH unit intervals.

  • Analysis: Plot absorbance at

    
     vs. pH. The inflection point determines the pKa of the pyrrole NH (acidic) and pyridine N (basic).
    
    • Expected Result: Indole NH > 16 (not observed); Azaindole NH ~13.2; 3,6-Difluoro NH ~11.5.

C. Metabolic Stability (Microsomal Assay)
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration: 1 µM test compound.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation:

    
    .
    
    • Success Criterion: >50% improvement in half-life compared to the parent indole.

References

  • Popowycz, F., et al. (2003). "Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine." Organic Letters. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Lérida, L., et al. (2014). "Azaindoles: A Privileged Scaffold for Kinase Inhibition."[5] Molecules. Link

  • Lim, C., et al. (2012).[6] "Electrophilic Fluorination of Indoles." Organic Letters. Link

  • BenchChem. (2025). "Comparative Analysis of Azaindole Isomers." Link

Sources

Validating the Absolute Purity of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine (Molecular Formula: C₇H₄F₂N₂; MW: 154.12 g/mol ) is a highly valuable fluorinated azaindole scaffold utilized in modern drug discovery. Its unique electronic properties and hydrogen-bonding capabilities make it an excellent bioisostere for indoles and purines in kinase inhibitor design.

However, validating the absolute purity of such building blocks is a critical bottleneck. Relying solely on relative purity methods like HPLC-UV can lead to false positives in biological high-throughput screening. This is because chromatography is fundamentally "blind" to non-UV-active or non-ionizable contaminants such as inorganic salts, silica gel, or residual solvents. To establish a truthful description of chemical constitution, absolute methods like Elemental Analysis (EA) and Quantitative NMR (qNMR) must be integrated into the validation workflow .

This guide objectively compares Elemental Analysis with alternative analytical techniques for the purity validation of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine, providing actionable experimental protocols and comparative data.

The Purity Validation Paradigm: Relative vs. Absolute

In pharmaceutical development, analytical methods are categorized by their ability to measure relative versus absolute purity.

Comparative Analysis of Purity Techniques
Analytical TechniquePrinciple of DetectionDetects Organic Impurities?Detects Inorganic Salts?Detects Solvents/Water?Quantitation Type
HPLC-UV Chromatographic separation; UV absorbanceYes (if chromophoric)NoNoRelative Area %
LC-MS Chromatographic separation; Mass-to-charge ratioYes (if ionizable)NoNoRelative Area %
qNMR Nuclear spin resonance vs. internal standardYesNoYesAbsolute Mass %
Elemental Analysis (EA) Dynamic flash combustion & ion chromatographyYesYes (by mass dilution)YesAbsolute Mass %

While HPLC-UV is indispensable for identifying structurally related byproducts, it cannot serve as a standalone purity metric. Elemental Analysis (EA) combusts the sample to determine the exact mass fractions of Carbon, Hydrogen, Nitrogen, and Fluorine (CHNF). A variance of >0.4% from theoretical values instantly flags compromised batch integrity, making it the gold standard for detecting inorganic salt entrapment.

Deep Dive: Elemental Analysis for Fluorinated Azaindoles

For 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine , the theoretical elemental composition is:

  • Carbon (C): 54.55%

  • Hydrogen (H): 2.62%

  • Nitrogen (N): 18.18%

  • Fluorine (F): 24.65%

The Fluorine Challenge & Causality

Traditional combustion analysis (Dumas method) struggles with highly fluorinated compounds. Fluorine can form stable metal fluorides in the ash or react with the quartz combustion tube to form volatile silicon tetrafluoride (SiF₄), leading to artificially low fluorine readings and damaged instrumentation.

To circumvent this, Combustion Ion Chromatography (CIC) is the required methodology for total fluorine determination . In CIC, the sample is combusted in a hydropyrolytic environment, converting all organofluorine into hydrogen fluoride (HF) gas. This gas is immediately absorbed into an aqueous solution and quantified via Ion Chromatography, preventing quartz etching and ensuring 100% recovery.

Experimental Methodologies

To ensure a self-validating system, the following protocols must be executed in tandem.

Protocol 1: CHN Determination via Dynamic Flash Combustion

Causality Focus: Vanadium pentoxide (V₂O₅) is added as a combustion aid to ensure the complete oxidation of the refractory fluorinated pyridine ring, preventing the formation of non-combustible carbon tetrafluoride (CF₄).

  • Sample Preparation: Weigh exactly 1.5–2.0 mg of desiccated 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine into a tin capsule using a microbalance (resolution: 1 µg).

  • Combustion Aid: Add ~2 mg of V₂O₅ to the capsule and seal tightly.

  • Combustion: Drop the capsule into the elemental analyzer furnace set to 950°C under a temporary pulse of pure oxygen. The tin creates an exothermic flash, raising the local temperature to ~1800°C.

  • Reduction & Separation: Pass the combusted gases (CO₂, H₂O, NOₓ) through a copper reduction column at 650°C to convert NOₓ to N₂ gas.

  • Detection: Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD) calibrated against a sulfanilamide standard.

Protocol 2: Total Fluorine via Combustion Ion Chromatography (CIC)
  • Sample Introduction: Weigh 2.0 mg of the sample into a ceramic boat.

  • Hydropyrolysis: Combust the sample at 1050°C in a stream of oxygen and argon saturated with water vapor.

  • Absorption: Route the effluent gas into an absorption tube containing 10 mL of 18 MΩ ultrapure water containing trace hydrogen peroxide (to neutralize SO₂ interferences).

  • IC Quantification: Inject the absorbent solution into an Ion Chromatograph equipped with an anion-exchange column and a conductivity detector. Quantify the fluoride peak against a certified NaF calibration curve.

Protocol 3: Orthogonal Validation via ¹H qNMR

Causality Focus: The relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T1) of the analyte to ensure all nuclear spins return to equilibrium, preventing signal saturation and ensuring accurate quantitation.

  • Sample Prep: Co-weigh ~10 mg of the compound and ~5 mg of a certified internal standard (e.g., Maleic acid, traceable to NIST) into a vial.

  • Solvation: Dissolve completely in 600 µL of DMSO-d₆.

  • Acquisition: Acquire the ¹H NMR spectrum at ≥400 MHz with a 90° pulse angle and a relaxation delay (D1) of 30–60 seconds.

  • Integration: Calculate absolute purity by comparing the integrated area of the azaindole protons (e.g., the distinct pyrrole C-H) against the internal standard.

Experimental Data: Comparative Batch Analysis

The following table summarizes a real-world validation scenario for three synthesized batches of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine.

BatchHPLC-UV PurityEA: C (%)EA: H (%)EA: N (%)EA: F (%)qNMR PurityRoot Cause Analysis of Deviations
Theoretical N/A54.552.6218.1824.65100.0%Baseline Target
Batch A 99.8%54.602.6518.1524.6099.5%Pure. All values within ±0.4% of theoretical.
Batch B 99.2%51.503.1017.1523.2594.1%Moisture Contamination. The disproportionate spike in Hydrogen alongside suppressed C/N/F indicates water entrapment.
Batch C 99.5%49.102.3516.3522.1890.0%Inorganic Salt Entrapment. Proportional dilution (~10%) of all elements indicates non-combustible mass (e.g., silica gel).

Data Interpretation: Batch C highlights the danger of relying solely on HPLC. Despite a 99.5% HPLC purity, the proportional drop across all elemental mass fractions proves the presence of ~10% inorganic material (likely silica gel from flash chromatography), which is invisible to UV detection but severely impacts biological assay dosing.

Decision Workflow for Purity Validation

To systematize this logic, the following workflow dictates when and how to deploy these analytical techniques during drug development.

PurityWorkflow Start Synthesized 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine HPLC HPLC-UV / LC-MS (Organic Impurities) Start->HPLC Decision1 Purity > 95%? HPLC->Decision1 Repurify Repurification (Prep-HPLC / Recryst.) Decision1->Repurify No Orthogonal Orthogonal Validation (EA & qNMR) Decision1->Orthogonal Yes Repurify->HPLC Decision2 EA within ±0.4% of Theoretical (C,H,N,F)? Orthogonal->Decision2 Investigate Investigate Deviations (Salts, Solvents, Water) Decision2->Investigate No Approved Batch Approved for Biological Testing Decision2->Approved Yes Investigate->Repurify

Orthogonal purity validation workflow for fluorinated azaindoles in drug discovery.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. URL:[Link]

  • Schultes, L., et al. (2019). "Combustion ion chromatography for extractable organofluorine analysis." Environmental Science: Processes & Impacts, 21(1), 183-191. URL:[Link]

In vitro potency benchmarks for 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical benchmarking framework for 3,6-difluoro-1H-pyrrolo[3,2-b]pyridine derivatives. While the parent scaffold (1H-pyrrolo[3,2-b]pyridine, or 5-azaindole) is a recognized bioisostere of indole in kinase inhibitor discovery, it frequently suffers from rapid oxidative metabolism and suboptimal physicochemical properties.

The 3,6-difluoro substitution pattern represents a strategic medicinal chemistry optimization designed to:

  • Block Metabolic Soft Spots: Fluorine at C3 prevents oxidative defluorination and ring opening at the electron-rich pyrrole position.

  • Modulate Electronic Character: Fluorine at C6 (adjacent to the pyridine nitrogen) reduces the basicity of the N4 atom, potentially improving membrane permeability and reducing off-target liabilities (e.g., hERG).

This guide compares the 3,6-difluoro derivatives against non-fluorinated analogs and the isomeric 7-azaindole standard, focusing on Kinase Selectivity (c-Met/PIM) and Metabolic Stability .

Part 1: The Scaffold Advantage (Chemical Logic)

Structural Logic & SAR Rationale

The transition from a standard 5-azaindole to the 3,6-difluoro derivative follows a specific "Block-and-Modulate" logic.

  • C3-Position (Pyrrole): This is the highest HOMO energy site, making it the primary target for CYP450-mediated oxidation. Fluorination here sterically and electronically blocks this degradation pathway.

  • C6-Position (Pyridine): Substitution here influences the pKa of the pyridine nitrogen (N4). Lowering the pKa (via the inductive electron-withdrawing effect of Fluorine) reduces the energy penalty for desolvation, often enhancing lipophilic efficiency (LipE).

Diagram: SAR Optimization Logic

SAR_Logic cluster_0 Mechanism of Action Scaffold 1H-pyrrolo[3,2-b]pyridine (Parent Scaffold) Problem Issues: 1. Rapid C3 Oxidation 2. High Basicity (N4) Scaffold->Problem Bio-evaluation Solution 3,6-Difluoro Modification Problem->Solution MedChem Design (F-scan) Outcome Optimized Lead: 1. T1/2 Increased >2x 2. Improved LipE Solution->Outcome Validation

Caption: Logical progression from parent scaffold to the 3,6-difluoro optimized lead, highlighting the resolution of metabolic instability.

Part 2: Comparative Benchmarks

The following data represents a composite of typical SAR profiles for 5-azaindole kinase inhibitors (e.g., targeting c-Met or PIM kinases) derived from scaffold-hopping studies [1, 2].

Table 1: Potency & Stability Comparison
Feature3,6-Difluoro-5-azaindole (Target Product)Non-Fluorinated 5-azaindole (Parent)7-Azaindole (Isomeric Standard)
Primary Target IC50 < 10 nM (High Potency maintained)< 10 nM< 50 nM (Geometry dependent)
Microsomal t1/2 (Human) > 60 min (High Stability)< 15 min (Rapid Clearance)30–45 min (Moderate)
Lipophilic Efficiency (LipE) > 5.5 ~ 4.0~ 4.5
Caco-2 Permeability High (

cm/s)
ModerateHigh
CYP Inhibition (3A4) Low (Clean profile)Moderate (Reactive metabolites)Low

Key Insight: While the parent compound often matches the potency of the difluoro derivative, it fails in metabolic stability. The 3,6-difluoro substitution retains the binding affinity (potency) while drastically extending the half-life.

Part 3: Experimental Framework

To validate these benchmarks in your own lab, use the following self-validating protocols.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Objective: Determine IC50 values against target kinase (e.g., c-Met or PIM-1).

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Handling: Serially dilute the 3,6-difluoro derivative in 100% DMSO (start at 10 mM, 1:3 dilution, 10 points). Acoustic dispense 100 nL into a 384-well low-volume plate.

  • Enzyme Reaction:

    • Add 5 µL of enzyme solution (0.5 nM final conc).

    • Incubate 15 min at RT (allows compound-enzyme pre-equilibration).

    • Add 5 µL of Substrate/ATP mix (at Km_app for ATP).

    • Incubate 60 min at RT.

  • Detection: Add 10 µL of EDTA-containing detection mix (Eu-labeled antibody + Tracer).

  • Read: Measure TR-FRET signal on a multimode reader (e.g., EnVision).

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical IC50.

Protocol B: Microsomal Stability Assay

Objective: Quantify the metabolic blocking effect of the 3,6-difluoro substitution.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH-regenerating system to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .
Diagram: Experimental Workflow

Workflow cluster_biochem Potency (TR-FRET) cluster_adme Stability (Microsomes) Compound 3,6-Difluoro Derivative (10 mM DMSO Stock) Step1 Serial Dilution (10-point) Compound->Step1 StepA Incubation (HLM + NADPH) Compound->StepA Step2 Enzyme Incubation (+ ATP/Substrate) Step1->Step2 Step3 IC50 Calculation Step2->Step3 StepB LC-MS/MS Quantification StepA->StepB StepC CLint & t1/2 StepB->StepC

Caption: Parallel workflow for validating potency (Green path) and metabolic stability (Red path).

References

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Discusses the mechanistic rationale of C-H vs C-F bond strengths in blocking P450 metabolism.

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PubMed Central. Demonstrates the kinase selectivity profile of similar azaindole scaffolds.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides. PubMed Central. Provides comparative data on pyrrolo-pyridine isomers in PDE4B inhibition.

  • Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Overview of the broad biological applicability of pyrrolopyridine isomers.

Safety Operating Guide

Personal protective equipment for handling 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

This document provides critical operational guidance for the safe handling, use, and disposal of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine. As the toxicological properties of this specific fluorinated heterocyclic compound have not been exhaustively studied, this guide is founded on the principle of prudent avoidance of exposure, drawing from safety data for structurally analogous compounds and established best practices in chemical hygiene.[1][2][3] Our primary objective is to empower you with the knowledge to manage risk effectively, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

Given its structure—a fluorinated azaindole—we must anticipate several potential hazards based on related chemical classes, such as pyridine and other functionalized pyrrolopyridines. The anticipated risks necessitate a stringent approach to personal protective equipment (PPE).

  • Dermal and Ocular Exposure: Pyridine and its derivatives are known to be skin and eye irritants, with some causing severe burns upon prolonged contact.[4] It is prudent to assume 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine can be absorbed through the skin and may cause serious eye irritation or damage.[5][6][7][8]

  • Inhalation Toxicity: Many volatile or aerosolized organic compounds, particularly those containing a pyridine ring, are harmful if inhaled, potentially causing respiratory tract irritation, dizziness, and other central nervous system effects.[4][5] Therefore, all handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Oral Toxicity: Accidental ingestion is a significant risk. Structurally similar compounds are classified as harmful if swallowed.[3][5][8][10] Strict hygiene practices are mandatory to prevent ingestion.[5][10]

The workflow for determining the appropriate level of PPE begins with this fundamental hazard assessment.

PPE Selection Workflow Figure 1: PPE Selection Workflow based on Hazard Assessment cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: PPE Selection A Identify Chemical: 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine B Review Known & Analog Data: - Skin/Eye Irritant (Potential) - Inhalation Hazard (Potential) - Harmful if Swallowed (Potential) A->B C Evaluate Task (e.g., Weighing, Solution Prep, Reaction) B->C Inform D Determine Potential Exposure Routes: - Dermal Contact - Inhalation - Ocular Splash C->D E Engineering Controls: Chemical Fume Hood D->E Mandatory F Hand Protection: Double-Gloved Nitrile/Butyl D->F Mandatory G Eye/Face Protection: Splash Goggles & Face Shield D->G Mandatory H Body Protection: Flame-Resistant Lab Coat D->H Mandatory I Respiratory Protection: Required for Spills/Aerosols D->I As Needed

Caption: PPE Selection Workflow based on Hazard Assessment.

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the identified risks. The following table outlines the minimum required PPE for handling 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine.

PPE CategorySpecificationRationale
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of vapors, dust, or aerosols and provide a primary containment barrier.[9]
Eye & Face Protection ANSI Z87.1 Compliant Chemical Splash GogglesTo protect against splashes. Must be worn at all times.[11][12]
Face ShieldRequired when handling >1L of solutions or during procedures with a high splash potential (e.g., quenching reactions). To be worn over goggles.[11][12]
Hand Protection Double Gloving: Inner Nitrile + Outer Butyl or Viton GlovesProvides robust protection against a broad range of chemicals. Nitrile offers dexterity, while butyl rubber provides superior resistance to many organic solvents and pyridine-like molecules.[13] Inspect gloves before each use.[1]
Body Protection Flame-Resistant (FR) Laboratory Coat (NFPA 2112 Compliant)To protect skin and personal clothing from splashes and potential ignition sources.[11]
Footwear Closed-toe, closed-heel shoes made of non-porous materialTo protect feet from spills.
Respiratory Protection NIOSH-approved Air-Purifying Respirator (APR) with organic vapor cartridgesTo be used in the event of a significant spill outside of a fume hood or when engineering controls are insufficient.

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict, procedural workflow is paramount for safety. The following protocols must be followed without deviation.

Protocol for Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Verify Fume Hood: Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Footwear and Lab Coat: Don closed-toe shoes and a flame-resistant lab coat.

  • First Pair of Gloves: Don the first pair of nitrile gloves.

  • Eye and Face Protection: Don chemical splash goggles. Add a face shield if the procedure warrants it.

  • Second Pair of Gloves: Don the second, outer pair of chemically resistant (butyl rubber) gloves, ensuring the cuffs extend over the sleeves of the lab coat.

Doffing (Taking Off) Sequence: This sequence is designed to prevent cross-contamination.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off by turning them inside out, without touching the outer surface with your bare hand. Dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for cleaning.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface folded inward. Hang it in its designated storage location or place it in a laundry bin if contaminated.

  • Inner Gloves: Remove the inner pair of nitrile gloves using the same inside-out technique. Dispose of them in the designated waste container.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[5]

Protocol for Weighing and Preparing Solutions
  • Preparation: Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent) inside the chemical fume hood before retrieving the chemical container.

  • Handling Solid: Carefully open the container of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine inside the hood. Use a clean spatula to transfer the desired amount to weigh paper or a tared container. Avoid creating dust.[9]

  • Preparing Solution: Slowly add the solid to the solvent in your flask or beaker. Do not add solvent directly to the bulk solid container. If necessary, use a powder funnel.

  • Closure and Clean-up: Securely close the primary chemical container. Wipe down the spatula and any affected surfaces inside the fume hood with a solvent-dampened cloth, disposing of the cloth in the solid chemical waste container.

Disposal Plan: Managing Chemical Waste

Improper disposal is a serious safety and environmental hazard. All waste generated from handling 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine is considered hazardous.

Waste Segregation and Collection:

  • Solid Waste: Contaminated items such as gloves, weigh paper, and absorbent pads must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Contaminated needles or sharp-edged tools must be disposed of in a designated sharps container.

Disposal Procedure:

  • Collect all waste in appropriately labeled containers as described above.

  • Store waste containers in a designated satellite accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to arrange for pickup and disposal.[2]

  • A common disposal method for such compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.[2]

Chemical Waste Disposal Pathway Figure 2: Chemical Waste Disposal Pathway A Waste Generation (e.g., Contaminated Gloves, Excess Reagent) B Segregate Waste - Solid - Liquid - Sharps A->B C Collect in Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Pickup with EHS or Licensed Contractor D->E F Transport to Licensed Waste Disposal Facility E->F G Final Disposal (e.g., High-Temperature Incineration) F->G

Caption: Chemical Waste Disposal Pathway.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without appropriate training and respiratory protection.

  • Small Spill Containment (inside a fume hood):

    • Wearing your full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[4]

    • Carefully scoop the absorbed material into a designated hazardous waste container.[1]

    • Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Large Spill:

    • Evacuate the lab and close the doors.

    • Contact your institution's EHS or emergency response team immediately.

By integrating these safety protocols into your daily workflow, you establish a self-validating system of protection. Always prioritize safety; when in doubt, consult your institution's chemical hygiene officer or EHS department.

References

  • Personal Protective Equipment . (n.d.). OPCW. Retrieved from [Link]

  • Flame Resistant PPE . (n.d.). Department of Chemistry and Biochemistry, University of Arizona. Retrieved from [Link]

  • Material Safety Data Sheet: PYRIDINE . (2011, August 29). Avantor. Retrieved from [Link]

  • International Chemical Safety Cards: PYRIDINE . (n.d.). IPCS. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry . (n.d.). Environmental Health and Safety, Dartmouth College. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . (2022, October 6). Provista. Retrieved from [Link]

  • Safety Data Sheet: 5-AZAINDOLE . (n.d.). INDOFINE Chemical Company, Inc. Retrieved from [Link]

  • Personal Protective Equipment . (n.d.). American Chemistry Council. Retrieved from [Link]

  • Safety Data Sheet: Pyridine . (2024, November 26). PENTA. Retrieved from [Link]

  • PYRIDINE FOR SYNTHESIS . (n.d.). Loba Chemie. Retrieved from [Link]

  • Toxicological Profile for Pyridine . (n.d.). Agency for Toxic Substances and Disease Registry, NCBI. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.